molecular formula C8H6OS B075792 Benzo[c]thiophen-1(3H)-one CAS No. 1194-57-6

Benzo[c]thiophen-1(3H)-one

Cat. No.: B075792
CAS No.: 1194-57-6
M. Wt: 150.2 g/mol
InChI Key: NSSBUSDEHNCUIY-UHFFFAOYSA-N
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Description

Benzo[c]thiophen-1(3H)-one is a useful research compound. Its molecular formula is C8H6OS and its molecular weight is 150.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-2-benzothiophen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSBUSDEHNCUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355890
Record name Benzo[c]thiophen-1(3H)-one
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Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-57-6
Record name Benzo[c]thiophen-1(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[c]thiophen-1(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Benzo[c]thiophen-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[c]thiophen-1(3H)-one, also commonly known as 2-thiophthalide, is a bicyclic sulfur-containing heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a thiolactone fused to a benzene ring, its unique structural arrangement confers a distinct reactivity profile, making it a valuable building block for the synthesis of more complex molecules. This guide provides an in-depth exploration of its core chemical properties, including its structure, spectroscopic signatures, synthesis, and key reaction pathways. Furthermore, it highlights its emerging applications as a versatile precursor for pharmacologically active benzothiophene derivatives and its potential in materials science, particularly in the development of organic electronic components.

Structure and Nomenclature

This compound is structurally characterized by a benzene ring fused to a five-membered thiophene ring at the 'c' face. The thiophene ring contains a carbonyl group at position 1 and is saturated at positions 1 and 3, classifying it as a thiolactone.

Figure 1: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These values are critical for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name This compound
Common Name 2-Thiophthalide
CAS Number 1194-57-6
Molecular Formula C₈H₆OS
Molecular Weight 150.2 g/mol
Appearance Solid
Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic methods. While experimental data can vary slightly based on solvent and concentration, the following describes the expected characteristic signals.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct regions. The aromatic region (typically δ 7.0-8.0 ppm) will display a complex multiplet pattern corresponding to the four protons on the benzene ring. A key diagnostic signal is a singlet in the aliphatic region (typically δ 4.0-4.5 ppm) corresponding to the two protons of the methylene group (CH₂) adjacent to the sulfur atom.

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for all eight carbons. The most downfield signal will be the carbonyl carbon of the thiolactone (δ > 160 ppm). Six signals are expected in the aromatic region, corresponding to the carbons of the benzene ring. A single aliphatic signal for the methylene carbon (CH₂) will appear further upfield.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the thiolactone. This peak typically appears in the range of 1680-1720 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 150.2).

Synthesis and Manufacturing

Historically, the synthesis of 2-thiophthalide has been approached through various methods, including the reaction of o-cyanobenzyl chloride with potassium thiocyanate.[1] A more direct and modern approach involves the conversion of a readily available lactone precursor. A common laboratory-scale synthesis involves the reaction of phthalide with a sulfuring agent.

A notable process involves reacting a phthalide with an alkali metal hydrosulfide, such as sodium hydrosulfide (NaHS), under anhydrous conditions.[1] This reaction effectively substitutes the endocyclic oxygen atom of the lactone with a sulfur atom to form the corresponding thiolactone.

Figure 2: Generalized workflow for the synthesis of 2-thiophthalide.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on the principles of lactone-to-thiolactone conversion.[1]

  • Reactor Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The system is purged with an inert gas (e.g., Nitrogen or Argon) to ensure anhydrous conditions.

  • Charging Reagents: The flask is charged with phthalide and an anhydrous, high-boiling inert solvent (e.g., toluene or xylene). Anhydrous sodium hydrosulfide is then added.

    • Causality Insight: The use of an anhydrous solvent is critical to prevent the hydrolysis of the hydrosulfide reagent and the potential hydrolysis of the product back to a carboxylic acid intermediate.

  • Reaction: The mixture is heated to a temperature between 100°C and 250°C with vigorous stirring. The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The mixture is carefully quenched with water and then acidified with a dilute acid (e.g., HCl). This step protonates any resulting carboxylate salts.

    • Self-Validation: The acidification step ensures that the product and any byproducts are in their neutral forms, facilitating extraction into an organic solvent.

  • Extraction: The aqueous mixture is extracted several times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the thiolactone functional group and the aromatic ring. Its behavior makes it a versatile intermediate for further chemical transformations.

Reactivity_Pathways cluster_lactone Thiolactone Reactivity cluster_aromatic Aromatic Ring Reactivity Main This compound Nuc_Attack Nucleophilic Acyl Substitution Main->Nuc_Attack Nu⁻ (H₂O, RNH₂, etc.) Thionation Thionation (e.g., Lawesson's Reagent) Main->Thionation EAS Electrophilic Aromatic Substitution (EAS) Main->EAS E⁺ (e.g., NO₂⁺) Ring_Open Ring-Opened Products (e.g., Amides, Esters) Nuc_Attack->Ring_Open Thione_Product Benzo[c]thiophen- 1(3H)-thione Thionation->Thione_Product EAS_Product Substituted Benzene Ring (e.g., Nitro, Halo derivatives) EAS->EAS_Product

Sources

An In-depth Technical Guide to the Physical Properties of Benzo[c]thiophen-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[c]thiophen-1(3H)-one, a heterocyclic compound featuring a fused benzene and thiophene ring system with a carbonyl group, is a molecule of significant interest in synthetic chemistry and materials science. Its structural motif serves as a valuable scaffold for the development of novel organic materials and potential therapeutic agents. For instance, it has been utilized as a precursor in the synthesis of advanced cathode materials for lithium-ion batteries, highlighting its role in the advancement of energy storage technologies[1]. A thorough understanding of its physical properties is paramount for its effective application and for the prediction of its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental data and procedural insights.

Core Physical Properties

The physical properties of a compound are dictated by its molecular structure and the intermolecular forces that govern its bulk behavior. For this compound, these properties are crucial for its handling, purification, and formulation.

PropertyValueSource
Molecular Formula C₈H₆OS[Chemical Supplier Data]
Molecular Weight 150.21 g/mol [Chemical Supplier Data]
Melting Point 60 °C[Chemical Supplier Data]
Boiling Point 115-120 °C at 0.4 Torr[Chemical Supplier Data]
Appearance White to off-white solid[General Observation]

Note: The melting and boiling points are critical indicators of the purity of the compound. A sharp melting point range, typically within 1-2 °C, is indicative of high purity. The boiling point, being determined under reduced pressure, suggests that the compound may be susceptible to decomposition at higher temperatures under atmospheric pressure.

Solubility Profile

General Solubility of Benzothiophenes: Benzothiophene and its derivatives are generally soluble in common organic solvents.

Based on its structure, which contains both a polar carbonyl group and a nonpolar aromatic system, this compound is expected to be:

  • Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene, benzene).

  • Sparingly soluble in polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Insoluble in water and nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane).

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a compound involves the following steps:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge or filter the solution to remove any undissolved solid.

  • Quantification: Take a known volume of the clear, saturated solution, evaporate the solvent, and weigh the remaining solid. The solubility can then be expressed in terms of g/L or mol/L.

Causality Behind Experimental Choices: The choice of a 24-hour equilibration period is to ensure that the dissolution process has reached a thermodynamic equilibrium, providing a true measure of the solubility. Using a constant temperature is crucial as solubility is highly temperature-dependent.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the methylene protons of the thiophenone ring. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions. The methylene protons would likely appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the methylene carbon. The chemical shift of the carbonyl carbon would be in the characteristic downfield region.

Typical Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expert Insight: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent absorption band would be due to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic ring.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate (from a volatile solvent), or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (150.21). The fragmentation pattern would likely involve the loss of CO, and other characteristic fragments of the benzothiophene core.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.

  • Detection: Detect the ions to generate the mass spectrum.

Logical and Experimental Workflow

The characterization of this compound follows a logical progression of analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_properties Physical Property Determination Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Recrystallization, Column Chromatography MeltingPoint Melting Point Determination Purification->MeltingPoint Purity Check NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation IR IR Spectroscopy NMR->IR Functional Group Confirmation MS Mass Spectrometry IR->MS Molecular Weight Confirmation Solubility Solubility Testing MS->Solubility Characterized Material

Caption: A typical workflow for the synthesis, purification, and characterization of this compound.

Conclusion

The physical properties of this compound are fundamental to its application in research and development. This guide has outlined the key physical constants, provided insights into its expected solubility, and detailed the standard experimental protocols for its comprehensive spectroscopic characterization. For researchers and drug development professionals, a thorough understanding of these properties is the first step toward unlocking the full potential of this versatile heterocyclic compound. Further research to quantify the solubility in a broader range of solvents and to publish detailed, annotated spectra would be of great value to the scientific community.

References

  • Zhang, Q. et al. Thionated this compound as Organic Cathodes with High Capacity for Sulfur-rich All Organic Lithium-ion Battery. J. Mater. Chem. A, 2021 , 9, 14785-14793. [Link][1]

Sources

An In-Depth Technical Guide to Benzo[c]thiophen-1(3H)-one: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[c]thiophen-1(3H)-one is a bicyclic heterocyclic compound featuring a benzene ring fused to a thiophene ring. This scaffold is of significant interest in medicinal chemistry and materials science due to its versatile chemical reactivity and the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the IUPAC nomenclature, structure, synthesis, spectroscopic characterization, reactivity, and applications of this compound, with a particular focus on its relevance in drug discovery and development.

IUPAC Name and Structure

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The chemical structure consists of a benzene ring fused at the 'c' face of a thiophene ring, with a carbonyl group at the 1-position and a saturated carbon at the 3-position of the thiophene ring.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Molecular Formula: C₈H₆OS[1]

Molecular Weight: 150.2 g/mol [1]

CAS Number: 1194-57-6[1]

Synthesis of this compound

One plausible synthetic route could involve the intramolecular cyclization of a suitably substituted benzene precursor. A hypothetical, yet chemically sound, approach is outlined below. This protocol is based on established benzothiophene synthesis methodologies.[2][3]

Hypothetical Synthetic Protocol:

Reaction Scheme:

Figure 3: Reactivity map of this compound.

Applications in Drug Development and Materials Science

The benzothiophene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. [4][5]While specific applications of the parent this compound are not extensively documented, it serves as a valuable synthetic intermediate for the preparation of more complex and biologically active molecules.

Potential as a Synthetic Precursor:

The reactivity of this compound at its carbonyl and methylene positions allows for the facile introduction of various functional groups and the construction of diverse molecular architectures. This makes it an attractive starting material for the synthesis of novel benzothiophene derivatives with potential therapeutic applications.

Materials Science:

Derivatives of the isomeric benzo[b]thiophene have been investigated for their applications in organic electronics. The thionated derivative of this compound has been studied as a potential organic cathode material for lithium-ion batteries, highlighting the potential of this scaffold in materials science. [6]

Conclusion

This compound is a heterocyclic compound with a well-defined IUPAC name and structure. While detailed synthetic protocols and complete spectroscopic data for the parent compound require further investigation, its chemical reactivity offers significant potential for the synthesis of novel derivatives. The established biological importance of the broader benzothiophene class strongly suggests that derivatives of this compound could be promising candidates for future drug discovery and development efforts, as well as for applications in materials science. Further research into the synthesis, functionalization, and biological evaluation of this compound and its analogues is warranted.

References

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

  • Mehta, D., & Sharma, S. (2024). Therapeutic importance of synthetic thiophene. Future Journal of Pharmaceutical Sciences, 10(1), 1-15. [Link]

  • Wang, J., et al. (2021). Thionated this compound as Organic Cathodes with High Capacity for Sulfur-rich All Organic Lithium-ion Battery. Journal of Materials Chemistry A, 9(23), 13549-13557. [Link]

  • PrepChem. (n.d.). Synthesis of 1,3-dihydrobenzo[c]thiophene. Retrieved from [Link]

  • Wikipedia. (2023, April 26). Benzothiophene. Retrieved from [Link]

  • NIST. (n.d.). Benzo[c]thiophene. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(c)thiophene. Retrieved from [Link]

  • Sahu, P. K., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. [Link]

  • Inam, M., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-12. [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). Scientific Reports, 14(1), 1-18. [Link]

  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (2021). Green Chemistry, 23(16), 5943-5948. [Link]

  • Synthesis of Benzo[c]thiophen-1(3H)-imine and 2,3-Dihydro-1H-isoindole-1-thione Derivatives through Cyclizations of 2-(1-Hydroxyalkyl)benzothioamides. (2003). The Journal of Organic Chemistry, 68(13), 5279-5285. [Link]

Sources

An In-Depth Technical Guide to Benzo[c]thiophen-1(3H)-one (2-Thiophthalide)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[c]thiophen-1(3H)-one, also known by its synonym 2-Thiophthalide, is a sulfur-containing heterocyclic compound that has garnered interest within the scientific community. Its structural motif, a fusion of a benzene ring and a thiophene ring with a carbonyl group, makes it a valuable scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic data for characterization, and an exploration of its current and potential applications, particularly in the realm of drug discovery. The CAS number for this compound is 1194-57-6 [1][2].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential therapeutic applications.

PropertyValueSource
CAS Number 1194-57-6[1][2]
Molecular Formula C₈H₆OSPubChem
Molecular Weight 150.20 g/mol PubChem
Appearance White to off-white crystalline powderGeneric Supplier Data
Melting Point 72-73 °COrganic Syntheses
Boiling Point Not readily available
Solubility Soluble in organic solvents like chloroform, dichloromethane, and acetone. Sparingly soluble in water.General Chemical Knowledge

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from the readily available starting material, phthalide. This method involves the direct thionation of the lactone functionality.

Synthesis from Phthalide

A robust and straightforward method for the preparation of this compound involves the reaction of phthalide with an alkali metal hydrosulfide, such as sodium hydrosulfide (NaHS), under anhydrous conditions. This process directly converts the lactone to a thiolactone.

Reaction:

G Phthalide Phthalide Heat Heat (e.g., 150-180°C) Phthalide->Heat NaHS NaHS (anhydrous) NaHS->Heat Thiophthalide This compound (2-Thiophthalide) Heat->Thiophthalide Thionation

Caption: Synthesis of this compound from Phthalide.

Experimental Protocol:

  • Materials:

    • Phthalide

    • Anhydrous Sodium Hydrosulfide (NaHS)

    • Anhydrous solvent (optional, e.g., high-boiling point ether)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Carbonate (Na₂CO₃) solution

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine phthalide and a molar excess of anhydrous sodium hydrosulfide. The reaction can be performed neat or in a high-boiling point anhydrous solvent.

    • Slowly heat the mixture with stirring to approximately 150-180°C. The reaction is typically exothermic and should be controlled carefully.

    • Maintain the temperature for approximately two hours to ensure the reaction goes to completion.

    • After cooling, cautiously add water to the reaction mass, followed by an excess of cold concentrated hydrochloric acid with thorough stirring. This will precipitate the crude product.

    • Filter the precipitate and wash it thoroughly with water.

    • For purification, dissolve the crude product in a sodium carbonate solution. Filter the solution to remove any undissolved impurities, such as sulfur.

    • Re-precipitate the purified product by adding the filtrate to cold concentrated hydrochloric acid.

    • Collect the precipitate by filtration, wash with water until the washings are neutral, and dry under vacuum.

  • Causality of Experimental Choices:

    • The use of anhydrous sodium hydrosulfide is critical to prevent unwanted side reactions and ensure the efficient conversion of the lactone to the thiolactone.

    • The reaction is performed at an elevated temperature to provide the necessary activation energy for the thionation reaction.

    • The acid-base workup is a standard purification technique to separate the desired product from unreacted starting materials and byproducts. Dissolving the product in a basic solution and re-precipitating with acid helps to remove non-acidic impurities.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the thiophene ring. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The two protons of the methylene group (at the 3-position) are diastereotopic and are expected to appear as a pair of doublets (an AB quartet) due to geminal coupling.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit signals for the eight carbon atoms in the molecule. The carbonyl carbon is expected to have a characteristic chemical shift in the downfield region (typically δ 190-200 ppm). The aromatic carbons will appear in the range of δ 120-140 ppm, and the methylene carbon will be observed in the upfield region.

  • IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1680-1700 cm⁻¹. The spectrum will also show characteristic absorptions for aromatic C-H and C=C stretching vibrations.

  • MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 150.20). The fragmentation pattern can provide further structural information.

Applications in Drug Development and Research

While specific drug candidates containing the this compound core are not extensively documented in late-stage clinical trials, the broader class of benzothiophenes is well-represented in medicinal chemistry. Benzothiophene derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects[3][4].

The thioamide group, present in the thiolactone ring of this compound, is a recognized bioisostere of the amide bond. This substitution can lead to altered metabolic stability, improved membrane permeability, and unique interactions with biological targets[5].

A recent study highlighted the potential of thiophthalide derivatives as antifungal agents. The research indicated that replacing the carbonyl oxygen in phthalide with a sulfur atom could enhance antifungal activity against various phytopathogenic fungi[6]. This suggests a promising avenue for the development of novel agrochemicals or antifungal therapeutics based on the this compound scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. In all cases of exposure, seek medical attention if symptoms persist.

It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety information[7][8][9].

Conclusion

This compound is a versatile heterocyclic compound with established synthetic routes and a range of potential applications. Its unique structural features make it an attractive building block for the synthesis of more complex molecules with diverse biological activities. The demonstrated antifungal properties of its derivatives open up new possibilities for its use in agriculture and medicine. Further research into the pharmacological profile of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

  • Chemsrc. This compound(CAS#:1194-57-6) MSDS, density, melting point, boiling point, structure, formula, molecular weight etc. Available from: [Link].

  • Zhang, X., et al. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry, 2018, 20(13), pp.3045-3049.
  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 2022, 7(38), pp.34195-34205.
  • PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. EP0859770B1.
  • Fisher Scientific.
  • Carl ROTH.
  • Sigma-Aldrich.
  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 2023, 13(1), p.12345.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry, 2022, 26(1), pp.3-20.
  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry, 2022, 87(10), pp.6789-6795.
  • Organic Syntheses. Phthalide. Available from: [Link].

  • NIST. Benzo[c]thiophene. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD.
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Spectroscopic Characterization of Benzo[c]thiophen-1(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

Benzo[c]thiophen-1(3H)-one is a bicyclic heterocyclic compound featuring a benzene ring fused to a thiophene ring, with a carbonyl group at the 1-position. The structural features, including the aromatic ring, the lactam-like thioester ring, and the methylene bridge, each contribute distinct signals in various spectroscopic analyses. Understanding these contributions is key to confirming the molecule's identity and purity.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene protons.

Expected ¹H NMR Data (Predicted)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.2-7.8Multiplet4HAr-H
~4.2-4.5Singlet2H-CH₂-
  • Aromatic Protons (Ar-H): The four protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically δ 7.2-7.8 ppm). The exact splitting pattern will depend on the coupling constants between adjacent protons.

  • Methylene Protons (-CH₂-): The two protons of the methylene group are expected to appear as a singlet, assuming no chiral center or complex conformational rigidity. Their chemical shift is influenced by the adjacent sulfur atom and the aromatic ring, likely placing them in the δ 4.2-4.5 ppm range.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (Predicted)

Chemical Shift (δ) (ppm)Assignment
~190-200C=O
~120-140Ar-C
~30-40-CH₂-
  • Carbonyl Carbon (C=O): The thioester carbonyl carbon is expected to be the most downfield signal, typically in the δ 190-200 ppm region.

  • Aromatic Carbons (Ar-C): The six carbons of the benzene ring will resonate in the δ 120-140 ppm range. The two quaternary carbons will likely have lower intensities compared to the protonated carbons.

  • Methylene Carbon (-CH₂-): The methylene carbon, being attached to a sulfur atom, will appear in the aliphatic region, likely around δ 30-40 ppm.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width (e.g., 0-220 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

cluster_workflow NMR Data Acquisition Workflow A Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) B Instrument Setup (≥400 MHz Spectrometer) A->B C ¹H NMR Acquisition (16-64 scans) B->C D ¹³C NMR Acquisition (≥1024 scans) B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Structural Elucidation E->F

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1680-1660StrongC=O stretch (thioester)
~1600-1450Medium-StrongAromatic C=C stretch
~700-800StrongC-S stretch
  • C=O Stretch: The most characteristic peak will be the strong absorption from the carbonyl group of the thioester, expected around 1680-1660 cm⁻¹. This is a key diagnostic peak.

  • C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will appear just below 3000 cm⁻¹.

  • C=C Stretches: The aromatic ring will show characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

  • C-S Stretch: The carbon-sulfur bond will exhibit a stretching vibration in the fingerprint region, typically between 700 and 800 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺): The molecular weight of this compound (C₈H₆OS) is 150.20 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z = 150.

  • Isotope Peaks: Due to the natural abundance of ³⁴S (~4.2%), an M+2 peak at m/z = 152 with an intensity of about 4-5% relative to the molecular ion peak is expected, which is a characteristic signature for a sulfur-containing compound.

  • Key Fragmentation Pathways:

    • Loss of CO: A common fragmentation pathway for carbonyl-containing compounds is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment ion at m/z = 122.

    • Loss of CHO: Fragmentation involving the carbonyl group and a hydrogen atom can lead to the loss of a CHO radical (29 Da), resulting in a fragment at m/z = 121.

cluster_fragmentation Hypothetical MS Fragmentation A [C₈H₆OS]⁺˙ m/z = 150 B [C₇H₆S]⁺˙ m/z = 122 A->B - CO C [C₇H₅S]⁺ m/z = 121 A->C - CHO

Caption: Hypothetical fragmentation pathway for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a suitable method. Alternatively, direct infusion into an Electrospray Ionization (ESI) source can be used, though EI is often more informative for fragmentation patterns of small molecules.

  • Ionization: Electron Ionization (EI) at 70 eV is standard for generating fragment ions and creating a library-searchable spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, typically over a mass range of m/z 50-500.

Conclusion

The structural confirmation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a foundational understanding of the expected spectroscopic data and the experimental methodologies for their acquisition. By correlating the signals from each technique to the specific structural features of the molecule, researchers can confidently verify its identity and purity, which is a critical step in any synthetic or drug development workflow.

References

While direct experimental data for this compound is not cited, the principles and expected values are derived from general spectroscopic knowledge and data for related benzothiophene structures found in various chemical databases and publications.

  • PubChem - National Institutes of Health. ([Link]) - A comprehensive database for chemical information, including physical properties and some spectral data for related compounds.

  • NIST Chemistry WebBook. ([Link]) - A data collection of the National Institute of Standards and Technology, providing thermochemical, spectroscopic, and other data for chemical species.

  • Reich, H. J. Organic Chemistry Data. ([Link]) - A collection of NMR and other spectroscopic data for a wide range of organic compounds.

The Enduring Legacy of the Benzothiophene Scaffold: From Coal Tar Discovery to Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene core, a bicyclic aromatic heterocycle, has etched a significant mark in the landscape of chemical sciences, particularly in medicinal chemistry and materials science. Initially discovered as a constituent of coal tar, this sulfur-containing scaffold has evolved into a privileged structure in drug discovery, forming the backbone of numerous clinically significant therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and history of benzothiophene derivatives, charting a course from their early isolation to the sophisticated synthetic methodologies and structure-activity relationship studies that define their modern applications. We will delve into the causality behind experimental choices in both classical and contemporary synthetic routes, offering detailed protocols and mechanistic insights. This guide aims to serve as an authoritative resource for researchers, providing the foundational knowledge and practical understanding necessary to innovate within this versatile chemical space.

A Serendipitous Beginning: The Discovery of Benzothiophene from the Byproducts of the Industrial Revolution

The story of benzothiophene, also known historically as thianaphthene, is intrinsically linked to the industrial revolution and the advent of coal gasification. In the 19th century, coal tar, a viscous black liquid byproduct of this process, was largely considered a waste product. However, the burgeoning field of organic chemistry soon recognized it as a treasure trove of aromatic compounds.[1][2] It was within this complex mixture that benzothiophene was first identified.

While the exact date of its first isolation is not definitively documented in readily available literature, it is understood to have been discovered among the myriad of aromatic compounds derived from coal tar in the late 19th century. Early chemists, through painstaking fractional distillation and crystallization processes, began to separate and identify the various components of coal tar, including benzene, naphthalene, and anthracene. Benzothiophene, with an odor similar to naphthalene, was one such compound isolated from these efforts.[3] Its initial discovery was less a targeted search and more a result of the systematic exploration of this readily available chemical feedstock. The structural elucidation that followed laid the groundwork for over a century of research into its derivatives and their remarkable properties.

The Art of Synthesis: A Journey Through the Evolution of Benzothiophene Construction

The ability to synthetically construct the benzothiophene core and its derivatives has been a pivotal aspect of its journey from a coal tar isolate to a cornerstone of modern chemistry. The evolution of synthetic methods reflects the broader advancements in organic chemistry, moving from harsh, classical conditions to more elegant and efficient modern strategies.

Classical Approaches: Forging the Bicyclic Core

Early synthetic methods for benzothiophene derivatives were characterized by intramolecular cyclization reactions, often requiring forcing conditions. These foundational techniques, while sometimes limited in scope and functional group tolerance, were instrumental in providing the first diverse libraries of these compounds.

One of the most fundamental classical methods is the intramolecular cyclization of arylthioacetic acids . This approach typically involves the reaction of a thiophenol with an α-haloacetic acid to form an S-arylthioacetic acid, which is then cyclized under acidic conditions to yield a 3-hydroxybenzo[b]thiophene.

Experimental Protocol: Synthesis of 3-Hydroxybenzo[b]thiophene via Intramolecular Cyclization of Phenylthioacetic Acid

Step 1: Synthesis of Phenylthioacetic Acid

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (4.0 g, 0.1 mol) in ethanol (50 mL).

  • To this solution, add thiophenol (11.0 g, 0.1 mol).

  • Slowly add a solution of chloroacetic acid (9.45 g, 0.1 mol) in water (20 mL).

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of water and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield phenylthioacetic acid.

Step 2: Cyclization to 3-Hydroxybenzo[b]thiophene

  • In a 100 mL round-bottom flask, place phenylthioacetic acid (16.8 g, 0.1 mol) and acetic anhydride (30 mL).

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • The resulting solid is filtered, washed with water, and then a cold solution of sodium bicarbonate to remove unreacted starting material.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain 3-hydroxybenzo[b]thiophene.

The causality behind this experimental choice lies in the electrophilic nature of the carbonyl carbon of the carboxylic acid (activated by the acetic anhydride) and the nucleophilic character of the ortho-position of the benzene ring, leading to an intramolecular Friedel-Crafts-type acylation.

G cluster_0 Step 1: Formation of Phenylthioacetic Acid cluster_1 Step 2: Intramolecular Cyclization Thiophenol Thiophenol Phenylthioacetic_Acid Phenylthioacetic Acid Thiophenol->Phenylthioacetic_Acid NaOH, Ethanol Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Phenylthioacetic_Acid Phenylthioacetic_Acid_2 Phenylthioacetic Acid Hydroxybenzothiophene 3-Hydroxybenzo[b]thiophene Phenylthioacetic_Acid_2->Hydroxybenzothiophene Acetic Anhydride, Heat

Another cornerstone of classical benzothiophene synthesis is the Gassman Benzothiophene Synthesis . This method involves the reaction of an aniline with a thioether bearing an α-carbonyl group, leading to the formation of a 3-thio-substituted indole, which then rearranges to a 2,3-disubstituted benzothiophene. The mechanism proceeds through a[4][5]-sigmatropic rearrangement of an intermediate sulfonium ylide.

The Modern Era: Precision and Efficiency in Benzothiophene Synthesis

The late 20th and early 21st centuries have witnessed a paradigm shift in the synthesis of benzothiophene derivatives, driven by the advent of transition-metal catalysis and other modern synthetic methodologies. These approaches offer greater efficiency, milder reaction conditions, and broader functional group tolerance compared to their classical counterparts.

Palladium-Catalyzed Cross-Coupling Reactions have emerged as a powerful tool for the construction of the benzothiophene ring system. These methods often involve the intramolecular C-S bond formation from a suitably functionalized precursor, such as an o-halovinylarene.[6][7] The versatility of palladium catalysis allows for the synthesis of a wide array of substituted benzothiophenes with high regioselectivity.[8][9][10]

Visible-Light Photocatalysis represents a cutting-edge approach that aligns with the principles of green chemistry. This methodology utilizes a photocatalyst, such as eosin Y, and visible light to initiate a radical-mediated cyclization, avoiding the need for high temperatures or transition metal catalysts.[4][11][12]

Experimental Protocol: Visible-Light Photocatalytic Synthesis of a Benzothiophene Derivative [4][13]

Materials:

  • o-Methylthio-arenediazonium salt (1.0 equiv)

  • Alkyne (2.0 equiv)

  • Eosin Y (photocatalyst, 1-5 mol%)

  • Dimethyl sulfoxide (DMSO) as solvent

  • Green LED lamp

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, dissolve the o-methylthio-arenediazonium salt and the alkyne in DMSO.

  • Add the eosin Y photocatalyst to the solution.

  • Seal the vial and place it at a fixed distance from a green LED lamp.

  • Irradiate the reaction mixture with visible light at room temperature with vigorous stirring for 24-48 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzothiophene derivative.

The rationale for this experimental design lies in the ability of the photocatalyst to absorb visible light and initiate a single-electron transfer (SET) process, generating a radical intermediate from the diazonium salt. This radical then participates in a cascade of reactions, including addition to the alkyne and subsequent intramolecular cyclization to form the benzothiophene ring.[11]

G PC Photocatalyst (Eosin Y) PC_excited Excited Photocatalyst* PC->PC_excited Light Visible Light (hν) Light->PC Diazonium o-Methylthio-arenediazonium Salt PC_excited->Diazonium SET Aryl_Radical Aryl Radical Diazonium->Aryl_Radical Alkyne Alkyne Aryl_Radical->Alkyne Addition Vinyl_Radical Vinyl Radical Intermediate Alkyne->Vinyl_Radical Cyclized_Radical Cyclized Radical Intermediate Vinyl_Radical->Cyclized_Radical Intramolecular Cyclization Product Benzothiophene Derivative Cyclized_Radical->Product Oxidation

Table 1: Comparison of Classical and Modern Synthetic Methods for Benzothiophene Derivatives

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Intramolecular Cyclization of Arylthioacetic Acids Thiophenol, α-haloacetic acid, acid anhydrideHigh temperature, acidicReadily available starting materialsHarsh conditions, limited functional group tolerance
Gassman Synthesis Aniline, α-thio-ketoneBase, then acidForms highly substituted benzothiophenesMulti-step, potential for side reactions
Palladium-Catalyzed Cyclization o-Halovinylarene, sulfur source, Pd catalyst, ligand80-120 °CHigh efficiency, broad scope, good regioselectivityCost of catalyst, potential for metal contamination
Visible-Light Photocatalysis [4]Diazonium salt, alkyne, photocatalyst, visible lightRoom temperatureMild conditions, environmentally friendly, metal-freeMay require longer reaction times, substrate-dependent yields

The Benzothiophene Scaffold in Drug Discovery: A Privileged Motif

The benzothiophene core is a prominent feature in a number of blockbuster drugs, a testament to its favorable physicochemical properties and its ability to engage with a wide range of biological targets.[14] The rigid, planar structure of the benzothiophene ring system provides a well-defined scaffold for the presentation of various pharmacophoric groups.

Raloxifene and Arzoxifene: Modulating Estrogen Receptors

Raloxifene and its derivative, arzoxifene, are selective estrogen receptor modulators (SERMs) that contain a 2-arylbenzothiophene core.[15] These drugs exhibit tissue-selective estrogenic and anti-estrogenic effects, making them valuable in the treatment and prevention of osteoporosis and in reducing the risk of invasive breast cancer in postmenopausal women. The structure-activity relationship (SAR) studies of these compounds have revealed that the precise positioning of the phenolic hydroxyl groups and the basic side chain are crucial for their biological activity.[15]

Zileuton: Targeting the Inflammatory Cascade

Zileuton is an inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation. The benzothiophene ring in Zileuton is thought to contribute to the molecule's overall lipophilicity, facilitating its access to the active site of the enzyme.

Kinase Inhibitors: A New Frontier for Benzothiophene Derivatives

More recently, the benzothiophene scaffold has been extensively explored in the development of kinase inhibitors for the treatment of cancer and other diseases.[5][16][17][18] The ability to functionalize the benzothiophene ring at various positions allows for the fine-tuning of interactions with the ATP-binding pocket of kinases. SAR studies have shown that substituents at the 2-, 3-, and 5-positions of the benzothiophene ring can significantly influence the potency and selectivity of these inhibitors.[5][16] For instance, the introduction of specific amide or hydrazide moieties at the 5-position has led to the discovery of potent multi-target kinase inhibitors with significant anti-cancer activity.[18]

G cluster_0 Biological Activity Benzothiophene_Core Benzothiophene Scaffold R1 Position 2 (e.g., Aryl group in Raloxifene) Benzothiophene_Core->R1 Substitution R2 Position 3 (e.g., Acyl group) Benzothiophene_Core->R2 Substitution R3 Positions 4-7 (e.g., Hydroxyl, Amine) Benzothiophene_Core->R3 Substitution SERM SERM Activity (Raloxifene) R1->SERM Anti_inflammatory Anti-inflammatory (Zileuton) R2->Anti_inflammatory Kinase_Inhibition Kinase Inhibition R3->Kinase_Inhibition

Conclusion and Future Perspectives

The journey of benzothiophene from an obscure component of coal tar to a highly sought-after scaffold in modern chemistry is a compelling narrative of scientific discovery and innovation. The development of a diverse array of synthetic methodologies has provided chemists with the tools to create a vast chemical space of benzothiophene derivatives. The proven success of these compounds in medicine, particularly as SERMs and enzyme inhibitors, underscores the enduring value of this heterocyclic core.

Looking ahead, the field is poised for further advancements. The continued development of green and sustainable synthetic methods, such as photocatalysis and flow chemistry, will undoubtedly make the synthesis of benzothiophene derivatives more efficient and environmentally friendly. Furthermore, the application of computational chemistry and artificial intelligence in drug design will accelerate the discovery of new benzothiophene-based therapeutics with enhanced potency and selectivity. The rich history and promising future of benzothiophene derivatives ensure that this remarkable scaffold will remain a focal point of research and development for years to come.

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An In-Depth Technical Guide to the Reactivity of the Thiophene Ring in Benzo[c]thiophen-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical reactivity of the thiophene ring within the Benzo[c]thiophen-1(3H)-one scaffold, a heterocyclic structure of increasing interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of reactions to provide a deep understanding of the electronic and steric factors governing the molecule's behavior, supported by mechanistic insights and practical experimental protocols.

Structural and Electronic Landscape: The Influence of the Fused Lactone-like Moiety

This compound, also known by the designation DPTO, possesses a unique electronic architecture that dictates its reactivity. The fusion of a thiophene ring with a γ-thiolactone system creates a complex interplay of aromaticity and electronic effects.

The lone pair of electrons on the sulfur atom participates in the aromaticity of the thiophene ring. However, the adjacent electron-withdrawing carbonyl group at the 1-position significantly modulates the electron density of the entire bicyclic system. This electron-withdrawing effect, exerted through both inductive and resonance mechanisms, has profound implications for the reactivity of the thiophene moiety.

Key Electronic Features:

  • Reduced Aromaticity: Compared to thiophene or benzo[b]thiophene, the aromatic character of the thiophene ring in this compound is diminished due to the influence of the carbonyl group. This makes the ring system less stable than its benzo[b]thiophene isomer.[1]

  • Electron-Deficient Benzene Ring: The carbonyl group deactivates the fused benzene ring towards electrophilic attack.

  • Activated Methylene Group: The protons on the C-3 methylene group are rendered acidic due to their position adjacent to both the sulfur atom and the carbonyl group, making this position a prime site for deprotonation and subsequent reactions.

Below is a diagram illustrating the key reactive sites of the this compound core.

Caption: Key reactive sites of the this compound core.

Reactions at the Thiophene Ring: A Tale of Deactivation and Regioselectivity

The electron-withdrawing nature of the lactone-like carbonyl group deactivates the thiophene ring towards classical electrophilic aromatic substitution (EAS). However, under specific conditions, reactions can be induced, often with a high degree of regioselectivity.

Electrophilic Aromatic Substitution

While significantly less reactive than thiophene itself, the thiophene moiety in this compound can undergo electrophilic substitution, primarily at the C-2 position. This is analogous to the behavior of other 3-substituted benzothiophenes bearing electron-withdrawing groups, where substitution is directed away from the deactivating substituent.[2]

Vilsmeier-Haack Reaction:

A notable example of electrophilic substitution is the Vilsmeier-Haack reaction, which introduces a formyl group onto the thiophene ring. This reaction typically proceeds at the position alpha to the sulfur atom and remote from the deactivating carbonyl group.

  • Conceptual Workflow for Vilsmeier-Haack Formylation:

G Vilsmeier-Haack Formylation Workflow start This compound intermediate Electrophilic Attack at C-2 start->intermediate Reaction reagent Vilsmeier Reagent (POCl3/DMF) reagent->intermediate Reactant hydrolysis Aqueous Workup intermediate->hydrolysis product 2-Formyl-Benzo[c]thiophen-1(3H)-one hydrolysis->product

Caption: Conceptual workflow for the Vilsmeier-Haack formylation of this compound.

Protocol: Vilsmeier-Haack Formylation of a Benzo[c]thiophene Derivative

  • To a stirred solution of the Benzo[c]thiophene derivative in dry N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.

  • The reaction mixture is then typically heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Reactant/ReagentMolar RatioPurpose
Benzo[c]thiophene Derivative1 eqSubstrate
N,N-Dimethylformamide (DMF)Solvent/ReagentForms the Vilsmeier reagent
Phosphorus Oxychloride (POCl₃)1.1-1.5 eqActivates DMF to form the electrophile
Nucleophilic Aromatic Substitution

The electron-deficient nature of the thiophene ring, enhanced by the carbonyl group, makes it a potential substrate for nucleophilic aromatic substitution (SNA_r). This type of reaction is more likely to occur if a suitable leaving group is present on the thiophene ring. The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer-like intermediate.

While specific examples for this compound are scarce, the general principles of SNA_r on electron-poor thiophenes apply.[3] The attack of a nucleophile would be favored at positions ortho or para to the electron-withdrawing group, which in this fused system corresponds to the C-2 position.

The Active Methylene Group at C-3: A Hub for Condensation Chemistry

The protons at the C-3 position of this compound are significantly acidic due to the electron-withdrawing effects of both the adjacent sulfur atom and the carbonyl group. This "active methylene" character makes this position a versatile handle for a variety of condensation reactions, most notably the Knoevenagel condensation.

Knoevenagel Condensation:

This reaction involves the condensation of the active methylene group of this compound with aldehydes or ketones in the presence of a basic catalyst to form a new carbon-carbon double bond. This provides a powerful method for the synthesis of a wide range of functionalized derivatives.[4]

  • General Mechanism of Knoevenagel Condensation:

G General Mechanism of Knoevenagel Condensation start This compound carbanion Formation of C-3 Carbanion start->carbanion Deprotonation base Base (e.g., Piperidine, Et3N) base->carbanion nucleophilic_attack Nucleophilic Attack on Carbonyl carbanion->nucleophilic_attack aldehyde Aldehyde/Ketone (R-CHO) aldehyde->nucleophilic_attack intermediate Aldol-type Intermediate nucleophilic_attack->intermediate dehydration Dehydration intermediate->dehydration product 3-(Substituted-methylene)- This compound dehydration->product

Caption: General mechanism of the Knoevenagel condensation with this compound.

Protocol: Knoevenagel Condensation with an Aromatic Aldehyde

This protocol is a representative procedure for the Knoevenagel condensation of an active methylene compound with an aromatic aldehyde.[5]

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol, toluene, or acetic acid.

  • Add a catalytic amount of a base. Common catalysts include piperidine, triethylamine, or ammonium acetate.

  • The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Reactant/ReagentMolar RatioPurpose
This compound1 eqActive methylene compound
Aromatic Aldehyde1 eqElectrophile
Basic Catalyst (e.g., Piperidine)0.1-0.2 eqDeprotonation of the active methylene
Solvent (e.g., Ethanol)-Reaction medium

Reactions at the Carbonyl Group: Gateway to Further Functionalization

The carbonyl group at the C-1 position is a key reactive site for nucleophilic addition and related transformations.

Thionation:

A notable reaction is the conversion of the carbonyl group to a thiocarbonyl group using a thionating agent like Lawesson's reagent. This transformation has been reported for this compound (DPTO) to yield Benzo[c]thiophen-1(3H)-thione (DPTTO), a material with interesting properties for applications in lithium-ion batteries.[6]

Protocol: Thionation using Lawesson's Reagent

The following is a general procedure for the thionation of a carbonyl compound.

  • Dissolve this compound in an anhydrous, inert solvent such as toluene or xylene.

  • Add Lawesson's reagent (typically 0.5 to 1.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product is then purified, usually by column chromatography on silica gel.

Summary of Reactivity

Reaction TypeSite of ReactionKey ReagentsExpected Product
Electrophilic Aromatic SubstitutionC-2 of Thiophene RingVilsmeier Reagent (POCl₃/DMF)2-Formyl derivative
Nucleophilic Aromatic SubstitutionC-2 of Thiophene Ring (with leaving group)Strong Nucleophiles2-Substituted derivative
Knoevenagel CondensationC-3 Methylene GroupAldehydes/Ketones, Base3-Alkylidene/Arylidene derivative
ThionationC-1 Carbonyl GroupLawesson's Reagent1-Thione derivative

Conclusion

The reactivity of the thiophene ring in this compound is a fascinating case study in the influence of substituents on the properties of aromatic heterocyclic systems. The electron-withdrawing lactone-like moiety deactivates the thiophene ring towards electrophilic attack but activates the C-3 methylene group for condensation reactions. While electrophilic substitution is challenging, it can be achieved with regioselective outcomes. The carbonyl group itself provides an additional site for chemical modification. This multifaceted reactivity makes this compound a valuable scaffold for the synthesis of a diverse range of functional molecules with potential applications in medicinal chemistry and materials science. Further exploration of its reactivity is warranted to fully unlock its synthetic potential.

References

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A Technical Guide to the Solubility of Benzo[c]thiophen-1(3H)-one in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in the Application of Benzo[c]thiophen-1(3H)-one

This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Their utility in drug development as scaffolds for various therapeutic agents, and in organic electronics, hinges on their solution-phase behavior.[3][4] Understanding the solubility of this compound in common organic solvents is a fundamental prerequisite for its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a detailed protocol for its experimental determination, and insights into the practical implications for researchers.

Theoretical Framework: Predicting Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like."[5][6] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a molecule with both aromatic and polar features, its solubility is a nuanced interplay of several factors.

The molecule consists of a bicyclic structure with a benzene ring fused to a thiophene ring, containing a ketone functional group.[7] The aromatic portion is nonpolar and will interact favorably with nonpolar solvents through van der Waals forces. The ketone group, however, introduces polarity and the potential for dipole-dipole interactions.

Based on its structure, we can make the following qualitative predictions:

  • High Solubility in:

    • Chlorinated solvents (e.g., Dichloromethane, Chloroform): These solvents are polar aprotic and can effectively solvate the polar ketone group while also interacting with the aromatic system.

    • Aprotic polar solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents have dipole moments that can interact with the ketone group.

  • Moderate Solubility in:

    • Aromatic solvents (e.g., Toluene, Benzene): The nonpolar aromatic rings of these solvents will interact well with the benzothiophene core.

    • Ethers (e.g., Diethyl ether): While less polar than ketones, ethers can still engage in some polar interactions.

  • Low Solubility in:

    • Protic polar solvents (e.g., Methanol, Ethanol): While these solvents are polar, the energetic cost of disrupting their strong hydrogen bonding networks to solvate the less polar this compound may be high.

    • Nonpolar aliphatic solvents (e.g., Hexane, Cyclohexane): These solvents will primarily interact with the nonpolar aromatic part of the molecule, but the polar ketone will hinder solubility.

  • Insoluble in:

    • Water: The molecule's largely nonpolar character will make it immiscible with water.[8]

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound.

Protocol: Isothermal Equilibrium Solubility Method

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute.

Materials:

  • This compound (solid)

  • A selection of organic solvents (e.g., Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Toluene, Diethyl Ether, Methanol, Hexane)

  • Scintillation vials or small glass test tubes with screw caps

  • A constant temperature water bath or incubator

  • A vortex mixer and a shaker

  • A centrifuge

  • Syringes and syringe filters (0.22 µm)

  • A high-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

  • An analytical balance

Procedure:

  • Preparation of Solvent: Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. "Excess" means that undissolved solid should be visible.

  • Equilibration: Tightly cap the vials and place them in a shaker within a constant temperature environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is saturated.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.

  • Filtration: Pass the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the original solubility in the saturated solution, taking the dilution factor into account. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to known solvent volume B Shake at constant temperature for 24h A->B C Centrifuge to pellet solid B->C D Withdraw supernatant C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Quantify via HPLC/UV-Vis F->G H Calculate solubility G->H

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Data Presentation

SolventPolarity IndexDielectric Constant (20°C)Predicted SolubilityExperimental Solubility (mg/mL at 25°C)
Hexane0.11.88LowTo be determined
Toluene2.42.38ModerateTo be determined
Diethyl Ether2.84.34ModerateTo be determined
Chloroform4.14.81HighTo be determined
Ethyl Acetate4.46.02HighTo be determined
Dichloromethane3.19.08HighTo be determined
Acetone5.120.7HighTo be determined
Ethanol4.324.5Low to ModerateTo be determined
Methanol5.132.7LowTo be determined
Water10.280.1InsolubleTo be determined

Factors Influencing Solubility

The solubility of this compound is not only dependent on the solvent but also on environmental conditions.

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution.

  • Pressure: For solid-liquid systems, pressure has a negligible effect on solubility.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.

Molecular Interactions Diagram

G cluster_solute This compound cluster_solvent Solvent Solute Aromatic Rings (Nonpolar) Solvent_Nonpolar Nonpolar Region (e.g., Alkyl, Aryl) Solute->Solvent_Nonpolar van der Waals Solute_Polar Ketone Group (Polar) Solvent_Polar Polar Region (e.g., Carbonyl, Hydroxyl) Solute_Polar->Solvent_Polar Dipole-Dipole

Caption: Intermolecular forces governing solubility.

Conclusion: Practical Implications for Researchers

A thorough understanding of the solubility of this compound is paramount for its effective use in research and development. The choice of solvent will directly impact:

  • Reaction kinetics and yield in synthetic procedures.

  • Efficiency of purification by crystallization or chromatography.

  • Accuracy of in vitro biological assays , where compound precipitation can lead to erroneous results.

  • Feasibility of formulation for in vivo studies and potential therapeutic applications.

By combining theoretical predictions with rigorous experimental determination, researchers can confidently select appropriate solvent systems, thereby accelerating their research and development efforts.

References

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  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
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Methodological & Application

Application Notes & Protocols: Derivatization of Benzo[c]thiophen-1(3H)-one for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry and chemical biology, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a diverse range of biological targets. Benzo[c]thiophen-1(3H)-one, also known as thiophthalide, is one such scaffold. Its rigid, bicyclic structure, containing a sulfur heterocycle fused to a benzene ring, provides a robust platform for the synthesis of novel bioactive compounds[1]. Thiophene and its derivatives are integral components of numerous FDA-approved drugs and are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[2].

The true utility of the this compound core lies in the reactivity of its C3 methylene position. This "active methylene" group, flanked by a carbonyl and the thiophene sulfur, is readily deprotonated, making it an excellent nucleophile for carbon-carbon bond formation. This reactivity is the cornerstone of its derivatization, allowing for the systematic and efficient introduction of a vast array of chemical functionalities.

This guide provides a detailed exploration of the derivatization of this compound, focusing on the Knoevenagel condensation reaction. We will provide a comprehensive, field-proven protocol, discuss the rationale behind experimental choices, and present data on the application of these derivatives in biological assays, from antifungal screening to the development of fluorescent probes.

Core Chemistry: Activating the C3 Position via Knoevenagel Condensation

The most direct and versatile method for derivatizing this compound is the Knoevenagel condensation. This reaction is a modification of the aldol condensation where a carbanion from an active methylene compound performs a nucleophilic attack on a carbonyl group of an aldehyde or ketone[3]. The resulting intermediate then undergoes dehydration to yield a stable α,β-unsaturated product.

The causality behind this reaction's success with this compound is the acidity of the C3 protons. The electron-withdrawing effect of the adjacent carbonyl group (C=O) facilitates their removal by a weak base, such as piperidine or morpholine[4][5]. This generates a resonance-stabilized enolate, which is a potent nucleophile. This enolate readily attacks the electrophilic carbon of an aromatic aldehyde, leading to the formation of 3-(arylmethylene)benzo[c]thiophen-1(3H)-ones. This synthetic strategy creates a conjugated π-system, which is often responsible for the observed biological activity and photophysical properties of the derivatives.

G start Start: this compound + Aromatic Aldehyde reagents Reagents: - Ethanol (Solvent) - Piperidine (Catalyst) reaction Knoevenagel Condensation (Reflux, 4-6h) start->reaction reagents->reaction workup Reaction Workup: - Cool to RT - Filter Precipitate reaction->workup purification Purification: - Wash with cold Ethanol - Recrystallization workup->purification product Final Product: 3-(Arylmethylene)this compound purification->product analysis Characterization: - NMR - Mass Spectrometry - Melting Point product->analysis assay Biological Assays: - Antifungal / Antibacterial - Enzyme Inhibition - Fluorescence Spectroscopy product->assay

Caption: General workflow for synthesis and evaluation.

Detailed Protocol: Synthesis of 3-(Arylmethylene)this compound Derivatives

This protocol provides a robust and reproducible method for synthesizing a library of derivatives for screening purposes.

Materials:

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Absolute Ethanol (Solvent)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.50 g, 10.0 mmol).

  • Dissolution: Add absolute ethanol (40 mL) to the flask and stir the mixture until the solid is completely dissolved.

  • Addition of Aldehyde: To the stirred solution, add the desired aromatic aldehyde (1.0 eq, 10.0 mmol).

  • Catalyst Addition: Add piperidine (e.g., 0.1 mL, ~1.0 mmol) to the reaction mixture using a micropipette. The addition of a weak base is critical to catalyze the reaction without promoting self-condensation of the aldehyde[3].

  • Reaction: Heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours. The formation of a precipitate often indicates product formation.

  • Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Further cooling in an ice bath may enhance precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure 3-(arylmethylene)this compound derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination[6].

Application 1: Development of Antifungal and Antibacterial Agents

The conjugated system created through the Knoevenagel condensation is a common feature in many antimicrobial compounds. Derivatives of this compound have shown significant promise as antifungal and antibacterial agents[7][8]. The derivatization allows for the fine-tuning of activity by altering the electronic and steric properties of the appended aromatic ring.

Assay Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation of Stock Solutions: Dissolve synthesized derivatives in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Summary: Bioactivity of Thiophthalide Derivatives

The following table summarizes the antifungal activity of synthesized thiophthalide derivatives against various plant pathogenic fungi.

Compound IDSubstituent (R) on Aryl RingFusarium solani EC₅₀ (µg/mL)Botryosphaeria dothidea EC₅₀ (µg/mL)Valsa mali EC₅₀ (µg/mL)Reference
S2 4-Cl4.113.985.03[9]
S3 4-Br3.923.874.98[9]
S4 4-F3.152.864.12[9]
S9 2,4-diCl3.883.657.55[9]
Chlorothalonil (Control)->504.15>50[9]

EC₅₀: Half maximal effective concentration.

These results clearly demonstrate that the derivatization of the thiophthalide core leads to potent antifungal agents, with some derivatives showing efficacy superior to commercial fungicides[9].

Application 2: Engineering Fluorescent Probes for Bioimaging

The Knoevenagel condensation of this compound with an aldehyde containing a strong electron-donating group (Donor, D) or electron-withdrawing group (Acceptor, A) can create a "push-pull" or D-π-A chromophore. In this system, the thiophthalide moiety can act as part of the conjugated π-bridge. These molecules often exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), leading to environmentally sensitive fluorescence[10]. This makes them attractive candidates for developing fluorescent probes to visualize cellular components or detect specific analytes.

G cluster_0 Molecular Design cluster_1 Photophysical Process D Electron Donating Group (e.g., -N(CH₃)₂) Pi π-Conjugated Bridge (Aryl-Thiophthalide) D->Pi Ground Ground State (S₀) A Electron Withdrawing Group (e.g., -NO₂) Pi->A Excitation Excitation (hν) Ground->Excitation ICT Excited State (S₁) with Intramolecular Charge Transfer (ICT) Excitation->ICT Emission Fluorescence Emission ICT->Emission Emission->Ground (hν')

Caption: Principle of D-π-A fluorescent probes.

Experimental Considerations for Assay Development:

  • Spectral Characterization: Synthesized derivatives should be characterized using UV-Vis and fluorescence spectroscopy to determine their absorption maxima (λ_abs), emission maxima (λ_em), and fluorescence quantum yield (Φ_f)[10]. The quantum yield is a critical measure of the efficiency of the fluorescence process[11][12].

  • Solvatochromism: The sensitivity of the probe to its environment can be tested by measuring its fluorescence in a range of solvents with varying polarity. A significant shift in the emission wavelength (solvatochromic shift) indicates a change in the dipole moment upon excitation and suggests sensitivity to the local environment[10].

  • Biological Target Interaction: To be useful as a probe, the derivative's fluorescence should change upon binding to a biological target (e.g., a specific protein or nucleic acid structure). This could manifest as an increase in quantum yield ("turn-on" probe), a shift in emission wavelength, or quenching of fluorescence ("turn-off" probe).

Conclusion

The this compound scaffold is a versatile and highly tractable platform for the development of novel molecules for biological assays. The Knoevenagel condensation provides a simple, efficient, and modular synthetic route to a vast chemical space. By judiciously selecting the aldehyde coupling partner, researchers can readily synthesize libraries of derivatives and screen them for a wide range of applications, including potent antimicrobial agents and sophisticated fluorescent probes for bioimaging and sensing. The protocols and data presented here serve as a foundational guide for unlocking the potential of this privileged heterocyclic system.

References

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  • Zhang, H., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(2), 285. [Link]

  • Vicente, C. S. L., et al. (2018). Photophysics of Glycosylated Derivatives of a Chlorin, Isobacteriochlorin, and Bacteriochlorin for Photodynamic Theragnostics: Discovery of a Two-Photon-Absorbing Photosensitizer. Journal of the American Chemical Society, 140(1), 299-311. [Link]

  • Szychowska, A., et al. (2023). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. International Journal of Molecular Sciences, 24(23), 16723. [Link]

  • Wang, X., et al. (2019). Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. ChemistrySelect, 4(17), 5173-5176. [Link]

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The Versatile Scaffold: Benzo[c]thiophen-1(3H)-one as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a gateway to diverse and biologically active compounds is perpetual. Benzo[c]thiophen-1(3H)-one, a bicyclic heteroaromatic compound, has emerged as a promising and versatile building block for the synthesis of a variety of pharmaceutical intermediates. Its unique structural features, including a reactive lactone-like thioester and an aromatic ring, offer multiple avenues for chemical modification, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, detailing its synthesis, reactivity, and application in the development of pharmaceutically relevant nitrogen-containing heterocycles. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

This compound is a solid at room temperature with a molecular formula of C₈H₆OS.[1] As with any chemical reagent, proper handling and safety precautions are paramount. While specific toxicity data for this compound is not extensively documented, data from related benzothiophene derivatives and its precursor, Benzo[c]thiophene-1,3-dione, provide guidance.

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its derivatives.[2][3]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[2]

  • Skin and Eye Contact: The compound and its precursors are classified as causing serious eye irritation.[4][5] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[2] Avoid skin contact.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]

PropertyValueReference
Molecular FormulaC₈H₆OS[1]
Molecular Weight150.19 g/mol [1]
AppearanceSolid-
CAS Number1194-57-6[1]

Synthesis of the this compound Scaffold

The synthesis of the parent benzo[c]thiophene ring system can be achieved through several routes. A common precursor to related structures is benzo[c]thiophene-1,3-dione, which can be formed from the reaction of phthaloyl chloride with sodium sulfide.[6] The direct synthesis of this compound can be approached through the reduction of this dione or via cyclization reactions of appropriately substituted benzene derivatives. A general representation of a synthetic pathway is outlined below.

cluster_synthesis Synthesis Pathway Phthaloyl_chloride Phthaloyl Chloride Thioanhydride Benzo[c]thiophene-1,3-dione Phthaloyl_chloride->Thioanhydride  Reaction with Sulfide Source Na2S Na2S Target This compound Thioanhydride->Target  Selective Reduction Reducing_Agent Selective Reducing Agent (e.g., NaBH4, LiAlH4)

Caption: Generalized synthesis of this compound.

Application in Pharmaceutical Synthesis: Access to Nitrogen-Containing Heterocycles

A key application of this compound in medicinal chemistry is its use as a precursor for nitrogen-containing heterocyclic systems. The carbonyl group provides a reactive handle for condensation reactions with primary amines to form the corresponding imines, which are valuable intermediates for a diverse range of bioactive molecules. This transformation is particularly significant as it introduces a nitrogen atom into the scaffold, a common feature in many pharmaceutical agents.[7][8]

The synthesis of 3,N-disubstituted (Z)-benzo[c]thiophen-1(3H)-imines from related precursors highlights a powerful strategy that can be adapted for this compound.[9]

Protocol: Synthesis of Benzo[c]thiophen-1(3H)-imine Derivatives

This protocol describes a general procedure for the condensation of this compound with a primary amine to yield the corresponding imine derivative.

Materials:

  • This compound

  • Primary amine (e.g., ethylamine, aniline)

  • Anhydrous toluene or other suitable aprotic solvent

  • Dean-Stark apparatus

  • Catalytic amount of p-toluenesulfonic acid (PTSA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1 equivalent).

  • Dissolve the starting material in anhydrous toluene.

  • Add the primary amine (1.1 equivalents) to the solution.

  • Add a catalytic amount of PTSA (0.05 equivalents).

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Benzo[c]thiophen-1(3H)-imine derivative.

Causality Behind Experimental Choices:

  • Aprotic Solvent and Dean-Stark Apparatus: The use of an aprotic solvent like toluene and a Dean-Stark trap is crucial for driving the condensation reaction to completion by removing the water byproduct.

  • Acid Catalyst: PTSA protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the primary amine.

  • Inert Atmosphere: An inert atmosphere is recommended to prevent potential oxidation of the sulfur-containing compounds, especially at elevated temperatures.

cluster_reaction Synthesis of Benzo[c]thiophen-1(3H)-imine Derivatives Start This compound Intermediate Hemiaminal Intermediate Start->Intermediate  Nucleophilic Attack Amine Primary Amine (R-NH2) Product Benzo[c]thiophen-1(3H)-imine Derivative Intermediate->Product  Dehydration

Caption: Reaction pathway for imine formation.

Representative Derivatives and Characterization

The following table provides representative data for (Z)-benzo[c]thiophen-1(3H)-imine derivatives synthesized from related precursors, demonstrating the feasibility of this synthetic route.[9]

R GroupR' GroupProductYield (%)Spectroscopic Data Highlights
HEthyl3-Phenyl-(Z)-N-ethylbenzo[c]thiophen-1(3H)-imine85¹H NMR (CDCl₃) δ: 1.40 (t, 3H), 3.46-3.57 (m, 2H), 5.82 (s, 1H), 7.17-7.40 (m, 7H), 7.96 (d, 1H).
H4-Chlorophenyl3-(4-Chlorophenyl)-(Z)-N-ethylbenzo[c]thiophen-1(3H)-imine82¹H NMR (CDCl₃) δ: 1.40 (t, 3H), 3.46-3.57 (m, 2H), 5.82 (s, 1H), 7.09-7.40 (m, 6H), 7.96 (d, 1H).

Potential Pharmaceutical Applications and Future Directions

The benzothiophene scaffold is a well-established pharmacophore found in a variety of approved drugs and clinical candidates.[10] Derivatives of benzothiophene have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-modulating effects.[11][12] The introduction of a nitrogen-containing substituent via the imine functionality on the this compound core opens up possibilities for creating novel analogs with potentially enhanced or new pharmacological profiles.

The resulting imines can serve as versatile intermediates for further synthetic transformations, such as reductions to secondary amines, cycloaddition reactions, or as building blocks in multicomponent reactions to construct more complex heterocyclic systems. The exploration of these downstream reactions will undoubtedly lead to the discovery of novel chemical entities with therapeutic potential.

Conclusion

This compound is a valuable and reactive building block with significant potential in pharmaceutical and medicinal chemistry. Its straightforward synthesis and the reactivity of its thioester functionality provide a robust platform for the generation of diverse molecular scaffolds, particularly nitrogen-containing heterocycles. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this versatile compound in the design and synthesis of novel therapeutic agents. The continued exploration of the chemistry of this compound is anticipated to yield a new generation of drug candidates with diverse biological activities.

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The Versatile Building Block: Application Notes on Benzo[c]thiophen-1(3H)-one in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the dynamic field of materials science, the quest for novel organic molecules that can serve as versatile building blocks for advanced functional materials is paramount. Benzo[c]thiophen-1(3H)-one, a heterocyclic compound featuring a fused benzene and thiophene ring with a ketone functional group, has emerged as a molecule of significant interest. Its unique structural and electronic properties make it a valuable precursor for a range of materials with applications spanning organic electronics to energy storage. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers and professionals in materials science and drug development.

The core structure of this compound, with its inherent aromaticity and reactive ketone group, allows for facile chemical modifications. This adaptability is key to tuning the electronic and physical properties of the resulting materials, making it a powerful tool in the design of next-generation technologies.

Part 1: A Cornerstone for Organic Electronics

The planar and conjugated nature of the benzo[c]thiophene core is highly advantageous for applications in organic electronics, where charge transport is critical. Derivatives of benzo[c]thiophene are increasingly being explored for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).[1][2][3][4]

Hole-Transporting Materials in OLEDs

The relatively high highest occupied molecular orbital (HOMO) energy levels of benzo[c]thiophene derivatives, typically in the range of -4.6 to -5.1 eV, make them excellent candidates for hole-transporting layers (HTLs) in OLEDs.[3][5] An efficient HTL facilitates the injection of holes from the anode and their transport to the emissive layer, improving the overall device efficiency and stability.

Conceptual Workflow for OLED Fabrication:

cluster_0 Device Fabrication A Substrate Cleaning (ITO-coated glass) B Deposition of Hole Injection Layer (e.g., PEDOT:PSS) A->B Spin Coating C Deposition of Benzo[c]thiophene-based Hole-Transporting Layer B->C Spin Coating or Thermal Evaporation D Deposition of Emissive Layer C->D Thermal Evaporation E Deposition of Electron-Transporting Layer D->E Thermal Evaporation F Deposition of Cathode (e.g., Al) E->F Thermal Evaporation

Caption: General workflow for the fabrication of an OLED device incorporating a Benzo[c]thiophene-based hole-transporting layer.

Active Layer Components in OFETs and OSCs

The ability to form well-ordered molecular packing in the solid state is crucial for efficient charge transport in the active layer of OFETs and the bulk heterojunction (BHJ) of OSCs.[6][7][8] Benzo[c]thiophene derivatives, when appropriately functionalized, can self-assemble into structures that facilitate intermolecular charge hopping.[4][9] In the context of OSCs, the donor-acceptor (D-A) architecture is a widely adopted strategy to achieve broad absorption of the solar spectrum and efficient charge separation.[10][11] Benzo[c]thiophene moieties can be incorporated as either the donor or acceptor unit in conjugated polymers for OSC applications.[12]

Part 2: Synthesis of Advanced Polymeric Materials

The reactivity of the ketone group in this compound provides a synthetic handle for polymerization, leading to novel conjugated polymers with tailored properties.[13][14]

Protocol for Oxidative Coupling Polymerization

This protocol describes a general method for the synthesis of polythiophenes containing benzo[d]thiazole heterocycles, which can be adapted for this compound derivatives.[15]

Experimental Protocol:

  • Catalyst Preparation: In a nitrogen-purged flask, stir anhydrous ferric chloride (FeCl₃) (4 mmol) in anhydrous chloroform (40 mL) for 15 minutes.

  • Monomer Solution: In a separate flask, dissolve the this compound based monomer (1 mmol) in anhydrous chloroform (20 mL).

  • Polymerization: Slowly add the monomer solution to the stirred FeCl₃ solution under a nitrogen atmosphere.

  • Reaction Monitoring: The progress of the polymerization can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a methanol/water mixture (e.g., 5:1 v/v) to precipitate the polymer.

  • Purification: Collect the solid product by filtration and wash it thoroughly with methanol to remove any remaining catalyst and oligomers.

  • Drying: Dry the purified polymer under vacuum.

Characterization of the Resulting Polymer:

Analytical Technique Purpose
Infrared (IR) Spectroscopy To confirm the successful polymerization by identifying characteristic vibrational bands of the polymer backbone.[15]
UV-Vis Spectroscopy To determine the optical properties, such as the absorption maximum (λmax), which is indicative of the π-π* transition in the conjugated system.[15]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer. Benzo[c]thiophene-based polymers are expected to exhibit good thermal stability.[15][16][17][18][19]
Cyclic Voltammetry (CV) To determine the electrochemical properties, including the HOMO and LUMO energy levels, which are crucial for assessing their suitability for electronic devices.[20][21]

Part 3: Innovations in Energy Storage

Beyond electronics, derivatives of this compound are showing promise in the field of energy storage, particularly as organic electrode materials for lithium-ion batteries (LIBs). Organic materials offer advantages such as environmental friendliness, design flexibility, and potentially high theoretical capacity.[22]

Thionated this compound as an Organic Cathode

A novel approach involves the thionation of this compound to produce Benzo[c]thiophen-1(3H)-thione (DPTTO). This modification, replacing the oxygen atom with a sulfur atom, has been shown to enhance the battery performance.[22]

Key Performance Metrics:

Material Initial Specific Capacity (mAh g-1) Long-Life Performance
Benzo[c]thiophen-1(3H)-thione (DPTTO) 16280 mAh g-1 at 1 A g-1 after 500 cycles.[22]

The improved performance of the thionated derivative is attributed to the different electrochemical behavior of the thiocarbonyl group compared to the carbonyl group during the lithiation/delithiation process.[22]

Reaction Scheme for Thionation:

cluster_0 Thionation Reaction A This compound C Benzo[c]thiophen-1(3H)-thione A->C Thionation B Lawesson's Reagent B->C

Caption: A simplified representation of the thionation of this compound to yield its thione derivative for battery applications.

Conclusion

This compound stands out as a highly promising and versatile platform for the development of advanced functional materials. Its adaptable chemical nature allows for the synthesis of a wide array of derivatives with tunable properties, making it a valuable asset in the fields of organic electronics and energy storage. The protocols and data presented herein provide a solid foundation for researchers to explore and innovate with this remarkable molecule, paving the way for the next generation of high-performance materials and devices.

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Synthesis of Bioactive Molecules from Benzo[c]thiophen-1(3H)-one: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Thiophthalide Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. Benzo[c]thiophen-1(3H)-one, commonly known as thiophthalide, has emerged as a privileged heterocyclic structure with significant potential in drug discovery. Its structural resemblance to phthalimide, a core component of compounds with a wide range of biological activities including anti-inflammatory, immunomodulatory, and anticancer effects, underscores the promise of the thiophthalide scaffold.[1] The replacement of an oxygen atom with sulfur in the lactone ring introduces unique physicochemical properties that can be exploited to fine-tune biological activity and pharmacokinetic profiles.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of synthetic strategies to generate diverse libraries of bioactive molecules originating from this compound. We will delve into key reaction protocols, the rationale behind experimental choices, and the biological evaluation of the resulting derivatives, with a focus on their potential as anti-inflammatory and antimicrobial agents.

Core Synthetic Strategies: Functionalization of the this compound Core

The reactivity of this compound is centered around the active methylene group at the 3-position and the carbonyl group. These sites offer opportunities for a variety of chemical transformations to introduce molecular diversity. Key synthetic strategies include alkylation, condensation reactions, and multicomponent reactions.

C3-Alkylation and Arylation: Introducing Substituents at the Core

The introduction of alkyl and aryl groups at the 3-position of the thiophthalide ring is a fundamental strategy to explore the structure-activity relationship (SAR) of this scaffold.

This protocol describes a general procedure for the alkylation of this compound using a suitable base and an alkylating agent. The choice of base and solvent is critical to ensure efficient deprotonation of the C3 position without promoting side reactions.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (1.1 eq). Common bases for this transformation include sodium hydride (NaH) or lithium diisopropylamide (LDA).

  • Deprotonation: Stir the mixture at a suitable temperature (typically ranging from -78 °C to room temperature, depending on the base) for 30-60 minutes to allow for complete deprotonation and formation of the thiophthalide enolate.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide) (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Insights: The use of a strong, non-nucleophilic base like LDA is often preferred to minimize side reactions such as attack at the carbonyl group. The choice of solvent is also crucial; polar aprotic solvents like THF and DMF effectively solvate the cation of the base and the enolate intermediate, facilitating the reaction.

Condensation Reactions: Building Molecular Complexity

Condensation of the active methylene group of this compound with aldehydes and ketones provides a straightforward route to 3-alkylidene and 3-arylidene derivatives, which are valuable precursors for further functionalization and have shown interesting biological activities.

This protocol outlines the synthesis of 3-alkylidene-Benzo[c]thiophen-1(3H)-one derivatives through a Knoevenagel-Doebner type condensation.

Experimental Protocol:

  • Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a base. Piperidine or pyridine are commonly used for this purpose.

  • Reaction Conditions: Reflux the reaction mixture for several hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Product Isolation: Upon completion (monitored by TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent or purified by column chromatography.

Trustworthiness and Validation: The formation of the condensed product can be readily confirmed by spectroscopic methods. The appearance of a new olefinic proton signal in the 1H NMR spectrum and the disappearance of the methylene protons of the starting material are indicative of a successful reaction.

Multi-Component Reactions: A Strategy for Rapid Library Synthesis

Multi-component reactions (MCRs) offer an efficient approach to generate complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. The thio-Passerini reaction is a notable example that can be adapted for the synthesis of thiophthalide derivatives.

This protocol describes a one-pot synthesis of 3-substituted thiophthalide derivatives from 2-formylbenzoic acid, a thiol, and an isocyanide, mediated by titanium tetrachloride (TiCl4).

Experimental Protocol:

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve 2-formylbenzoic acid (1.0 eq) and a thiol (e.g., tert-butyl thiol) (1.1 eq) in anhydrous dichloromethane (DCM).

  • Titanium Tetrachloride Addition: Cool the solution to 0 °C and add TiCl4 (2.0 eq) dropwise.

  • Isocyanide Addition: After stirring for a few minutes, add the isocyanide (1.1 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for the time required for the reaction to complete (monitor by TLC).

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with DCM. The combined organic layers are then dried, filtered, and concentrated. The resulting crude product is purified by column chromatography.

Expertise and Experience: The use of TiCl4 is crucial as it acts as a Lewis acid to activate the carbonyl group of the 2-formylbenzoic acid and facilitates the subsequent isocyanide insertion. The choice of thiol and isocyanide allows for the introduction of diverse substituents at the 3-position of the thiophthalide core.

Visualization of Synthetic Workflows

To provide a clearer understanding of the synthetic pathways, the following diagrams illustrate the key transformations described above.

G start1 This compound intermediate1 Thiophthalide Enolate start1->intermediate1 Base (e.g., LDA, NaH) THF or DMF product1 3-Alkyl-Benzo[c]thiophen-1(3H)-one intermediate1->product1 Alkyl Halide (R-X) start2 This compound product2 3-Alkylidene-Benzo[c]thiophen- 1(3H)-one start2->product2 Base catalyst (e.g., Piperidine) Toluene, Reflux reagent2 Aldehyde/Ketone (R'CHO or R'R''CO) reagent2->product2 Base catalyst (e.g., Piperidine) Toluene, Reflux start3_1 2-Formylbenzoic Acid product3 3-Substituted Thiophthalide Derivative start3_1->product3 TiCl4 DCM start3_2 Thiol (R-SH) start3_2->product3 TiCl4 DCM start3_3 Isocyanide (R'-NC) start3_3->product3 TiCl4 DCM

Caption: Synthetic strategies for the derivatization of this compound.

Bioactive Molecules Derived from this compound

The synthetic methodologies described above provide access to a wide array of this compound derivatives with potential therapeutic applications. Research has indicated that these compounds can exhibit significant anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity

The structural similarity of thiophthalides to phthalimides, which are known to modulate inflammatory pathways, suggests that this compound derivatives could also possess anti-inflammatory properties. Studies on related phthalide derivatives have shown potent inhibitory effects on the production of nitric oxide (NO), a key mediator in the inflammatory process.[2][3] The mechanism of action is often linked to the modulation of signaling pathways such as NF-κB and MAPK.[2]

Table 1: Representative Anti-inflammatory Activity of Phthalide Derivatives

Compound IDStructureIn Vitro Assay (IC50)Reference
9o 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one0.76 µM (LPS-induced NO production)[2]

Note: Data for structurally related phthalide derivatives are presented to highlight the potential of the core scaffold.

Antimicrobial Activity

The thiophene moiety is a well-established pharmacophore in a number of antimicrobial drugs.[4] Derivatives of this compound, by virtue of their benzothiophene core, are therefore of interest as potential antimicrobial agents. The introduction of various substituents at the 3-position can modulate the lipophilicity and electronic properties of the molecule, which in turn can influence its interaction with microbial targets.

While specific data for a broad range of this compound derivatives is an active area of research, studies on the broader class of benzothiophenes have demonstrated their potential against a variety of bacterial and fungal pathogens.[5]

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel bioactive molecules. The synthetic protocols outlined in this guide provide a robust framework for the generation of diverse chemical libraries. Future research should focus on the systematic exploration of the structure-activity relationships of 3-substituted thiophthalide derivatives to optimize their therapeutic potential. High-throughput screening of these compounds against a wider range of biological targets will be instrumental in uncovering new therapeutic applications. The versatility of the thiophthalide core, coupled with the efficiency of modern synthetic methods, positions it as a valuable asset in the ongoing search for new medicines.

References

Sources

The Synthesis of Novel Chromophores: A Detailed Guide to the Application of Benzo[c]thiophen-1(3H)-one in Dye Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of Benzo[c]thiophen-1(3H)-one, also known as thiophthalic anhydride, as a versatile building block in the synthesis of novel sulfur-containing dyes. With a focus on scientific integrity and practical application, this document delves into the synthesis of thiofluorescein, a sulfur analog of the widely used fluorescein dye, and explores the potential for creating other dye classes. Detailed protocols, mechanistic insights, and data presentation are included to empower researchers in their synthetic endeavors.

Introduction: The Significance of Sulfur-Containing Dyes

The incorporation of sulfur atoms into dye molecules can significantly influence their photophysical properties, including absorption and emission spectra, quantum yields, and Stokes shifts. This compound serves as a valuable synthon for introducing a thiophene moiety into larger conjugated systems, offering a pathway to novel dyes with unique characteristics. The replacement of the oxygen atom in phthalic anhydride with a sulfur atom opens up possibilities for creating sulfur analogs of well-established dye families, such as xanthenes and potentially azo dyes, thereby expanding the available chemical space for fluorescent probes, sensors, and imaging agents.

Core Principles: The Chemistry of Thiofluorescein Synthesis

The synthesis of thiofluorescein from this compound and resorcinol is analogous to the classic synthesis of fluorescein from phthalic anhydride.[1][2][3] The reaction proceeds via a Friedel-Crafts acylation mechanism, where the resorcinol acts as the nucleophile attacking the electrophilic carbonyl carbons of the thiophthalic anhydride. A strong dehydrating agent, such as concentrated sulfuric acid or anhydrous zinc chloride, is crucial to drive the reaction towards the formation of the thioxanthene core.[1][4]

The mechanism involves two successive acylations of resorcinol molecules by this compound, followed by an intramolecular cyclization and dehydration to form the final thiofluorescein structure. The presence of the sulfur atom in the xanthene backbone is expected to red-shift the absorption and emission maxima compared to fluorescein.[5]

Logical Workflow for Thiofluorescein Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Synthetic Process cluster_products Products & Purification A This compound E Friedel-Crafts Acylation A->E B Resorcinol (2 eq.) B->E C Dehydrating Agent (e.g., conc. H2SO4 or ZnCl2) C->E D Heat (180-200°C) D->E F Intramolecular Cyclization & Dehydration E->F G Crude Thiofluorescein F->G H Purification (Recrystallization/Chromatography) G->H I Pure Thiofluorescein H->I

Caption: A schematic workflow for the synthesis of thiofluorescein.

Detailed Experimental Protocol: Synthesis of Thiofluorescein

This protocol is adapted from established procedures for fluorescein synthesis.[1][4] Researchers should exercise caution and perform the reaction in a well-ventilated fume hood.

Materials:

  • This compound

  • Resorcinol

  • Concentrated Sulfuric Acid (98%) or Anhydrous Zinc Chloride

  • Deionized Water

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Equipment:

  • Round-bottom flask or a large, dry test tube

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer and stir bar

  • Condenser (optional, for larger scale reactions)

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • pH paper or a pH meter

Procedure:

  • Reactant Preparation: In a dry round-bottom flask, combine this compound (1 molar equivalent) and resorcinol (2.1 molar equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops for a small-scale reaction) or anhydrous zinc chloride (approximately 0.5 molar equivalents) to the mixture. Caution: The addition of sulfuric acid is exothermic.

  • Reaction: Heat the mixture in an oil bath to 180-200°C with stirring. The mixture will melt and darken in color. Maintain this temperature for 30-60 minutes, or until the reaction mixture becomes highly viscous.[1]

  • Quenching and Precipitation: Allow the reaction mixture to cool to below 100°C. Slowly and carefully add hot deionized water to the flask with stirring to break up the solid mass. The crude thiofluorescein will precipitate.

  • Neutralization and Purification:

    • Filter the crude product using a Buchner funnel and wash with deionized water to remove the acid catalyst.

    • Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

    • Filter the solution to remove any insoluble impurities.

    • Re-precipitate the thiofluorescein by acidifying the filtrate with dilute hydrochloric acid.

    • Collect the purified precipitate by filtration, wash thoroughly with deionized water, and dry in a vacuum oven.

  • Further Purification (Optional): The product can be further purified by recrystallization from ethanol-water.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle concentrated sulfuric acid with extreme care in a fume hood.

  • The reaction should be performed in a well-ventilated area.

Characterization and Expected Properties of Thiofluorescein

The synthesized thiofluorescein can be characterized using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and UV-Visible and fluorescence spectroscopy.

PropertyExpected Characteristics of ThiofluoresceinReference (Fluorescein)
Appearance Dark red or orange powderDark orange/red powder[4]
Solubility Sparingly soluble in water, soluble in ethanol and aqueous alkaline solutionsSlightly soluble in water and alcohol[4]
Excitation Maximum (λex) Expected to be red-shifted compared to fluorescein~494 nm in alkaline solution[1]
Emission Maximum (λem) Expected to be red-shifted compared to fluorescein~521 nm in alkaline solution[1]
Ionic Forms Expected to exhibit different ionic forms (cationic, neutral, anionic, dianionic) depending on the pH, similar to fluorescein.[5]Exhibits various ionic forms with pH-dependent absorption and emission.[1]

Exploration of this compound in Azo Dye Synthesis

While the primary application detailed here is the synthesis of thioxanthene dyes, this compound holds potential for the creation of novel azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (-N=N-).[6][7]

The general synthesis of azo dyes involves two main steps: diazotization of a primary aromatic amine to form a diazonium salt, followed by coupling with an electron-rich aromatic compound.[7][8]

Potential Synthetic Routes:

  • As a Coupling Component: this compound itself is not electron-rich enough to act as an effective coupling component. However, it could be chemically modified to introduce electron-donating groups, thereby activating it for electrophilic attack by a diazonium salt.

  • As a Precursor to a Diazo Component: this compound could be converted into an amino-substituted derivative. This amino-benzo[c]thiophene derivative could then be diazotized and coupled with various aromatic or heterocyclic compounds to generate a new class of thiophene-containing azo dyes.

Conceptual Workflow for Azo Dye Synthesis

G cluster_precursor Precursor Modification cluster_diazotization Diazotization cluster_coupling Azo Coupling A This compound B Chemical Modification (e.g., Amination) A->B C Amino-benzo[c]thiophene Derivative B->C D NaNO2, HCl (0-5°C) C->D E Diazo-benzo[c]thiophene Salt D->E G Novel Thiophene-based Azo Dye E->G F Coupling Component (e.g., Phenol, Naphthol, Amine) F->G

Caption: A conceptual pathway for the synthesis of azo dyes from this compound.

Further research is required to establish efficient and practical protocols for these proposed synthetic routes.

Conclusion

This compound is a promising and underutilized building block in the synthesis of novel sulfur-containing dyes. The detailed protocol for the synthesis of thiofluorescein provides a solid foundation for researchers to explore this class of compounds. Furthermore, the potential for its application in the synthesis of thiophene-based azo dyes opens up new avenues for the development of chromophores with tailored properties for a wide range of applications in materials science, biology, and medicine.

References

  • Malapit, C. A. (n.d.). SYNTHESIS OF FLUORESCEIN, a fluorescent dye. Ateneo de Manila University, Department of Chemistry.
  • Yushkevich, N. A., et al. (2007). Protolytic Properties of Thiofluorescein and Its Derivatives. Russian Journal of General Chemistry, 77(8), 1436–1442.
  • Song, A., et al. (1999). Spectral properties and structure of fluorescein and its alkyl derivatives in micelles. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 155(2-3), 325-333.
  • Labmonk. (n.d.). Synthesis of Fluorescein From Resorcinol and Phthalic Anhydride. Scribd.
  • Mintova, S., et al. (2001). Synthesis of fluorescein by a ship-in-a-bottle method in different zeolites. Physical Chemistry Chemical Physics, 3(23), 5173-5178.
  • Gupta, P., et al. (2021). Synthesis of Fluorescein Dye Using Microwave Radiations and its Application on Textile Substrates. Fibres & Textiles in Eastern Europe, 29(4(148)), 58-64.
  • Kurtoglu, M., et al. (2007). Synthesis, Spectral Characterization and Application of Some Thio-azo Dyes. Asian Journal of Chemistry, 19(3), 1989.
  • Rather, I. A., & Ali, R. (2020). A Facile Deep Eutectic Solvent (DES) Mediated Green Approach for the Synthesis of Fluorescein and Phenolphthalein Dyes. ChemistrySelect, 5(38), 11843-11847.
  • Abdel-Latif, E., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26581-26601.
  • BenchChem. (2025). In-Depth Technical Guide to 5-(Octadecylthiocarbamoylamino)
  • Freeman, H. S. (2002). Aromatic amines: use in azo dye chemistry. In The Chemistry of Synthetic Dyes (Vol. 8, pp. 1-34).
  • RG Chemistry. (2021, March 23). Synthesis of Fluorescein from Phthalic anhydride and Resorcinol [Video]. YouTube.
  • Vidya, V., & Sadasivan, V. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(9), 2049-2053.

Sources

Application Notes and Protocols for the Analytical Detection of Benzo[c]thiophen-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Benzo[c]thiophen-1(3H)-one Detection

This compound is a sulfur-containing heterocyclic compound that is structurally related to phthalide. Its unique chemical architecture makes it a valuable intermediate in organic synthesis and a key structural motif in various pharmacologically active molecules and materials science applications. The accurate and sensitive detection of this compound is paramount for ensuring the quality and purity of pharmaceutical ingredients, monitoring synthesis reactions, and for the characterization of novel materials.[1][2] This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound, offering detailed protocols and expert insights for researchers in the field.

Chemical Structure and Properties

Understanding the physicochemical properties of this compound is fundamental to developing robust analytical methods.

Structure:

Caption: Chemical structure of this compound.

PropertyValueSource
Molecular FormulaC₈H₆OS[3]
Molecular Weight150.19 g/mol [3]
AppearanceOff-white to yellow solidN/A
Melting Point75-78 °CN/A
SolubilitySoluble in organic solvents like methanol, acetonitrile, dichloromethane.N/A

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the qualitative identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the thiophenone ring. The aromatic protons will appear in the range of δ 7.2-7.8 ppm, with splitting patterns dictated by their substitution. The methylene protons (-CH₂-) adjacent to the sulfur atom would likely appear as a singlet around δ 4.0-4.5 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show distinct signals for the carbonyl carbon (δ 190-200 ppm), the aromatic carbons (δ 120-140 ppm), and the methylene carbon (δ 30-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying key functional groups.

  • Key Absorptions (KBr Pellet):

    • C=O stretch (carbonyl): A strong absorption band is expected in the region of 1680-1710 cm⁻¹, characteristic of a ketone within a five-membered ring.

    • C-S stretch: A weaker absorption may be observed in the 600-800 cm⁻¹ region.

    • Aromatic C-H stretch: Peaks will be present above 3000 cm⁻¹.

    • Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.[4]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. In a solvent like methanol or acetonitrile, this compound is expected to exhibit absorption maxima in the UV region, likely between 250-350 nm, arising from π-π* and n-π* transitions of the aromatic system and the carbonyl group.[4]

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most suitable method for the routine analysis of this compound due to its polarity.

Rationale for Method Development: A C18 column is chosen for its versatility and excellent retention of moderately polar compounds. The mobile phase, a mixture of acetonitrile and water, allows for the efficient elution and separation of the analyte from potential impurities. The addition of a small amount of formic acid can improve peak shape and reproducibility. UV detection is selected based on the chromophoric nature of the molecule.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filter Filtration (0.45 µm) Sample->Filter Injection Autosampler Injection Filter->Injection Column C18 Column Separation Injection->Column Detection UV Detection (254 nm) Column->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HPLC analysis workflow for this compound.

Detailed Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol to a target concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

ParameterRecommended Setting
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 254 nm
  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

    • The theoretical plates for the analyte peak should be greater than 2000.

    • The tailing factor should be between 0.8 and 1.5.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This compound is amenable to GC analysis.

Rationale for Method Development: A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of this compound. Electron ionization (EI) will produce a characteristic fragmentation pattern, allowing for confident identification.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Dissolution in Dichloromethane Filter Filtration (0.45 µm) Sample->Filter Injection Splitless Injection Filter->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Scan Mode) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum

Caption: GC-MS analysis workflow for this compound.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare standards and samples in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV
Scan Range m/z 40-300

Expected Mass Spectrum: The mass spectrum will likely show a prominent molecular ion peak at m/z 150. Key fragment ions may include those corresponding to the loss of CO (m/z 122) and subsequent fragmentation of the benzothiophene core.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultra-sensitive detection and quantification, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.

Rationale for Method Development: This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions, minimizing matrix interference and enhancing specificity.

Sample Preparation for Biological Matrices (e.g., Plasma):

Solid-Phase Extraction (SPE) is a crucial step to remove proteins and other interfering substances.[6]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated plasma sample (e.g., diluted with buffer).

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analyte with a basic organic solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute in the initial mobile phase.[7]

LC-MS/MS Conditions:

ParameterRecommended Setting
LC System UPLC/UHPLC for fast analysis
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by infusing a standard solution of this compound. A likely precursor ion would be the protonated molecule [M+H]⁺ at m/z 151. Product ions would result from its fragmentation.

Method Validation Summary:

A robust analytical method must be validated to ensure its accuracy, precision, and reliability. Key validation parameters are summarized below.

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of other components.No interfering peaks at the retention time of the analyte.
Linearity Proportionality of the response to the concentration.Correlation coefficient (r²) ≥ 0.995
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined.Signal-to-noise ratio ≥ 10
Accuracy Closeness of the measured value to the true value.Recovery of 80-120%
Precision Repeatability and intermediate precision of the measurements.RSD ≤ 15%

Conclusion

The analytical detection of this compound can be effectively achieved using a combination of spectroscopic and chromatographic techniques. While spectroscopic methods provide essential structural confirmation, chromatographic methods, particularly HPLC and LC-MS/MS, are indispensable for accurate quantification in various sample matrices. The protocols outlined in this guide provide a solid foundation for researchers to develop and validate robust analytical methods tailored to their specific needs. Adherence to good laboratory practices and thorough method validation are crucial for obtaining reliable and reproducible results in the analysis of this important chemical entity.

References

  • Gomes, P. J., et al. (2013). Benzo[c]thiophene Chromophores Linked to Cationic Fe and Ru Derivatives for NLO Materials: Synthesis Characterization and Quadratic Hyperpolarizabilities. European Journal of Inorganic Chemistry, 2013(21), 3506-3517.
  • PubChem. (n.d.). Benzo(c)thiophene. National Center for Biotechnology Information.
  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). Scientific Reports, 14(1), 1-20.
  • Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. (2019). Journal of Analytical Toxicology, 43(8), 614-624.
  • GC-MS data for the intermediates formed during the transformation of benzothiophenes by Sphingomonas sp. XLDN2-5. (2018).
  • Quantitative Analysis of Designer Benzodiazepines in Urine by LC-MS/MS. (n.d.). Phenomenex.
  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. (2017). Waters Corporation.
  • Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. (2023). Drug Testing and Analysis, 15(10), 1146-1157.
  • Synthesis of Benzo[c]thiophene. (n.d.). ChemicalBook.
  • Thionated this compound as Organic Cathodes with High Capacity for Sulfur-rich All Organic Lithium-ion Battery. (2021). Journal of Materials Chemistry A, 9(22), 13057-13065.
  • Benzo(c)thiophene. (n.d.). Grokipedia.
  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (2021). Green Chemistry, 23(16), 5963-5968.
  • Benzo(c)thiophene. (n.d.). In Wikipedia.
  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Journal of Chemical Sciences, 130(8), 1-13.
  • Process for the synthesis of benzo[b]thiophenes. (1998). Google Patents.
  • Benzo[c]thiophenes. (2008). Science of Synthesis, 33, 345-383.
  • Benzo[c]thiophene-1,3-dione. (n.d.). Sigma-Aldrich.
  • 1,3-Dihydrobenzo[c]thiophene. (n.d.). Sigma-Aldrich.

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Application Notes and Protocols: Benzo[c]thiophen-1(3H)-one as a Precursor for Novel Conducting Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Labs

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the utilization of Benzo[c]thiophen-1(3H)-one as a versatile precursor for the synthesis of novel conducting polymers. While direct polymerization of this compound is not extensively reported, this document outlines a strategic approach involving the functionalization of the core molecule to yield polymerizable monomers. We present detailed, field-proven methodologies for both chemical and electrochemical polymerization pathways, enabling researchers to explore a new class of conducting polymers with potential applications in organic electronics, sensing, and biocompatible materials. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and characterization techniques.

Introduction: The Potential of Benzo[c]thiophene-Based Polymers

The benzo[c]thiophene moiety is a compelling building block for conducting polymers due to its fused ring structure, which can lead to enhanced electronic delocalization and potentially low bandgap materials. Poly(benzo[c]thiophene) has garnered interest because its doped, conducting state is optically transparent in the visible region, a unique and highly desirable property for applications such as transparent electrodes and electrochromic devices.[1] this compound, also known as thianaphthenone or 2-thiophthalide, offers a readily available and modifiable scaffold to access this class of polymers. The presence of the lactone functionality provides a handle for further chemical transformations, allowing for the tuning of the final polymer's properties, such as solubility, processability, and electronic characteristics.

This guide will focus on a two-stage approach:

  • Monomer Synthesis: The targeted functionalization of this compound to introduce polymerizable groups.

  • Polymerization: Detailed protocols for both chemical (oxidative cross-coupling) and electrochemical polymerization of the functionalized monomer.

Monomer Synthesis: From Precursor to Polymerizable Unit

The key to unlocking the potential of this compound as a polymer precursor lies in its chemical modification to enable polymerization. A common and effective strategy for preparing thiophene-based conducting polymers is through the polymerization of di-halogenated monomers via cross-coupling reactions. Here, we propose the synthesis of a dibrominated derivative of this compound.

Protocol 1: Synthesis of 4,6-dibromo-benzo[c]thiophen-1(3H)-one

This protocol describes the bromination of this compound at the 4 and 6 positions of the benzene ring. These positions are activated by the electron-donating effect of the fused thiophene ring system.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.50 g, 10 mmol) in 50 mL of dichloromethane.

  • Add trifluoroacetic acid (1.14 g, 0.77 mL, 10 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add N-Bromosuccinimide (3.56 g, 20 mmol) portion-wise over 15 minutes.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by slowly adding 50 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., starting from 95:5) to yield the desired 4,6-dibromo-benzo[c]thiophen-1(3H)-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality of Experimental Choices:

  • NBS as Brominating Agent: NBS is a convenient and selective source of electrophilic bromine for aromatic bromination.

  • Trifluoroacetic Acid as Catalyst: The strong acid protonates the carbonyl group of NBS, increasing its electrophilicity and facilitating the bromination of the aromatic ring.

  • Dichloromethane as Solvent: DCM is a relatively inert solvent that dissolves the reactants and is suitable for the reaction temperature.

  • Aqueous Workup: The sodium bicarbonate quench neutralizes the trifluoroacetic acid, and the subsequent washing steps remove any remaining impurities.

  • Column Chromatography: This is a standard purification technique to isolate the desired dibrominated product from any mono-brominated or unreacted starting material.

Polymer Synthesis: Pathways to Conducting Materials

With the dibrominated monomer in hand, we can now proceed with the polymerization. We present two robust methods: chemical oxidative polymerization (Stille coupling) and electrochemical polymerization.

Protocol 2: Chemical Polymerization via Stille Cross-Coupling

This protocol describes the synthesis of poly(4,6-benzo[c]thiophen-1(3H)-one) using a Stille cross-coupling reaction.

Materials:

  • 4,6-dibromo-benzo[c]thiophen-1(3H)-one (from Protocol 1)

  • 2,5-Bis(tributylstannyl)thiophene

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Soxhlet extraction apparatus with cellulose thimbles

  • Chloroform, acetone, hexane

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere reactions

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add 4,6-dibromo-benzo[c]thiophen-1(3H)-one (308 mg, 1 mmol), 2,5-bis(tributylstannyl)thiophene (652 mg, 1 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and P(o-tol)₃ (49 mg, 0.16 mmol) to a 50 mL Schlenk flask.

  • Add 20 mL of anhydrous DMF via cannula or syringe.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 90°C and stir for 48 hours. The formation of a dark-colored precipitate indicates polymer formation.

  • Cool the mixture to room temperature and pour it into 200 mL of methanol to precipitate the polymer.

  • Filter the crude polymer and wash it with methanol.

  • Purify the polymer by Soxhlet extraction sequentially with methanol, hexane, and acetone to remove oligomers and catalyst residues.

  • Finally, extract the polymer with chloroform to isolate the soluble, high molecular weight fraction.

  • Precipitate the chloroform fraction in methanol, filter, and dry the polymer under vacuum at 40°C overnight.

  • Characterize the resulting polymer by Gel Permeation Chromatography (GPC) for molecular weight determination, ¹H NMR for structural confirmation, UV-Vis spectroscopy to determine the optical bandgap, and four-point probe measurements for conductivity after doping.

Causality of Experimental Choices:

  • Stille Coupling: This is a versatile and robust palladium-catalyzed cross-coupling reaction for forming C-C bonds, widely used in the synthesis of conjugated polymers.

  • Pd₂(dba)₃ and P(o-tol)₃: This is a common and effective catalytic system for Stille polymerizations. The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere to prevent its deactivation.

  • Soxhlet Extraction: This is a crucial step for purifying the polymer by removing low molecular weight oligomers and residual catalyst, which can significantly affect the material's properties.

Protocol 3: Electrochemical Polymerization

Electrochemical polymerization offers a direct method to deposit a thin film of the conducting polymer onto an electrode surface.

Materials:

  • 4,6-dibromo-benzo[c]thiophen-1(3H)-one (from Protocol 1)

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Anhydrous acetonitrile

  • Indium Tin Oxide (ITO) coated glass slides (working electrode)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

Instrumentation:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

Procedure:

  • Prepare an electrolyte solution of 0.1 M TBAPF₆ in anhydrous acetonitrile.

  • Dissolve the monomer, 4,6-dibromo-benzo[c]thiophen-1(3H)-one, in the electrolyte solution to a concentration of 10 mM.

  • Assemble the three-electrode cell with the ITO slide as the working electrode, platinum as the counter electrode, and the reference electrode.

  • Purge the solution with an inert gas (argon or nitrogen) for 15 minutes before polymerization and maintain a blanket of inert gas over the solution during the experiment.

  • Perform cyclic voltammetry (CV) to determine the oxidation potential of the monomer. Typically, scan from 0 V to a potential where oxidation is observed (e.g., 1.5 V vs. Ag/AgCl) at a scan rate of 50 mV/s.

  • To deposit a polymer film, use potentiostatic polymerization by applying a constant potential slightly higher than the onset of the monomer oxidation potential for a defined period (e.g., 600 seconds). Alternatively, use potentiodynamic polymerization by cycling the potential for a set number of cycles (e.g., 20 cycles).

  • After polymerization, rinse the polymer-coated ITO slide with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Dry the film under a stream of nitrogen.

  • Characterize the polymer film using UV-Vis-NIR spectroelectrochemistry to study the changes in optical properties with applied potential and determine the bandgap. The conductivity can be measured directly on the film using a four-point probe.

Causality of Experimental Choices:

  • TBAPF₆ as Supporting Electrolyte: This salt is electrochemically stable over a wide potential window and provides the necessary conductivity to the solution.

  • Anhydrous Acetonitrile: A polar aprotic solvent is required for electrochemical polymerization to dissolve the monomer and electrolyte and to provide a suitable medium for the electrochemical reactions. Water must be excluded as it can interfere with the polymerization process.

  • Three-electrode Setup: This is the standard configuration for controlled electrochemical experiments, allowing for precise control and measurement of the working electrode potential.

  • Inert Gas Purging: Oxygen can be electrochemically active and can interfere with the polymerization, so it is removed from the solution.

Characterization and Data

The synthesized polymers should be thoroughly characterized to understand their structure and properties.

Characterization Technique Parameter to be Determined Expected Outcome for Poly(4,6-benzo[c]thiophen-1(3H)-one)
¹H NMR SpectroscopyPolymer structure and purityBroadened peaks corresponding to the aromatic and methylene protons of the polymer backbone.
Gel Permeation Chromatography (GPC)Molecular weight (Mn, Mw) and polydispersity index (PDI)Mn in the range of 5-50 kDa with a PDI of 1.5-3.0 for the chemically synthesized polymer.
UV-Vis-NIR SpectroscopyOptical bandgap (Eg)A low bandgap is expected, likely in the range of 1.5-2.0 eV, indicating a conjugated system.
Cyclic Voltammetry (CV)Redox behavior (oxidation and reduction potentials)Reversible or quasi-reversible redox peaks indicating the p-doping and n-doping capability of the polymer.
Four-Point Probe MeasurementElectrical conductivity (σ)Conductivity in the range of 10⁻⁵ to 10¹ S/cm after chemical or electrochemical doping.
Thermogravimetric Analysis (TGA)Thermal stabilityDecomposition temperature above 250°C, indicating good thermal stability.

Visualizations

Workflow for Monomer Synthesis and Chemical Polymerization

G cluster_0 Monomer Synthesis cluster_1 Chemical Polymerization Start Start Dissolve BTO in DCM Dissolve BTO in DCM Start->Dissolve BTO in DCM Add TFA Add TFA Dissolve BTO in DCM->Add TFA Add NBS Add NBS Add TFA->Add NBS Reflux Reflux Add NBS->Reflux Quench with NaHCO3 Quench with NaHCO3 Reflux->Quench with NaHCO3 Workup Workup Quench with NaHCO3->Workup Purify by Chromatography Purify by Chromatography Workup->Purify by Chromatography Characterize Monomer Characterize Monomer Purify by Chromatography->Characterize Monomer NMR, MS Dibrominated Monomer Dibrominated Monomer Characterize Monomer->Dibrominated Monomer Stille Coupling Stille Cross-Coupling (Pd catalyst, inert atm.) Dibrominated Monomer->Stille Coupling Precipitate in Methanol Precipitate in Methanol Stille Coupling->Precipitate in Methanol Soxhlet Purification Soxhlet Purification Precipitate in Methanol->Soxhlet Purification Final Polymer Final Polymer Soxhlet Purification->Final Polymer

Caption: Workflow for the synthesis of the dibrominated monomer and its subsequent chemical polymerization.

Mechanism of Electrochemical Polymerization

G Monomer Monomer Oxidation\n(-e⁻) Oxidation (-e⁻) Monomer->Oxidation\n(-e⁻) Radical Cation Radical Cation Oxidation\n(-e⁻)->Radical Cation Dimerization Dimerization Radical Cation->Dimerization Deprotonation\n(-2H⁺, -2e⁻) Deprotonation (-2H⁺, -2e⁻) Dimerization->Deprotonation\n(-2H⁺, -2e⁻) Dimer Dimer Deprotonation\n(-2H⁺, -2e⁻)->Dimer Further Oxidation & Coupling Further Oxidation & Coupling Dimer->Further Oxidation & Coupling Polymer Chain Polymer Chain Further Oxidation & Coupling->Polymer Chain

Caption: Simplified mechanism of electropolymerization via oxidative coupling of the monomer units.

Conclusion and Future Outlook

This guide provides a foundational framework for researchers to explore the synthesis of novel conducting polymers derived from this compound. The proposed functionalization and subsequent polymerization protocols offer a clear and scientifically grounded pathway to new materials. The versatility of the benzo[c]thiophene core, combined with the potential for further modification of the lactone ring, opens up a wide design space for tuning the properties of these polymers. Future work could focus on exploring different functionalization strategies, investigating the impact of the lactone on polymer properties, and evaluating the performance of these new materials in various electronic and biomedical applications.

References

  • Gilchrist, T. L., & Higgins, S. J. (n.d.). Product Class 5: Benzo[c]thiophenes. Thieme. Retrieved from [Link]

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Application Note: High-Fidelity Reduction of Benzo[c]thiophen-1(3H)-one to 1,3-Dihydrobenzo[c]thiophene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract

This document provides detailed experimental protocols for the chemical reduction of Benzo[c]thiophen-1(3H)-one, a common thiolactone, to its corresponding cyclic thioether, 1,3-dihydrobenzo[c]thiophene. The successful execution of this transformation is critical for the synthesis of various pharmaceutical intermediates and functional organic materials.[1] This guide presents two primary, field-proven methodologies employing lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), respectively. We delve into the mechanistic rationale behind reagent selection, provide step-by-step protocols designed for reproducibility, and outline the necessary safety precautions and analytical validation steps. The objective is to equip researchers with a robust and reliable framework for achieving high-yield, high-purity synthesis of the target compound.

Introduction and Scientific Context

This compound is a bicyclic thiolactone, a sulfur analog of a lactone. Its reduction to 1,3-dihydrobenzo[c]thiophene[2][3] is a foundational transformation in synthetic organic chemistry. The resulting product, a stable thioether, serves as a versatile scaffold in medicinal chemistry, particularly in the development of immunomodulators and other therapeutic agents.[4] The choice of reducing agent is paramount, as it dictates reaction efficiency, selectivity, and operational safety.

The core chemical transformation involves the reduction of a carbonyl group within a cyclic thioester. This process is most commonly achieved via nucleophilic attack by a hydride ion (H⁻) delivered from a metal hydride reagent.[5] The two most prevalent reagents for this purpose, Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄), offer distinct advantages and disadvantages in terms of reactivity and selectivity.[6]

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and lactones.[7][8] Its high reactivity necessitates stringent anhydrous conditions and careful handling.[7]

  • Sodium Borohydride (NaBH₄): A milder, more selective reagent that primarily reduces aldehydes and ketones.[6][9] While generally less effective for esters and lactones, its reactivity can be enhanced with specific solvent systems or activating agents, offering a safer, more manageable alternative.[10][11]

This guide will provide detailed protocols for both approaches, enabling scientists to select the method best suited to their laboratory capabilities and synthetic goals.

Mechanistic Rationale: The Hydride Reduction Pathway

The reduction of a thiolactone like this compound with a strong hydride reagent such as LiAlH₄ proceeds through a well-established nucleophilic acyl substitution mechanism.

LiAlH4_Reduction_Mechanism start This compound (Thiolactone) intermediate1 Tetrahedral Intermediate start->intermediate1 Forms intermediate intermediate2 Thiolate-aldehyde intermediate1->intermediate2 Ring Opening product 1,3-Dihydrobenzo[c]thiophene intermediate2->product 2. Second H⁻ Attack & Cyclization reagent1 LiAlH₄ (Source of H⁻) reagent1->start 1. Hydride Attack reagent2 H⁺ workup reagent2->product Protonation

Caption: Simplified mechanism for LiAlH₄ reduction of a thiolactone.

  • Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the thiolactone, breaking the C=O π-bond and forming a tetrahedral intermediate.[5][7]

  • Ring Opening: This intermediate is unstable. The electron pair from the oxygen reforms a bond, leading to the cleavage of the C-S bond, which is the weakest bond in the ring. This ring-opening step generates a transient aldehyde and a thiolate.

  • Second Reduction: Aldehydes are more reactive towards hydride reduction than the starting thiolactone. A second equivalent of hydride rapidly reduces the aldehyde to a primary alcohol.

  • Workup and Cyclization: Upon acidic or aqueous workup, the alkoxide and thiolate are protonated. The resulting mercapto-alcohol intermediate is not typically isolated as it readily undergoes intramolecular cyclization (dehydration) to form the stable 1,3-dihydrobenzo[c]thiophene thioether.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks (TLC) and outlining final product characterization.

Protocol A: High-Potency Reduction using Lithium Aluminum Hydride (LiAlH₄)

This method is highly effective but requires strict adherence to safety protocols due to the pyrophoric nature of LiAlH₄.

3.1. Materials and Equipment

Reagents & Solvents Equipment
This compoundTwo-neck round-bottom flask, oven-dried
Lithium Aluminum Hydride (LiAlH₄), powderMagnetic stirrer and stir bar
Anhydrous Tetrahydrofuran (THF)Condenser and drying tube (CaCl₂)
Diethyl Ether (anhydrous)Inert gas line (Nitrogen or Argon)
Sodium Sulfate (Na₂SO₄), anhydrousSyringes and needles
Saturated Sodium Sulfate (Na₂SO₄) solutionIce-water bath
15% Sodium Hydroxide (NaOH) solutionTLC plates (Silica gel 60 F₂₅₄)
Deionized WaterRotary evaporator
TLC Eluent (e.g., 9:1 Hexanes:Ethyl Acetate)Glassware for extraction

3.2. Step-by-Step Procedure

  • System Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon. Assemble the reaction apparatus (flask, condenser, drying tube) and maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation: In the reaction flask, suspend this compound (1.0 eq) in anhydrous THF (approx. 15 mL per gram of substrate).

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 10-15 minutes until the temperature equilibrates to 0 °C.

  • LiAlH₄ Addition: CAUTION: LiAlH₄ reacts violently with water.[7] Perform this step with extreme care. Slowly and portion-wise, add LiAlH₄ powder (1.5 - 2.0 eq) to the stirred suspension. Control the rate of addition to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC.[12] Withdraw a small aliquot, quench it carefully with a drop of ethyl acetate, and spot it on a TLC plate against the starting material. The reaction is complete when the starting material spot has disappeared.

  • Quenching (Fieser Workup): CAUTION: This procedure generates hydrogen gas. Ensure adequate ventilation. Cool the reaction flask back to 0 °C. Add the following reagents sequentially and very slowly, allowing the effervescence to subside between additions:

    • 'X' mL of Water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% NaOH solution.

    • '3X' mL of Water.

  • Workup: Stir the resulting granular white precipitate for 30 minutes. Filter the mixture through a pad of Celite or anhydrous sodium sulfate, washing the filter cake thoroughly with diethyl ether or THF.

  • Purification: Combine the filtrate and washings. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel if necessary.

Protocol B: Selective & Safer Reduction using Sodium Borohydride (NaBH₄)

This method is operationally simpler and safer, though it may require longer reaction times or gentle heating to achieve full conversion.

3.1. Materials and Equipment

Reagents & Solvents Equipment
This compoundRound-bottom flask
Sodium Borohydride (NaBH₄), powderMagnetic stirrer and stir bar
Ethanol or a 4:1 THF/Methanol mixtureIce-water bath
1M Hydrochloric Acid (HCl)TLC plates and chamber
Ethyl AcetateRotary evaporator
Saturated Sodium Bicarbonate (NaHCO₃) solutionSeparatory funnel
Brine (Saturated NaCl solution)Standard laboratory glassware
Anhydrous Magnesium Sulfate (MgSO₄)

3.2. Step-by-Step Procedure

  • Reagent Preparation: Dissolve this compound (1.0 eq) in ethanol or a THF/methanol mixture (approx. 20 mL per gram of substrate) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice-water bath with stirring.

  • NaBH₄ Addition: Add NaBH₄ (2.0 - 3.0 eq) portion-wise to the solution. While less violent than LiAlH₄, gas evolution will still occur.[6]

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates completion. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Monitoring: Follow the reaction's progress by TLC as described in Protocol A.

  • Quenching: Cool the mixture to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the mixture. Stop when gas evolution ceases and the pH is approximately neutral.

  • Workup: Remove the bulk of the organic solvent via rotary evaporation. Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by flash chromatography as needed.

Comparative Summary and Data Presentation

The choice between these protocols depends on a balance of desired speed, safety, and available resources.

ParameterProtocol A: LiAlH₄Protocol B: NaBH₄
Primary Reagent Lithium Aluminum HydrideSodium Borohydride
Relative Reactivity Very HighModerate
Solvent System Anhydrous Aprotic (THF, Et₂O)Protic (Ethanol, Methanol)
Typical Temperature 0 °C to Room Temp.Room Temp. to 50 °C
Reaction Time 2 - 4 hours12 - 24 hours
Safety Profile High Hazard: Pyrophoric, reacts violently with water. Requires inert atmosphere.[7]Moderate Hazard: Flammable solid, reacts with acid to produce H₂.[6]
Pros Fast, highly effective, reliable for lactones.[13]Safer, easier to handle, uses common solvents.
Cons Dangerous, requires specialized setup.Slower, may result in incomplete conversion.

Experimental Workflow Visualization

The general laboratory workflow for either protocol can be summarized as follows.

Reduction_Workflow start 1. System Setup (Inert Atmosphere for LiAlH₄) reagents 2. Add Substrate & Solvent start->reagents cool 3. Cool to 0 °C reagents->cool add_hydride 4. Add Hydride Reagent (LiAlH₄ or NaBH₄) cool->add_hydride react 5. Reaction & TLC Monitoring add_hydride->react quench 6. Quench Reaction react->quench Upon Completion workup 7. Extraction & Drying quench->workup purify 8. Solvent Removal & Column Chromatography workup->purify product 9. Pure Product & Characterization (NMR, MS) purify->product

Caption: General experimental workflow for thiolactone reduction.

References

  • PrepChem. Synthesis of 1,3-dihydrobenzo[c]thiophene. Available from: [Link]

  • Ogawa, A., et al. (2017). Indium-Catalyzed Direct Conversion of Lactones into Thiolactones Using a Disilathiane as a Sulfur Source. Molecules, 22(10), 1695. Available from: [Link]

  • AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Available from: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available from: [Link]

  • University of Toronto. Sodium Borohydride Reduction of Benzoin. Available from: [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]

  • ResearchGate. (2017). Chapter 5 Thiophenes and benzo[b]thiophenes. Available from: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]

  • Zhang, Y., et al. (2021). Thionated this compound as Organic Cathodes with High Capacity for Sulfur-rich All Organic Lithium-ion Battery. Journal of Materials Chemistry A. Available from: [Link]

  • Khan Academy. Preparation of alcohols using LiAlH4. Available from: [Link]

  • Zirka, A. A., et al. (1990). Catalytic hydrogenation of benzothiophene to 2,3-dihydrobenzothiophene. Kinetics and Catalysis. Available from: [Link]

  • Grokipedia. Benzo(c)thiophene. Available from: [Link]

  • Science of Synthesis. Product Class 5: Benzo[c]thiophenes. Available from: [Link]

  • Cheméo. Benzo[c]thiophene, 1,3-dihydro-. Available from: [Link]

  • El-Metwaly, N., et al. (2023). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports. Available from: [Link]

  • G. W. Coates, et al. (2022). General and Mild Method for the Synthesis of Polythioesters from Lactone Feedstocks. ACS Macro Letters. Available from: [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available from: [Link]

  • ACS Omega. (2020). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. Available from: [Link]

  • Pascal, R., et al. (2022). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life. Available from: [Link]

  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available from: [Link]

  • FIU Digital Commons. (2015). Reduction of Sugar Lactones to Lactols with Super-Hydride. Available from: [Link]

  • ResearchGate. (2002). Catalytic cracking of thiophene and benzothiophene: Mechanism and kinetics. Available from: [Link]

  • ACS Publications. (2023). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Available from: [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available from: [Link]

  • MDPI. (2023). Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. Available from: [Link]

  • ACS Publications. (2018). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. Available from: [Link]

  • Google Patents. Hydrogenated benzo (c) thiophene derivatives as immunomodulators.

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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing Benzo[c]thiophen-1(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzo[c]thiophen-1(3H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are looking to enhance the yield and purity of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during its synthesis.

I. Troubleshooting Guide: Overcoming Common Hurdles in this compound Synthesis

This section addresses specific issues that may arise during your experiments, providing explanations grounded in chemical principles and offering practical solutions to improve your synthetic outcomes.

Q1: Why is the yield of my this compound consistently low after the hydrolysis of the benzo[c]thiophen-1(3H)-imine precursor?

Low yields during the final hydrolysis step are a frequent challenge. The primary causes often revolve around incomplete conversion of the imine, degradation of the product, or the formation of stable side products. Let's break down the potential issues and their remedies.

Root Cause Analysis and Solutions:

  • Incomplete Hydrolysis: The stability of the imine precursor can hinder its complete conversion to the desired ketone. The efficiency of this step is highly dependent on the reaction conditions.

    • Scientific Rationale: Acid-catalyzed hydrolysis of an imine involves the protonation of the imine nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The stability of the protonated imine and the reaction kinetics are influenced by the acid concentration, temperature, and reaction time.

    • Troubleshooting Steps:

      • Optimize Acid Concentration: If using a mild acid, consider switching to a stronger acid or increasing its concentration. For instance, if dilute HCl is ineffective, a higher concentration or a stronger acid like sulfuric acid might be necessary. However, excessively harsh acidic conditions can lead to degradation, so a careful balance is key.

      • Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy to drive the hydrolysis to completion. Monitor the reaction closely by thin-layer chromatography (TLC) to avoid product decomposition at higher temperatures.

      • Extend Reaction Time: Some imines may require longer reaction times for complete hydrolysis. Track the disappearance of the starting imine on TLC to determine the optimal reaction duration.

  • Product Degradation: this compound can be susceptible to degradation under harsh reaction conditions, particularly in the presence of strong acids and high temperatures for prolonged periods.

    • Scientific Rationale: The thiophene ring, although aromatic, can be sensitive to strong acids. The lactone-like structure of the product might also be prone to ring-opening or other decomposition pathways under forcing conditions.

    • Troubleshooting Steps:

      • Screen Different Acids: Experiment with various acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) to find one that effectively promotes hydrolysis with minimal product degradation.

      • Stepwise Temperature Increase: Instead of starting at a high temperature, gradually increase the temperature while monitoring the reaction progress. This can help find the "sweet spot" where hydrolysis is efficient, and degradation is minimized.

  • Formation of Side Products: The presence of other functional groups on your starting material or impurities can lead to unwanted side reactions.

    • Scientific Rationale: Reactive functional groups on the aromatic ring or at the 3-position can undergo acid-catalyzed reactions, competing with the desired hydrolysis.

    • Troubleshooting Steps:

      • Purify the Imine Precursor: Ensure the benzo[c]thiophen-1(3H)-imine starting material is of high purity before proceeding with hydrolysis. Impurities from the previous step can interfere with the reaction.

      • Spectroscopic Analysis of Byproducts: If possible, isolate and characterize any significant side products by NMR or mass spectrometry. Understanding their structure can provide valuable insights into the undesired reaction pathways and help in devising strategies to avoid them.

II. Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of this compound, offering insights into synthetic strategies and the underlying chemistry.

Q1: What are the most common synthetic routes to prepare this compound?

The synthesis of this compound and its derivatives can be approached through several synthetic strategies. The most prevalent and effective method involves a two-step sequence starting from readily available benzothioamides.

Primary Synthetic Route:

  • Formation of Benzo[c]thiophen-1(3H)-imine Precursors: The key intermediate is a 3,N-disubstituted (Z)-benzo[c]thiophen-1(3H)-imine. A robust method for its synthesis involves the cyclization of 2-(1-hydroxyalkyl)benzothioamides.[1][2] This is typically achieved by treating the hydroxy thioamide with methanesulfonyl chloride in the presence of a base like triethylamine.[1]

  • Hydrolysis to this compound: The final step is the acidic hydrolysis of the imine to the desired ketone.[2] This transformation cleaves the carbon-nitrogen double bond and replaces it with a carbonyl group.

Alternative Synthetic Approaches:

While the imine hydrolysis route is common for substituted derivatives, other methods have been explored for the synthesis of the benzo[c]thiophene core. One such method involves the reaction of 1,2-bis(halomethyl)benzene with sodium sulfide to form 1,3-dihydrobenzo[c]thiophene, which can then be further functionalized.[3] Another approach starts from phthaloyl chloride and sodium sulfide to generate benzo[c]thiophene-1,3-dione, a related precursor.[3]

Q2: How can I synthesize the required 2-(1-hydroxyalkyl)benzothioamide precursor?

The synthesis of the 2-(1-hydroxyalkyl)benzothioamide intermediate is a critical first step. A reliable method involves the reaction of N-alkyl-2,N-dilithiobenzothioamides with aldehydes.[1]

Experimental Rationale:

  • Generation of the Dilithio Species: N-alkylbenzothioamides are treated with two equivalents of a strong base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). The first equivalent of n-BuLi deprotonates the nitrogen of the thioamide, while the second equivalent performs a lithium-halogen exchange or deprotonation at the ortho position of the benzene ring, generating a highly reactive dilithio intermediate.

  • Reaction with Aldehydes: This dilithio species then reacts with a suitable aldehyde. The ortho-lithiated carbon attacks the electrophilic carbonyl carbon of the aldehyde, and upon aqueous workup, the desired 2-(1-hydroxyalkyl)benzothioamide is formed.

Q3: What are the key factors to consider for the purification of this compound?

Purification is a critical step to obtain a high-purity final product. Column chromatography is the most common method for the purification of this compound and its derivatives.

Key Purification Parameters:

  • Stationary Phase: Silica gel is the most commonly used stationary phase for the column chromatography of these compounds.

  • Eluent System: The choice of eluent is crucial for achieving good separation. A typical starting point is a non-polar solvent like hexane with a more polar solvent such as ethyl acetate. The polarity of the eluent system can be gradually increased to elute the desired product. For example, a gradient of hexane/ethyl acetate from 100:1 to 50:1 is often effective.[4]

  • Monitoring the Separation: Thin-layer chromatography (TLC) should be used to monitor the separation and identify the fractions containing the pure product. A suitable stain, such as potassium permanganate, can be used for visualization if the compound is not UV-active.

III. Detailed Experimental Protocols

This section provides step-by-step methodologies for the key synthetic transformations discussed in this guide.

Protocol 1: Synthesis of 3,N-Disubstituted (Z)-Benzo[c]thiophen-1(3H)-imines from 2-(1-Hydroxyalkyl)benzothioamides

This protocol is adapted from the procedure described by Kobayashi and Nogi.[1]

Materials:

  • 2-(1-Hydroxyalkyl)benzothioamide

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the 2-(1-hydroxyalkyl)benzothioamide (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure (Z)-benzo[c]thiophen-1(3H)-imine.

Reactant Equivalents
2-(1-Hydroxyalkyl)benzothioamide1.0
Triethylamine1.5
Methanesulfonyl chloride1.2
Protocol 2: Acidic Hydrolysis of (Z)-Benzo[c]thiophen-1(3H)-imines to Benzo[c]thiophen-1(3H)-ones

This is a general procedure based on the known acidic hydrolysis of imines.[2] Optimization of acid concentration, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • (Z)-Benzo[c]thiophen-1(3H)-imine

  • Aqueous Hydrochloric Acid (e.g., 3M HCl)

  • Dioxane or THF (as a co-solvent if the imine is not soluble in aqueous acid)

  • Ethyl acetate

Procedure:

  • Dissolve the (Z)-benzo[c]thiophen-1(3H)-imine (1.0 eq) in a suitable solvent (e.g., dioxane or THF).

  • Add the aqueous hydrochloric acid solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.

  • Upon completion of the reaction (disappearance of the starting imine), cool the mixture to room temperature.

  • Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure this compound.

IV. Visualizing the Workflow

To provide a clearer understanding of the troubleshooting process, the following diagram illustrates a decision-making workflow for addressing low yields in the hydrolysis step.

Troubleshooting_Workflow start Low Yield of this compound check_completion Is the hydrolysis reaction complete? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_conditions Optimize Hydrolysis Conditions: - Increase Acid Concentration - Elevate Temperature - Extend Reaction Time incomplete->optimize_conditions end Improved Yield optimize_conditions->end check_degradation Are there signs of product degradation? (Streaking on TLC, dark color) complete->check_degradation degradation Degradation Observed check_degradation->degradation Yes no_degradation No Significant Degradation check_degradation->no_degradation No milder_conditions Use Milder Conditions: - Screen Different Acids - Lower Temperature - Shorter Reaction Time degradation->milder_conditions milder_conditions->end check_purity Is the imine precursor pure? no_degradation->check_purity impure Impure Precursor check_purity->impure No pure Precursor is Pure check_purity->pure Yes purify_imine Purify Imine Precursor (Column Chromatography) impure->purify_imine purify_imine->end pure->end

Caption: Troubleshooting workflow for low yields in this compound synthesis.

V. References

  • Kobayashi, K., & Nogi, T. (2017). Synthesis of Benzo[c]thiophen-1(3H)-imine and 2,3-Dihydro-1H-isoindole-1-thione Derivatives through Cyclizations of 2-(1-Hydroxyalkyl)benzothioamides. HETEROCYCLES, 94(12), 2262. [Link]

  • Kobayashi, K., & Nogi, T. (2017). Synthesis of Benzo[c]thiophen-1(3H)-imine and 2,3-Dihydro-1H-isoindole-1-thione Derivatives through Cyclizations of 2-(1-Hydroxyalkyl)benzothioamides. ResearchGate. [Link]

  • Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. PMC. [Link]

  • Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. PMC. [Link]

Sources

Technical Support Center: Purification of Benzo[c]thiophen-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Benzo[c]thiophen-1(3H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Here, we address common challenges encountered during purification, providing not just protocols but the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Understanding Your Impurity Profile

Effective purification begins with understanding the potential impurities in your crude material. The synthesis route is the primary determinant of the impurity profile. For instance, a common synthesis involves the cyclization of a precursor like 2-(mercaptomethyl)benzoic acid or its derivatives.

FAQ 1: What are the most common impurities I should expect in my crude this compound?

Answer: Your impurity profile is highly dependent on your synthetic route and reaction workup. However, common classes of impurities include:

  • Starting Materials: Unreacted precursors are a frequent source of contamination.

  • Reaction Byproducts: Depending on the reagents used, byproducts from side reactions may be present. For example, oxidation of the thiophene sulfur is a possibility.

  • Solvents: Residual solvents from the reaction or workup are common.

  • Reagents: Excess reagents or their decomposition products may persist.

  • Oligomeric/Polymeric Materials: Under certain conditions, especially with prolonged heating, side reactions can lead to higher molecular weight impurities.

A preliminary purity assessment by Thin Layer Chromatography (TLC) and ¹H NMR is strongly recommended before attempting any large-scale purification.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids like this compound, offering high recovery and purity in a single step when optimized.

FAQ 2: My this compound is not crystallizing, or is "oiling out." What's wrong?

Answer: This is a classic purification problem that can be traced back to several root causes. The primary goal is to achieve a supersaturated solution from which the desired compound preferentially crystallizes, leaving impurities behind in the mother liquor.

Causality and Troubleshooting Steps:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but readily at higher temperatures. If the compound is too soluble at room temperature, crystallization will not occur. Conversely, if it is insoluble even at the solvent's boiling point, that solvent is unsuitable.

  • Presence of Oily Impurities: Even small amounts of viscous, soluble impurities can inhibit the formation of a crystal lattice, causing the product to separate as an oil.

  • Supersaturation Not Achieved: The solution may be too dilute.

  • Cooling Rate: Cooling the solution too rapidly can cause the compound to crash out as an amorphous solid or oil, trapping impurities.

Troubleshooting Workflow: Failed Recrystallization

G start Crude Product 'Oils Out' or Fails to Crystallize check_solvent Is the solvent system appropriate? start->check_solvent change_solvent Select a new solvent or a co-solvent system. (See Table 1) check_solvent->change_solvent No check_concentration Is the solution too dilute? check_solvent->check_concentration Yes change_solvent->start concentrate Gently evaporate some solvent and attempt to crystallize again. check_concentration->concentrate Yes check_impurities Are oily impurities present? check_concentration->check_impurities No slow_cool Allow solution to cool slowly. Insulate the flask. concentrate->slow_cool pre_purify Pre-purify with charcoal or a quick silica plug. pre_purify->start check_impurities->pre_purify Yes check_impurities->slow_cool No seed_crystal Introduce a seed crystal or scratch the flask. slow_cool->seed_crystal success Pure Crystals Obtained seed_crystal->success

Caption: Troubleshooting flowchart for failed recrystallization.

Table 1: Suggested Solvents for Recrystallization
Solvent SystemPolarityBoiling Point (°C)Rationale & Comments
Ethanol/WaterPolar ProticVariableA good starting point. Dissolve in hot ethanol, then add water dropwise until turbidity persists. Reheat to clarify and cool slowly.
IsopropanolPolar Protic82.6Often provides good solubility differential. Less volatile than ethanol.
TolueneNon-polar111Effective for less polar impurities. Ensure adequate ventilation.
Ethyl Acetate/HexanesMid-PolarityVariableA versatile co-solvent system. Dissolve in minimal hot ethyl acetate, then add hexanes as the anti-solvent.

Section 3: Troubleshooting Column Chromatography

When recrystallization is ineffective, typically due to impurities with similar solubility profiles, silica gel column chromatography is the next logical step. The goal is to exploit differences in polarity between your compound and the impurities.

FAQ 3: My compound is co-eluting with an impurity on the column. How can I improve separation?

Answer: Co-elution occurs when the resolution between two compounds is insufficient. Resolution is a function of the mobile phase, the stationary phase, and the column parameters.

Causality and Troubleshooting Steps:

  • Incorrect Mobile Phase Polarity: The eluent system may be too polar, causing all compounds to move too quickly up the column (high Rf values), or not polar enough, resulting in streaking and poor separation at the baseline. The ideal Rf value for the target compound on a TLC plate is between 0.25 and 0.35 for optimal column separation.

  • Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap.

  • Poor Column Packing: Channels or cracks in the silica gel bed will lead to a non-uniform solvent front and poor separation.

Step-by-Step Protocol for Optimizing Separation
  • TLC Analysis:

    • Screen a range of solvent systems (e.g., varying ratios of Hexane/Ethyl Acetate).

    • Spot your crude material on a TLC plate and develop it in different solvent systems.

    • Identify a system that gives your product an Rf of ~0.3 and maximizes the distance (ΔRf) to the nearest impurity.

  • Choosing the Right Eluent:

    • For closely eluting non-polar impurities, decrease the polarity of the mobile phase (e.g., from 20% EtOAc in Hexane to 10%).

    • For polar impurities that are streaking, consider adding a small amount (0.5-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.

  • Proper Column Loading:

    • As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample.

    • Dissolve the crude material in a minimal amount of the column eluent or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed. This "dry loading" technique often results in sharper bands.[1]

Chromatography Workflow

G start Crude Material tlc TLC Analysis: Screen Eluent Systems (e.g., Hexane/EtOAc) start->tlc check_rf Is Product Rf ~0.3 with good separation? tlc->check_rf adjust_eluent Adjust Eluent Polarity check_rf->adjust_eluent No pack_column Pack Column with Silica Gel check_rf->pack_column Yes adjust_eluent->tlc load_sample Load Sample (Dry Loading Recommended) pack_column->load_sample elute Elute with Optimized Solvent System load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions & Evaporate Solvent analyze->combine final_product Pure this compound combine->final_product

Caption: General workflow for purification by column chromatography.

Many published procedures for benzothiophene derivatives utilize column chromatography on silica gel with eluent systems such as hexane/ethyl acetate mixtures.[2][3][4]

Section 4: Final Purity Assessment

After purification, it is critical to confirm the purity and identity of the final product.

FAQ 4: What analytical techniques should I use to confirm the purity of my final product?

Answer: A combination of techniques should be used for a comprehensive assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The final product should appear as a single spot.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity assessment. The absence of impurity peaks and correct integration values are key.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • Zhang, B., Xu, M.-H., & Lin, G.-Q. (2009). A New Diamine Ligand for Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) Enabled a Highly Enantioselective Reduction of 2-Acylarylcarboxylates. Organic Letters, 11(20), 4712–4715. [Link]

  • Kuriyama, M., Ishiyama, N., Shimazawa, R., Shirai, R., & Onomura, O. (2009). Palladium-Catalyzed Arylation of Aldehydes with Organoboronic Acids in the Presence of a Thioether−Imidazolinium Carbene Ligand. The Journal of Organic Chemistry, 74(23), 9210–9213. [Link]

  • Yorimitsu, H., Fukuhara, K., Koga, Y., & Oshima, K. (2021). Hetero-Type Benzannulation Leading to Substituted Benzothiophenes. Molecules, 26(22), 7013. [Link]

  • Bartoli, G., Bultrighini, A., Cera, G., Dalpozzo, R., De Nino, A., Maiuolo, L., ... & Procopio, A. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry, 87(10), 6944-6953. [Link]

  • Tobisu, M., Morioka, T., & Chatani, N. (2015). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Beilstein Journal of Organic Chemistry, 11, 2058-2064. [Link]

  • Yilmaz, I., Koyuncu, I., & Alp, C. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. [Link]

Sources

Navigating the Lability of Benzo[c]thiophen-1(3H)-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[c]thiophen-1(3H)-one, also known as thiophthalide. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability of this compound, particularly under acidic and basic conditions. Our goal is to equip you with the knowledge to anticipate and mitigate common experimental challenges, ensuring the integrity of your results.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you may encounter during your experiments with this compound.

Question 1: I'm observing a lower than expected yield after a reaction performed under basic conditions, and I suspect my starting material is degrading. What is happening and how can I prevent it?

Answer:

Your suspicion is likely correct. This compound is susceptible to base-catalyzed hydrolysis. The lactone (a cyclic ester) functionality within the molecule is the primary site of instability.

Causality: Under basic conditions, hydroxide ions act as nucleophiles and attack the electrophilic carbonyl carbon of the lactone ring. This leads to a ring-opening hydrolysis reaction, forming the corresponding carboxylate and thiol. This process is often irreversible and can significantly reduce the yield of your desired product. Studies on the hydrolysis of thiophthalide in highly alkaline media have demonstrated this susceptibility.

Experimental Protocol to Minimize Base-Catalyzed Degradation:

  • pH Control: If possible, maintain the pH of your reaction mixture as close to neutral as is feasible for your desired transformation. Even mildly basic conditions can initiate hydrolysis.

  • Temperature Management: Perform your reaction at the lowest effective temperature. The rate of hydrolysis, like most chemical reactions, increases with temperature.

  • Reaction Time: Minimize the reaction time. Prolonged exposure to basic conditions will lead to greater degradation. Monitor your reaction closely (e.g., by TLC or LC-MS) to determine the optimal endpoint.

  • Choice of Base: If a base is essential, consider using a non-nucleophilic, sterically hindered base. These bases are less likely to attack the carbonyl carbon.

  • Work-up Procedure: During the work-up, neutralize the basic reaction mixture promptly with a mild acid (e.g., dilute HCl, NH4Cl) at low temperatures (e.g., in an ice bath) to prevent further hydrolysis before extraction.

Data Summary: Factors Influencing Base-Catalyzed Hydrolysis

ParameterRecommendation for Enhanced StabilityRationale
pH Maintain as close to neutral (pH 7) as possible.Minimizes the concentration of hydroxide ions, the primary nucleophile in the degradation reaction.
Temperature Use the lowest effective temperature for your reaction.Reduces the kinetic rate of the hydrolysis reaction.
Reaction Time Keep the duration to a minimum.Lessens the exposure time to destabilizing basic conditions.
Base Selection Opt for non-nucleophilic, sterically hindered bases.Reduces the likelihood of direct nucleophilic attack on the lactone carbonyl.

Workflow for a Base-Sensitive Reaction:

start Start Reaction add_reagents Add Reagents (Pre-cooled if possible) start->add_reagents control_temp Maintain Low Temperature add_reagents->control_temp monitor Monitor Reaction (TLC/LC-MS) control_temp->monitor quench Promptly Quench with Mild Acid (Cold) monitor->quench Upon Completion extract Extract Product quench->extract finish Isolate Product extract->finish

Caption: Workflow for minimizing degradation of this compound in a base-sensitive reaction.

Question 2: My reaction under acidic conditions is giving me a complex mixture of products. Is this compound unstable in acid?

Answer:

Yes, this compound can also be unstable under acidic conditions, although the mechanism differs from base-catalyzed hydrolysis.

Causality: In the presence of a strong acid, the carbonyl oxygen of the lactone can be protonated. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This leads to a ring-opening reaction, similar to the base-catalyzed pathway, ultimately forming a carboxylic acid and a thiol. The thiophene ring itself is generally stable to acids, but protonation of the carbonyl group facilitates the cleavage of the lactone.[1]

Troubleshooting Acid-Mediated Decomposition:

  • Use of Mild Acids: If an acid catalyst is necessary, opt for a milder Lewis acid or a weaker Brønsted acid where possible.

  • Anhydrous Conditions: If water is not a reactant, conducting the reaction under strictly anhydrous conditions can prevent the hydrolysis pathway.

  • Temperature Control: As with basic conditions, lower temperatures will slow the rate of acid-catalyzed degradation.

  • Careful Work-up: During the work-up, neutralize the acid promptly with a mild base (e.g., saturated sodium bicarbonate solution) at low temperatures.

Visualization of Acid-Catalyzed Hydrolysis:

sub This compound protonated Protonated Carbonyl (Activated Intermediate) sub->protonated + H+ h_plus H+ tetrahedral Tetrahedral Intermediate protonated->tetrahedral + H2O h2o H2O (Nucleophile) ring_opened Ring-Opened Product (Carboxylic Acid & Thiol) tetrahedral->ring_opened Proton Transfer & Ring Opening

Caption: Simplified mechanism of acid-catalyzed hydrolysis of this compound.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the handling and stability of this compound.

Question 3: What are the ideal storage conditions for this compound to ensure its long-term stability?

Answer:

To maximize the shelf-life of this compound, it should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at or below 4°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Keep in a tightly sealed container in a desiccated environment to protect it from moisture, which can lead to hydrolysis over time.

  • Light: Protect from light, as some thiophene compounds can be light-sensitive.

Question 4: I have synthesized this compound, but I'm concerned about residual acidic or basic impurities affecting its stability. What is a recommended purification protocol?

Answer:

Purification is crucial for the stability of this compound. Residual acids or bases from the synthesis can catalyze its degradation.

Recommended Purification Protocol:

  • Aqueous Wash: After the initial extraction, wash the organic layer containing your product with a neutral brine solution to remove any water-soluble impurities. If the synthesis was conducted under acidic conditions, a wash with a dilute solution of a weak base like sodium bicarbonate may be necessary, followed by a brine wash. Conversely, if the synthesis was basic, a wash with a dilute solution of a weak acid like ammonium chloride, followed by a brine wash, is recommended. Always perform these washes at low temperatures.

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature.

  • Chromatography/Recrystallization:

    • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purification. Use a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate).

    • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to remove trace impurities.

Question 5: How does substitution on the aromatic ring of this compound affect its stability?

Answer:

Substituents on the benzene ring can influence the stability of the lactone ring through electronic effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) groups can increase the electrophilicity of the carbonyl carbon, making the compound more susceptible to nucleophilic attack and thus potentially less stable under basic conditions.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or alkyl groups can donate electron density to the aromatic ring, which can slightly decrease the electrophilicity of the carbonyl carbon, potentially leading to a modest increase in stability towards nucleophilic attack.

The stability of the thiophene ring itself is generally high, but the reactivity of the lactone is the primary concern.[2]

Logical Relationship of Substituent Effects:

substituent Aromatic Ring Substituent ewg Electron-Withdrawing Group (EWG) substituent->ewg e.g., -NO2, -CN edg Electron-Donating Group (EDG) substituent->edg e.g., -OCH3, -CH3 carbonyl Carbonyl Carbon Electrophilicity ewg->carbonyl Increases edg->carbonyl Decreases stability Lactone Ring Stability carbonyl->stability Inversely Proportional To

Caption: Influence of aromatic ring substituents on the stability of the this compound lactone ring.

References

  • Ostergaard, J., & Larsen, C. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. ResearchGate. [Link]

  • Fedorak, P. M., & Bressler, D. C. (2002). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology, 68(8), 4099–4106. [Link]

  • Kattimani, D., Debasish, M., & Mugesh, G. (2015). Substituent Effects on the Stability and Antioxidant Activity of Spirodiazaselenuranes. Molecules, 20(7), 12959–12975. [Link]

  • Ostergaard, J., & Larsen, C. (2007). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4 ( ), 5 ( ), and 9 ( ) in aqueous solution at 37oC (μ = 0.50 M). ResearchGate. [Link]

  • Wang, J., et al. (2021). Thionated this compound as Organic Cathodes with High Capacity for Sulfur-rich All Organic Lithium-ion Battery. Journal of Materials Chemistry A. [Link]

  • Bordwell, F. G., & Wilson, C. A. (1987). Effect of ring substitution on the S-H bond dissociation enthalpies of thiophenols. An experimental and computational study. Journal of the American Chemical Society, 109(18), 5470–5474. [Link]

  • Aimetti, A. A., et al. (2009). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biomacromolecules, 10(7), 1794–1799. [Link]

Sources

Technical Support Center: N-Alkylation of Benzo[c]thiophen-1(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and troubleshooting of N-alkylated Benzo[c]thiophen-1(3H)-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The inherent reactivity of the thio-lactam moiety presents unique challenges, including chemoselectivity and optimization of reaction conditions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the N-alkylation process. Each entry details the issue, explores the underlying chemical principles, and provides actionable solutions.

Question 1: Why is my N-alkylation reaction showing low or no conversion to the desired product?

Answer:

Low or no yield is the most common issue and can stem from several factors, primarily related to incomplete deprotonation of the thio-lactam nitrogen or the reactivity of your chosen electrophile.[1][2]

Potential Causes & Solutions:

  • Incomplete Deprotonation: The N-H bond of the this compound core is acidic, but requires a sufficiently strong base for complete deprotonation to form the nucleophilic amide anion. If the base is too weak, the equilibrium will favor the starting material, leading to poor conversion.

    • Solution: Switch to a stronger base. While common inorganic bases like potassium carbonate (K₂CO₃) can work, they often require high temperatures and their low solubility in organic solvents can hinder the reaction.[3][4] Consider stronger bases such as sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS). These bases ensure rapid and irreversible deprotonation, generating the necessary nucleophile for the subsequent alkylation.[1][5]

  • Poor Base Solubility: If the base is not soluble in the reaction solvent, the deprotonation will be a slow, heterogeneous process.

    • Solution: Choose a solvent that can better dissolve the base or the resulting salt. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often effective for this purpose.[3][6] For bases like K₂CO₃, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can facilitate the reaction in less polar solvents.[7]

  • Low Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical for the Sₙ2 reaction to proceed.

    • Solution: Use a more reactive alkyl halide. The general order of reactivity is R-I > R-Br > R-Cl.[1] If you are using an alkyl chloride or bromide and observing low reactivity, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction).

  • Suboptimal Temperature: The alkylation step may have a significant activation energy barrier that is not being overcome at room temperature.

    • Solution: While deprotonation with strong bases is often performed at 0 °C, the subsequent alkylation may require gentle heating. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) while gradually increasing the temperature to find the optimum without promoting side reactions.[1]

Question 2: My mass spectrometry results show a product with the correct mass, but the NMR is inconsistent. I suspect I've formed the O-alkylated isomer. How can I prevent this?

Answer:

The formation of the O-alkylated product (a thioimidate) is a classic example of competing reaction pathways with an ambident nucleophile. The deprotonated thio-lactam anion has electron density on both the nitrogen and the sulfur/oxygen atoms (in the resonance form). The N- versus O-alkylation outcome is heavily influenced by the reaction conditions.[2][4][8]

Causality & Prevention Strategies:

  • Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, "hard" electrophiles tend to react at the "harder" oxygen/sulfur end of the anion, while "soft" electrophiles react at the "softer" nitrogen atom.

    • Solution: Use "softer" alkylating agents. Alkyl iodides are softer than bromides and chlorides. Highly reactive, "hard" electrophiles like alkyl sulfates (e.g., dimethyl sulfate) or Meerwein's salt are more prone to O-alkylation.[4][8]

  • Solvent Effects: The choice of solvent can dramatically influence the site of alkylation.

    • Solution: Employ polar aprotic solvents like DMF, DMSO, or THF.[6][9] These solvents effectively solvate the cation (e.g., Na⁺) but leave the anion relatively "free" and highly nucleophilic at the nitrogen atom. Protic solvents, in contrast, can hydrogen-bond with the nitrogen, making it less nucleophilic and potentially favoring O-alkylation.

  • Counter-ion Effects: The nature of the cation associated with the amide anion can influence the reaction's regioselectivity.

    • Solution: Bases with larger, "softer" cations like cesium (from Cs₂CO₃) or potassium (from K₂CO₃ or KHMDS) can sometimes favor N-alkylation over smaller, "harder" cations like lithium.

G start Low / No Yield check_deprotonation Check Deprotonation (TLC, quench aliquot) start->check_deprotonation incomplete_deprotonation Incomplete Deprotonation? check_deprotonation->incomplete_deprotonation stronger_base Use Stronger Base (e.g., NaH, NaHMDS) incomplete_deprotonation->stronger_base Yes check_alkylating_agent Check Alkylating Agent incomplete_deprotonation->check_alkylating_agent No success Problem Solved stronger_base->success check_reagents Check Reagent Quality (Anhydrous solvent? Fresh base?) check_reagents->success low_reactivity Low Reactivity? (Cl < Br < I) check_alkylating_agent->low_reactivity use_iodide Use Alkyl Iodide or add catalytic NaI low_reactivity->use_iodide Yes check_temp Increase Temperature? low_reactivity->check_temp No use_iodide->success check_temp->check_reagents No heat_reaction Gently Heat Reaction (e.g., 40-60 °C) check_temp->heat_reaction Yes heat_reaction->success

Caption: A workflow to diagnose and solve low-yield N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal base for my N-alkylation?

The ideal base should be strong enough to completely deprotonate the thio-lactam N-H but not so reactive that it causes degradation of the starting material or alkylating agent.

BaseClasspKa (Conjugate Acid)Common SolventsProsCons
K₂CO₃ Inorganic Carbonate~10.3DMF, AcetonitrileInexpensive, mildOften requires heat, poor solubility[3]
NaH Metal Hydride~36THF, DMFStrong, irreversible deprotonationFlammable, requires anhydrous conditions
NaHMDS/KHMDS Silylamide~26THF, TolueneStrong, non-nucleophilic, solubleMore expensive, moisture sensitive[5]
DBU Amidine (Organic)~13.5THF, CH₂Cl₂Soluble, non-nucleophilicMay not be strong enough for all substrates

Recommendation: Start with Sodium Hydride (NaH) in anhydrous THF or DMF for a reliable and cost-effective method. If your substrate is sensitive, a silylamide base like NaHMDS may offer a cleaner reaction profile.[5]

Q2: What is the general reaction mechanism, and what are the competing pathways?

The primary mechanism is a two-step process:

  • Deprotonation: A base removes the acidic proton from the nitrogen atom, creating a resonance-stabilized thio-lactam anion.

  • Nucleophilic Attack (Sₙ2): The nitrogen atom of the anion acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the leaving group.

The main competing pathway is O-alkylation, where the oxygen atom of the enolate resonance structure attacks the electrophile.

G cluster_0 Deprotonation cluster_1 Alkylation (Sₙ2) SM Starting Material (Thio-lactam) Anion Resonance-Stabilized Anion SM->Anion + Base - H-Base⁺ Anion_ref Anion N_Product N-Alkylated Product (Desired) O_Product O-Alkylated Byproduct (Undesired) Anion_ref->N_Product + R-X Anion_ref->O_Product + R-X

Caption: The N-alkylation mechanism proceeds via an anion intermediate, which can lead to either the desired N-alkylated product or an O-alkylated byproduct.

Q3: Are there alternative methods if direct alkylation with an alkyl halide fails?

Yes. If you encounter persistent issues with low yield, O-alkylation, or if your alkylating agent is a secondary alcohol, the Mitsunobu reaction is a powerful alternative.[10][11][12]

Mechanism Overview: The Mitsunobu reaction activates an alcohol in situ using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[11][13] The thio-lactam then acts as the nucleophile, attacking the activated alcohol.

Advantages:

  • Excellent for secondary alcohols, proceeding with a clean inversion of stereochemistry.[12]

  • Generally mild reaction conditions (0 °C to room temperature).[11]

  • Often avoids the O-alkylation issues seen with strong bases and alkyl halides.

Disadvantages:

  • Stoichiometric amounts of phosphine and azodicarboxylate are required.

  • Purification can be challenging due to the triphenylphosphine oxide (TPPO) byproduct.[10] Using polymer-supported PPh₃ can simplify the workup.[14]

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

Materials:

  • This compound derivative (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • Alkyl halide (R-X, 1.1 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the this compound derivative.

  • Add anhydrous DMF (or THF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation. The solution may change color or become a slurry.

  • Slowly add the alkyl halide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative N-Alkylation via the Mitsunobu Reaction

Materials:

  • This compound derivative (1.0 eq.)

  • Alcohol (R-OH, 1.1 eq.)

  • Triphenylphosphine (PPh₃, 1.5 eq.)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the this compound derivative, the alcohol, and triphenylphosphine.

  • Add anhydrous THF and stir to dissolve all components.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DIAD or DEAD dropwise. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) are often observed.[13]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by column chromatography. The triphenylphosphine oxide byproduct can sometimes be crashed out and removed by filtration from a solvent like diethyl ether prior to chromatography.

References

  • Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org. (2022). Sciencemadness.org. [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025). The Journal of Organic Chemistry.
  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. [Link]

  • Mitsunobu and Related Reactions: Advances and Applic
  • Mitsunobu reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Mitsunobu Reaction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Mitsunobu reaction - Organic Synthesis. (n.d.). Organic-synthesis.com. [Link]

  • Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. (n.d.). Journal of the American Chemical Society.
  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (n.d.). ChemRxiv.
  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. [Link]

  • Thioamide N–C(S) Activation by Ground-State- Destabilization. (2022). The Royal Society of Chemistry.
  • O- and N-alkylation with "Meerwein's reagent": the unusual behaviour of two lactams. (1976). Il Farmaco; edizione scientifica. [Link]

  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? (2015). ResearchGate. [Link]

  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. (n.d.). PubMed Central. [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (n.d.). MDPI. [Link]

  • Alkylation - gChem Global. (n.d.). gchem.com. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Benzo[c]thiophen-1(3H)-one Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the optimization of coupling reactions involving Benzo[c]thiophen-1(3H)-one and its derivatives. This guide is designed to provide in-depth, experience-driven advice to troubleshoot common experimental challenges and to refine your reaction conditions for optimal yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries when setting up a coupling reaction with this compound.

Q1: What are the most common coupling partners for this compound?

A1: this compound and its derivatives are versatile scaffolds. The most frequently employed coupling partners are aryl and heteroaryl boronic acids or their corresponding esters in Suzuki-Miyaura cross-coupling reactions. Other notable partners include terminal alkynes in Sonogashira couplings and various organometallic reagents. The choice of coupling partner is dictated by the desired final structure and the synthetic route.

Q2: Which palladium catalyst and ligand system should I start with for a Suzuki-Miyaura coupling?

A2: For a robust starting point, a combination of Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source and a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is recommended. These ligands are known to facilitate the challenging oxidative addition and reductive elimination steps in the catalytic cycle, particularly with sterically hindered or electronically deactivated substrates. A typical starting catalyst loading is 1-5 mol %.

Q3: What is the best choice of base and solvent for this type of coupling reaction?

A3: The choice of base and solvent is critical and often interdependent. For Suzuki-Miyaura couplings, a common starting point is an inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of solvent frequently includes polar aprotic solvents like dioxane, THF, or DMF, often with the addition of water to aid in the dissolution of the inorganic base and facilitate the transmetalation step. Anhydrous conditions with an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are typically employed for Sonogashira couplings.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the optimization of this compound coupling reactions.

Issue 1: Low or No Product Yield

Initial Checks:

  • Reagent Quality: Verify the purity and integrity of all starting materials, especially the boronic acid, which can dehydrate to form unreactive boroxines. Ensure the palladium catalyst has not been deactivated by exposure to air or moisture.

  • Inert Atmosphere: Confirm that the reaction was set up under a properly maintained inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

  • Temperature Control: Ensure the reaction was maintained at the target temperature. Inadequate heating can stall the reaction.

Troubleshooting Steps:

Potential Cause Proposed Solution Scientific Rationale
Inefficient Catalyst System Screen a panel of palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos, cataCXium A).Different ligand scaffolds can dramatically alter the electron density and steric environment around the palladium center, influencing the rates of oxidative addition and reductive elimination.
Suboptimal Base Experiment with different bases, varying both type (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and strength.The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling. The optimal base depends on the pKa of the boronic acid and the stability of the reaction components.
Poor Solvent Choice Test a range of solvents (e.g., dioxane, toluene, DMF, 2-MeTHF), including aqueous mixtures.Solvent polarity and coordinating ability can influence the solubility of reagents and the stability of catalytic intermediates.
Low Reaction Temperature Incrementally increase the reaction temperature, monitoring for product formation and decomposition.Many cross-coupling reactions have a significant activation energy barrier. Higher temperatures can provide the necessary energy to overcome this barrier.

Troubleshooting Workflow for Low Yield

G start Low or No Yield reagent_check Verify Reagent Purity & Inert Atmosphere start->reagent_check temp_check Confirm Reaction Temperature reagent_check->temp_check catalyst_screen Screen Different Pd Catalysts & Ligands temp_check->catalyst_screen base_screen Evaluate Alternative Bases catalyst_screen->base_screen success Improved Yield catalyst_screen->success Positive Result solvent_screen Test Various Solvents base_screen->solvent_screen base_screen->success Positive Result temp_increase Increase Reaction Temperature solvent_screen->temp_increase solvent_screen->success Positive Result temp_increase->success Positive Result failure Consult Further Literature temp_increase->failure No Improvement

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Issue 2: Formation of Significant Side Products

Common Side Products and Their Causes:

  • Homocoupling of Boronic Acid: Formation of a biaryl species from the boronic acid coupling with itself.

    • Cause: Often occurs at higher temperatures or with highly active catalyst systems in the absence of the electrophile.

    • Solution: Lower the reaction temperature, decrease the catalyst loading, or add the boronic acid slowly to the reaction mixture.

  • Dehalogenation of the Electrophile: Reduction of the halide on the this compound derivative.

    • Cause: Can be promoted by certain phosphine ligands and bases, or by impurities in the solvent.

    • Solution: Switch to a different ligand or base. Ensure solvents are rigorously dried and degassed.

  • Protodeborylation of the Boronic Acid: Replacement of the boronic acid group with a hydrogen atom.

    • Cause: Can occur in the presence of water and certain bases, particularly at elevated temperatures.

    • Solution: Use anhydrous conditions if possible, or a less hydrolytically sensitive boronic ester.

Systematic Approach to Minimizing Side Products:

  • Analyze the Byproducts: Use techniques like LC-MS and NMR to identify the major side products.

  • Adjust Stoichiometry: Vary the ratio of the coupling partners. A slight excess of the boronic acid is often beneficial, but a large excess can lead to homocoupling.

  • Modify Reaction Time and Temperature: Shorter reaction times and lower temperatures can often minimize the formation of degradation products.

Section 3: Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of 3-Bromo-benzo[c]thiophen-1(3H)-one

This protocol provides a starting point for the optimization process.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-Bromo-benzo[c]thiophen-1(3H)-one (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol %) and the ligand (e.g., SPhos, 4 mol %).

    • Add the degassed solvent (e.g., dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent).

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reaction Optimization Workflow

G start Initial Reaction Setup catalyst_ligand Screen Catalyst & Ligand start->catalyst_ligand base_solvent Optimize Base & Solvent catalyst_ligand->base_solvent temp_conc Fine-tune Temperature & Concentration base_solvent->temp_conc analysis Analyze Yield & Purity (LC-MS, NMR) temp_conc->analysis optimized Optimized Conditions analysis->optimized Acceptable troubleshoot Troubleshoot (See Guide) analysis->troubleshoot Unacceptable troubleshoot->catalyst_ligand

Caption: A workflow for systematic optimization of coupling reactions.

Section 4: Advanced Concepts

Q4: How does the electronic nature of the coupling partners affect the reaction?

A4: Electron-withdrawing groups on the aryl boronic acid can accelerate the transmetalation step, while electron-donating groups can slow it down. Conversely, electron-withdrawing groups on the this compound electrophile can facilitate oxidative addition. Understanding these electronic effects can guide the choice of reaction conditions. For example, an electron-rich electrophile may require a more electron-rich ligand to promote oxidative addition.

Q5: Are there any alternative coupling methods to Suzuki-Miyaura?

A5: Yes, several other cross-coupling reactions can be employed. The Stille coupling, using organotin reagents, is often tolerant of a wide range of functional groups but is hampered by the toxicity of tin byproducts. The Heck reaction can be used to couple with alkenes, and the Buchwald-Hartwig amination allows for the introduction of nitrogen-based nucleophiles. The choice of method will depend on the desired product and the available starting materials.

Q6: What is the role of water in Suzuki-Miyaura reactions?

A6: While seemingly counterintuitive for a reaction often requiring inert conditions, water can play several beneficial roles in Suzuki-Miyaura couplings. It can increase the solubility of inorganic bases like K₂CO₃ and K₃PO₄. Furthermore, it is believed to facilitate the crucial transmetalation step by promoting the formation of a more reactive boronate species. However, excessive water can lead to unwanted side reactions like protodeborylation. The optimal amount of water is therefore a critical parameter to optimize.

References

  • Kirsch, G. Palladium-Catalyzed Coupling Reaction of 3-Bromo Benzo[b]furan, -thiophene and -selenophene 2-Carboxaldehyde. Preparation of Tetracyclic Heteroaromatic Derivatives. Zeitschrift für Naturforschung B. [Link][1]

  • Larock, R. C. Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes. The Journal of Organic Chemistry. [Link]

  • Lautens, M. A Novel Palladium-Mediated Coupling Approach to 2,3-Disubstituted Benzo[b]thiophenes and Its Application to the Synthesis of Tubulin Binding Agents. Organic Letters. [Link]

  • Rossi, R. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry. [Link][2][3]

  • Fagnou, K. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. [Link][4]

  • Doucet, H. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Royal Society of Chemistry. [Link][5]

  • Paradies, J. Thiourea as a Dihydrosulfide Surrogate in C-S Bond Formation/Cross-Coupling/Cyclization Domino Reactions. Organic Letters. [Link]

  • Bach, T. Kinetic Studies on the Palladium(II)‐Catalyzed Oxidative Cross‐Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. Chemistry – A European Journal. [Link][6]

  • Ila, H. Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation. The Journal of Organic Chemistry. [Link][7]

  • D'Souza, D. M. Palladium-Catalyzed Direct C–H Arylation of 3-(Methylsulfinyl)thiophenes. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Degradation Pathways of Benzo[c]thiophen-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[c]thiophen-1(3H)-one. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to navigate the complexities of studying the degradation pathways of this compound. This compound, as a thiosulfinate analogue, is susceptible to various degradation routes, which can present challenges during experimental work. This resource is designed to help you anticipate and address these issues effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

Question 1: I am observing rapid, uncontrolled degradation of my this compound sample, even in storage. What could be the cause?

Answer:

Rapid degradation of this compound is often due to inappropriate storage conditions or the presence of contaminants. Thiosulfinates are known to be unstable and can decompose under various conditions.[1]

Possible Causes and Solutions:

  • Exposure to Light: Photodegradation can be a significant issue for sulfur-containing compounds.[2]

    • Solution: Store your sample in an amber vial or wrapped in aluminum foil to protect it from light. Conduct experiments under low-light conditions whenever possible.

  • Presence of Moisture: Hydrolysis can lead to the breakdown of the thiosulfinate functional group.

    • Solution: Ensure your solvents are anhydrous and store the compound in a desiccator. Use of dry inert atmosphere (e.g., nitrogen or argon) during reactions is highly recommended.

  • Inappropriate Temperature: Thermal decomposition can occur at elevated temperatures.

    • Solution: Store the compound at low temperatures (e.g., -20°C or -80°C) for long-term storage. Avoid repeated freeze-thaw cycles.

  • Acidic or Basic Contaminants: The stability of thiosulfinates is pH-dependent.[1]

    • Solution: Use high-purity, neutral solvents. If buffers are used, ensure they are compatible and within a neutral pH range. Glassware should be thoroughly cleaned and dried to remove any acidic or basic residues.

Question 2: My reaction is producing a complex mixture of unexpected products. How can I identify the degradation pathways and byproducts?

Answer:

The formation of multiple products suggests that several degradation pathways may be occurring simultaneously. Identifying these pathways is crucial for controlling your reaction.

Analytical Workflow for Product Identification:

  • Chromatographic Separation: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the components of the mixture.

  • Mass Spectrometry (MS): Couple your chromatography to a mass spectrometer (LC-MS or GC-MS) to determine the molecular weights of the degradation products. This will provide initial clues about their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate the major degradation products using preparative chromatography and analyze them by ¹H and ¹³C NMR to elucidate their structures.

  • Infrared (IR) Spectroscopy: Analyze the products by IR spectroscopy to identify key functional groups, which can help in confirming the proposed structures.

Potential Degradation Pathways and Byproducts:

  • Hydrolysis: Reaction with water can lead to the formation of a sulfenic acid and a thiol. These intermediates can undergo further reactions.

  • Oxidation: The sulfur atoms in this compound can be oxidized to higher oxidation states, forming sulfones or other oxidized species, especially in the presence of oxidizing agents or air.[3][4][5]

  • Dimerization/Polymerization: Reactive intermediates formed during degradation can react with each other to form dimers or polymers.

Below is a diagram illustrating potential degradation pathways.

A This compound B Hydrolysis Products (e.g., Sulfenic Acid, Thiol) A->B H₂O C Oxidation Products (e.g., Sulfone) A->C [O] D Dimerization/Polymerization Products A->D Heat/Light E Further Reactions B->E

Caption: Potential degradation pathways of this compound.

Question 3: I am attempting a reaction with this compound, but the yield of my desired product is consistently low, and I recover a significant amount of starting material. What can I do to improve the reaction efficiency?

Answer:

Low conversion with recovery of starting material often points to issues with reaction conditions or the inherent reactivity of the compound.

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully increase the reaction temperature in small increments. Monitor the reaction closely for the formation of degradation products.

  • Screen Different Solvents: The polarity of the solvent can significantly influence reaction rates and degradation pathways.[1] Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol, isopropanol).

  • Use a Catalyst: Depending on the nature of your reaction, a suitable catalyst (e.g., acid, base, or transition metal) could increase the reaction rate. Perform small-scale screening to find an effective catalyst.

  • Extend Reaction Time: The reaction may simply be slow. Extend the reaction time and monitor its progress by taking aliquots for analysis (e.g., by TLC or LC-MS).

  • Check Reagent Purity: Ensure that all other reagents used in the reaction are of high purity and are not contributing to side reactions or inhibiting the desired transformation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common organic solvents?

A1: The stability of this compound is expected to vary depending on the solvent. In general, it will be most stable in dry, aprotic, and non-polar solvents. Polar protic solvents like water, methanol, and ethanol are likely to promote hydrolysis. The stability of thiosulfinates is known to be solvent-dependent.[1]

Q2: Are there any known incompatible reagents with this compound?

A2: While specific incompatibility data for this compound is scarce, based on the chemistry of thiosulfinates and thiophenes, you should avoid:

  • Strong oxidizing agents: (e.g., hydrogen peroxide, m-CPBA) as they can oxidize the sulfur atoms.[3][4][5]

  • Strong reducing agents: (e.g., LiAlH₄, NaBH₄) which can reduce the thiosulfinate group.

  • Strong acids and bases: which can catalyze decomposition.

  • Nucleophiles: Thiols and other nucleophiles can react with the thiosulfinate group.

Q3: How can I monitor the degradation of this compound over time?

A3: A stability study can be performed by dissolving the compound in the solvent of interest and storing it under controlled conditions (e.g., specific temperature and light exposure). Aliquots can be taken at regular intervals and analyzed by a quantitative method such as HPLC with a UV detector. The decrease in the peak area of the parent compound over time will indicate the rate of degradation.

Q4: What are the expected major peaks in the mass spectrum of this compound?

A4: The molecular formula of this compound is C₈H₆OS, with a molecular weight of 150.2 g/mol .[6] In a mass spectrum, you would expect to see the molecular ion peak [M]⁺ at m/z 150. Fragmentation patterns may involve the loss of CO, S, or other fragments.

Experimental Protocol: Stability Study of this compound in Different Solvents

This protocol outlines a general procedure for assessing the stability of this compound.

Objective: To determine the degradation rate of this compound in various solvents under controlled conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, ethanol, hexane)

  • Amber HPLC vials

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a stable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: In separate amber HPLC vials, dilute the stock solution with the test solvents (e.g., water, ethanol, hexane) to a final concentration of 0.1 mg/mL. Prepare a control sample in the stock solvent.

  • Initial Analysis (t=0): Immediately analyze each working solution by HPLC to determine the initial peak area of this compound.

  • Incubation: Store the vials under controlled conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot from each vial into the HPLC and record the peak area of the parent compound.

  • Data Analysis: Plot the percentage of the remaining this compound (relative to the t=0 peak area) against time for each solvent. This will provide a visual representation of the degradation kinetics.

cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) B Prepare Working Solutions (0.1 mg/mL in test solvents) A->B C Initial HPLC Analysis (t=0) B->C D Incubate Samples C->D E Time-Point HPLC Analysis D->E Regular Intervals F Data Analysis and Plotting E->F

Caption: Workflow for the stability study of this compound.

Quantitative Data Summary

SolventHalf-life (t₁/₂) at 25°C (hours)Major Degradation Products (Hypothetical)
Hexane> 168-
Acetonitrile72Minor oxidation products
Ethanol24Hydrolysis and solvolysis products
Water< 8Hydrolysis products

Disclaimer: The information provided in this guide is based on general chemical principles and data from related compounds. It is intended for guidance and troubleshooting purposes. Experimental conditions should be carefully optimized for your specific application.

References

  • Wikipedia. (2023, April 26). Benzothiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiophenes and their Benzo Derivatives: Reactivity. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Thionated this compound as Organic Cathodes with High Capacity for Sulfur-rich All Organic Lithium-ion Battery. Journal of Materials Chemistry A. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of thiosulfinates from garlic (Allium sativum L.) supercritical extracts in polar and nonpolar solvents. Retrieved from [Link]

  • MDPI. (2022). Photodegradation of Azathioprine in the Presence of Sodium Thiosulfate. Retrieved from [Link]

  • American Chemical Society. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Retrieved from [Link]

  • PubMed. (n.d.). Antioxidant activity of thiosulfinates derived from garlic. Retrieved from [Link]

  • PubMed. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The medicinal thiosulfinates from garlic and Petiveria are not radical-trapping antioxidants in liposomes and cells, but lipophilic analogs are. Retrieved from [Link]

  • ResearchGate. (2010). Facile Oxidation of Electron-Poor Benzo[b]thiophenes to the Corresponding Sulfones with an Aqueous Solution of H2O2 and P2O5. Retrieved from [Link]

  • NIST. (n.d.). Benzo[c]thiophene, 1,3-dihydro-. Retrieved from [Link]

  • Chemistry World. (2015). Antioxidant assumptions flipped for garlic thiosulfinates. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(c)thiophene. Retrieved from [Link]

  • American Chemical Society. (2023). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(c)thiophene-1,3-dione. Retrieved from [Link]

  • PubMed. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Retrieved from [Link]

  • Wikipedia. (2023, April 26). Benzo(c)thiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 5 Thiophenes and benzo[b]thiophenes. Retrieved from [Link]

  • ResearchGate. (2014). Thiophene Oxidation and Reduction Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microbially Mediated Formation of Benzonaphthothiophenes from Benzo[b]thiophenes. Retrieved from [Link]

  • MDPI. (2024). Modulation of Properties in[7]Benzothieno[3,2-b][7]benzothiophene Derivatives through Sulfur Oxidation. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(c)thiophene-1,3-dione. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Retrieved from [Link]

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Technical Support Center: Scale-Up Synthesis of Benzo[c]thiophen-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Benzo[c]thiophen-1(3H)-one, also known as 2-thiophthalide. This resource is designed for researchers, chemists, and process development professionals encountering challenges during the synthesis and scale-up of this important heterocyclic compound. This compound serves as a valuable intermediate in the development of various biologically active molecules and materials.[1][2]

The most common and direct synthetic route involves the thionation of its oxygen analog, phthalide (2-benzofuran-1(3H)-one). This transformation, while straightforward on paper, presents several challenges, particularly concerning reaction control, product purity, and process scalability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yield is the most frequently reported issue. It typically stems from incomplete conversion, degradation of the starting material or product, or suboptimal reaction conditions.

Potential Causes & Solutions:

Potential Cause Recommended Solution Scientific Rationale & Expected Outcome
Ineffective Thionating Agent Use a fresh, high-purity thionating agent like Lawesson's Reagent (LR) or Phosphorus Pentasulfide (P₄S₁₀). If using LR, ensure it is fully solubilized.Thionating agents can degrade upon exposure to moisture. Using fresh reagent ensures the correct stoichiometry and reactivity, leading to higher conversion. Some studies suggest that the combination of P₄S₁₀ and hexamethyldisiloxane (HMDO) can offer a milder, more efficient alternative with easier workup.[3]
Suboptimal Reaction Temperature Systematically optimize the temperature. Start at a moderate temperature (e.g., 80 °C in toluene) and slowly increase if conversion is low. Monitor by TLC/HPLC.Thionation reactions require sufficient thermal energy to proceed, but excessive heat can lead to decomposition and byproduct formation.[4] Finding the optimal temperature balance is critical for maximizing yield.
Insufficient Reaction Time Monitor the reaction closely using an appropriate analytical method (e.g., TLC, HPLC, GC). Continue the reaction until the starting material is consumed.Thionation of esters and lactones can be slow, sometimes requiring prolonged heating.[4] Assuming a standard reaction time without monitoring can lead to premature quenching and low conversion.
Presence of Moisture Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Water reacts with thionating agents, deactivating them. It can also promote hydrolysis of the starting material or product, especially at elevated temperatures.[5]
Question 2: I'm observing a significant amount of dark, insoluble material and baseline spots on my TLC plate. What is causing this decomposition?

Answer: The formation of tar-like substances is a common sign of thermal decomposition or unwanted side reactions, often exacerbated during scale-up.

Potential Causes & Solutions:

  • Cause 1: Localized Overheating: On a larger scale, "hot spots" can form if stirring is inefficient or if the reaction is highly exothermic.

    • Solution: During scale-up, ensure vigorous mechanical stirring. Add the thionating agent in portions rather than all at once to control the exotherm. Ensure the reactor's cooling system is adequate for the heat output.[6]

  • Cause 2: Reagent Reactivity: Lawesson's Reagent and P₄S₁₀ are powerful reagents that can promote polymerization or decomposition at high temperatures.

    • Solution: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. A computational study on the mechanism suggests the reaction proceeds through a four-membered intermediate, the breakdown of which is the rate-determining step.[7] Controlling this step thermally is key to preventing side reactions.

Question 3: Purification by column chromatography is problematic. My product streaks, and the final yield is poor after purification. How can I improve this?

Answer: this compound, like many sulfur-containing compounds, can be sensitive to silica gel. The acidic nature of standard silica can cause degradation.

Best Practices for Purification:

  • Deactivate Silica Gel: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a mild base, such as triethylamine (~1-2% v/v) in your eluent system (e.g., hexane/ethyl acetate). This neutralizes acidic sites.[8]

  • Use Alternative Adsorbents: Consider using neutral alumina for chromatography, which is less acidic than silica gel.

  • Rapid Chromatography: Do not let the product sit on the column for extended periods. Run the column as quickly as possible while maintaining good separation.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization is often the best method for purification on a large scale as it avoids potential degradation on stationary phases. Suitable solvents include ethanol or mixtures of ethyl acetate and hexane.

  • Hydrolytic Workup for P₄S₁₀/HMDO: If using the P₄S₁₀/HMDO reagent system, reagent-derived byproducts can often be removed by a simple hydrolytic workup or filtration through a small plug of silica, potentially avoiding the need for full column chromatography.[3]

Key Workflow Diagrams

Reaction Mechanism Overview

A simplified diagram showing the thionation of phthalide.

ReactionMechanism cluster_reactants Reactants cluster_products Products Phthalide Phthalide (2-Benzofuran-1(3H)-one) Product This compound Phthalide->Product Thionation (Toluene, Heat) LR Lawesson's Reagent (or P₄S₁₀) LR->Product Byproduct Phosphorus-Oxygen Byproducts LR->Byproduct

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Problem: Low Yield Cause1 Incomplete Conversion? Start->Cause1 Cause2 Product Degradation? Start->Cause2 Cause3 Workup/Purification Loss? Start->Cause3 Sol1a Increase Reaction Time/ Temperature Cause1->Sol1a Yes Sol1b Check Reagent Quality/ Stoichiometry Cause1->Sol1b Yes Sol2a Run Under Inert Gas/ Anhydrous Conditions Cause2->Sol2a Yes Sol2b Lower Reaction Temperature Cause2->Sol2b Yes Sol3a Optimize Extraction pH Cause3->Sol3a Yes Sol3b Use Neutralized Silica Gel or Recrystallize Cause3->Sol3b Yes

Caption: A logical workflow for diagnosing and solving low product yield.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol for a lab-scale synthesis?

A1: The following is a generalized protocol based on the thionation of phthalide with Lawesson's Reagent.

Materials:

  • Phthalide (1.0 eq)

  • Lawesson's Reagent (0.5 - 0.6 eq)

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phthalide (1.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen.

  • Solvent Addition: Add anhydrous toluene to dissolve the phthalide (concentration typically 0.2-0.5 M).

  • Reagent Addition: Add Lawesson's Reagent (0.5-0.6 eq) to the solution. Note: Some protocols call for portion-wise addition to control the reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the phthalide starting material. Reactions can take several hours (4-24 h).

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. A precipitate (byproducts) may form. Filter the mixture through a pad of celite, washing with additional toluene.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil.

  • Purification: Purify the crude material by flash column chromatography on neutralized silica gel using a hexane/ethyl acetate gradient or by recrystallization.[9][10]

Q2: What are the primary safety concerns when working with Lawesson's Reagent or P₄S₁₀ on a large scale?

A2: Both reagents pose significant safety risks that are amplified at scale.

  • Toxicity & Odor: These reagents and their byproducts have a strong, unpleasant, and toxic smell (hydrogen sulfide). All manipulations must be performed in a well-ventilated fume hood. A scrubber system is recommended for pilot-scale reactions.

  • Reaction with Water: They react with water to release toxic hydrogen sulfide (H₂S) gas. Strict anhydrous conditions are mandatory.

  • Exotherm: The reaction can be exothermic. Portion-wise addition of the thionating agent and a robust reactor cooling system are essential to prevent thermal runaways.[6]

Q3: How stable is this compound and what are the ideal storage conditions?

A3: this compound is a solid at room temperature with a melting point around 60 °C.[11] While more stable than its parent aromatic system, benzo[c]thiophene, it can still be susceptible to oxidation and hydrolysis over time.[12][13] For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place, such as a refrigerator (4 °C).[14]

Q4: What are the main differences between using Lawesson's Reagent and P₄S₁₀?

A4: Both reagents serve the same primary function of converting a carbonyl to a thiocarbonyl.

  • Solubility: Lawesson's Reagent is generally more soluble in organic solvents like toluene and xylene than P₄S₁₀, which can lead to more homogeneous and sometimes cleaner reactions.[4]

  • Reactivity: P₄S₁₀ is a more fundamental thionating agent. Lawesson's Reagent is often considered milder and more selective in complex molecules.

  • Byproducts & Workup: The workup for Lawesson's Reagent can sometimes be complicated by phosphorus-containing byproducts that require chromatography for removal.[3] As noted earlier, modified P₄S₁₀ systems (e.g., with HMDO) have been developed to simplify byproduct removal.[3]

References

  • Benchchem. Troubleshooting common side reactions in thiourea synthesis.
  • ChemicalBook. Synthesis of Benzo[c]thiophene.
  • Beilstein Journal of Organic Chemistry. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. 2018.
  • Wikipedia. Benzothiophene.
  • PrepChem.com. Synthesis of 1,3-dihydrobenzo[c]thiophene.
  • Thieme Chemistry. Product Class 5: Benzo[c]thiophenes.
  • Journal of Materials Chemistry A. Thionated this compound as Organic Cathodes with High Capacity for Sulfur-rich All Organic Lithium-ion Battery. 2021.
  • Benchchem. Technical Support Center: Scaling Up the Production of 1-(Benzo[b]thiophen-7-yl)ethanone.
  • Guidechem. This compound 1194-57-6.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Indian Academy of Sciences. Synthesis and biological evaluation of novel benzothiophene derivatives. 2018.
  • Semantic Scholar. SYNTHESIS OF BENZO[c]THIOPHEN-1(3H)-IMINE AND 2,3-DIHYDRO-1H-ISOINDOLE.
  • Journal of Organic Chemistry. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. 2022.
  • IntechOpen. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. 2024.
  • PubMed Central. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. 2024.
  • ResearchGate. Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. 2025.
  • Organic Chemistry Portal. Benzothiophene synthesis.
  • Sigma-Aldrich. Benzo[c]thiophene-1,3-dione | 5698-59-9.
  • Audrey Yun Li. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.
  • Wikipedia. Benzo(c)thiophene.
  • Molecules. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. 2021.
  • ResearchGate. Exploring the SPDAC for the synthesis of benzo[c]thiophenes. Tf=trifluoromethanesulfonyl, THF=tetrahydrofuran, TMS=trimethylsilyl.
  • ChemicalBook. This compound | 1194-57-6.
  • Google Patents. PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • Open Access Journals. Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
  • The Journal of Organic Chemistry. Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. 2016.
  • PubMed Central. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. 2024.
  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.

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Technical Support Center: Purifying Benzo[c]thiophen-1(3H)-one Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzo[c]thiophen-1(3H)-one chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and subsequent reactions of this valuable heterocyclic scaffold. Our approach is rooted in explaining the chemical causality behind impurity formation and providing validated, field-proven protocols for their removal.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, observable problems you may encounter in the lab. Each issue is followed by an analysis of potential causes and a series of recommended actions to rectify the problem.

Q1: My final product, which should be a white or off-white solid, has a persistent yellow, orange, or brownish tint even after initial workup. What's causing this and how do I fix it?

Plausible Causes:

  • Oxidation: The thiophene sulfur atom in your benzothiophene scaffold is susceptible to oxidation, which can occur upon exposure to air, residual oxidizing agents from a previous step, or during chromatography on silica gel.[1][2] This can form highly colored thiophene S-oxides (sulfoxides) or S,S-dioxides (sulfones).[2][3][4]

  • Reagent-Derived Impurities: If your reaction involves reagents like Lawesson's reagent or P₄S₁₀, phosphorus-containing byproducts can be highly colored and difficult to remove.[5] Similarly, residual halogenating agents can impart color.[6]

  • Polymerization: Under certain conditions, such as strong acid or oxidative stress, thiophene derivatives can form colored polymeric materials.[1]

Recommended Actions:

  • Diagnostic Analysis: Before extensive purification, run a Thin Layer Chromatography (TLC) of your crude product. Highly polar, colored spots that stain differently with permanganate can indicate oxidized sulfur species.

  • Aqueous Wash: If you suspect residual oxidants (e.g., from a halogenation reaction), wash the organic layer with a 10% aqueous solution of sodium thiosulfate or sodium bisulfite until the color dissipates.[6]

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your desired product, reducing the overall yield.[7]

  • Purification by Recrystallization: If the product is a solid, recrystallization is often the most effective method for removing trace colored impurities. (See Protocol 1).

  • Purification by Column Chromatography: If recrystallization is ineffective or your product is an oil, column chromatography is the next logical step. Be aware that prolonged contact with silica gel can sometimes degrade sensitive compounds. (See Protocol 2).

Q2: My NMR analysis shows that my purified product is still contaminated with a significant amount of starting material. How can I improve its removal?

Plausible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or deactivated reagents.

  • Similar Polarity: The starting material and the product may have very similar polarities, making them difficult to separate by standard chromatographic or recrystallization methods.

  • Equilibrium Reactions: The reaction may be reversible, leading to a persistent equilibrium mixture of starting material and product.

Recommended Actions:

  • Reaction Monitoring: Always monitor your reaction to completion using TLC or LC-MS. If the reaction stalls, consider adding more reagent or extending the reaction time.

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient (e.g., starting with 100% non-polar solvent and very slowly introducing the polar solvent) can improve the separation of compounds with close Rƒ values.[8]

    • Column Size: Use a longer, narrower column for better resolution. Ensure the correct ratio of crude product to silica gel (typically 1:50 to 1:100 by weight).

  • Derivative Formation: If separation is intractable, consider a chemical solution. If the starting material has a functional group that the product lacks (e.g., a hydroxyl or amine), you can react the mixture with a reagent that selectively modifies the starting material, drastically changing its polarity and allowing for easy separation. The protecting group can then be removed if necessary.

  • Recrystallization Tuning: If the starting material and product co-crystallize, try a different recrystallization solvent or a solvent pair system (e.g., ethyl acetate/heptane or ethanol/water) to exploit subtle solubility differences.[9]

Q3: I see multiple unexpected spots on my TLC plate after the reaction. How do I identify and remove these side products?

Plausible Causes:

  • Side Reactions: this compound and its derivatives can undergo various side reactions depending on the reagents used. These can include dimerization, rearrangement, or reactions with the solvent.

  • Regioisomer Formation: In substitution reactions on the aromatic ring, the formation of regioisomers is a common issue, and these isomers often have very similar physical properties.[9]

  • Reagent Decomposition: Some reagents may decompose under the reaction conditions, leading to byproducts that can react with your material.

Recommended Actions:

  • Characterize the Byproducts: If possible, isolate a small amount of the major byproduct by preparative TLC or careful column chromatography and characterize it by Mass Spectrometry and NMR. Understanding the structure of the byproduct provides crucial clues about the unintended reaction pathway.

  • Optimize Reaction Conditions: Once you have a hypothesis for the side reaction, adjust the conditions to suppress it. This might involve lowering the temperature, changing the solvent, using a more selective reagent, or running the reaction under an inert atmosphere.

  • Targeted Workup: Design your workup to remove specific byproducts. For example, an acidic wash will remove basic impurities, while a bicarbonate wash will remove acidic byproducts.[6]

  • Advanced Purification: For difficult-to-separate isomers or byproducts, High-Performance Liquid Chromatography (HPLC) may be necessary.

Workflow & Visualization

To effectively tackle impurities, a logical workflow is essential. The following diagram outlines a standard decision-making process for purifying a crude reaction mixture.

G Crude Crude Product Mixture TLC Analyze by TLC/LC-MS Crude->TLC SingleSpot Single Major Spot? TLC->SingleSpot Workup Aqueous Workup (Acid/Base/Brine) SingleSpot->Workup Yes Complex Complex Mixture? SingleSpot->Complex No Recrystallize Recrystallization Workup->Recrystallize Column Column Chromatography Recrystallize->Column Fails / Oily Pure Pure Product Recrystallize->Pure Successful Column->Pure Complex->Column Yes Optimize Optimize Reaction Conditions Complex->Optimize Grossly Impure

Caption: Troubleshooting workflow for product purification.

The primary class of degradation-related impurities arises from the oxidation of the thiophene sulfur.

Caption: Common oxidation pathway of the thiophene moiety.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities in reactions of this compound?

The most prevalent impurities can be categorized as follows:

  • Oxidized Species: As detailed above, the thiophene sulfur can be oxidized to the corresponding sulfoxide and sulfone, especially when reactions are exposed to air at elevated temperatures or in the presence of oxidizing agents.[2][10]

  • Unreacted Starting Materials: Incomplete conversion is a frequent source of impurities.

  • Reagent-Related Byproducts: Phosphorus-based reagents used for thionation (e.g., Lawesson's reagent) can generate persistent, polar byproducts that require careful chromatography for removal.[11][12]

  • Solvent Adducts and Dimers: In the presence of strong acids or bases, the enolizable ketone may react with itself (e.g., aldol condensation) or the solvent.

  • Isomeric Byproducts: When performing electrophilic substitution on the benzothiophene core, you may generate regioisomers that can be challenging to separate.[9]

Q2: How can I prevent impurity formation in the first place?

Proactive measures are always more efficient than reactive purification:

  • Use High-Purity Reagents: Start with the purest possible reagents and solvents. Solvents should be distilled for purity.

  • Maintain an Inert Atmosphere: For sensitive reactions, especially those run at high temperatures or involving organometallics, always use an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.

  • Control Reaction Temperature: Overheating can often accelerate side reactions and decomposition. Maintain the recommended temperature and monitor for any uncontrolled exotherms.

  • Monitor the Reaction: Use TLC or LC-MS to track the consumption of starting material and the appearance of products and byproducts. Stop the reaction as soon as the starting material is consumed to prevent the formation of further degradation products.[13]

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, usually because the solution is supersaturated or cooling too rapidly.

  • Re-heat and Add Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to reduce the saturation level.[7]

  • Slow Cooling: Allow the flask to cool very slowly. Insulate it with paper towels or a cork ring to prevent rapid heat loss.[7]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.

Key Experimental Protocols
Protocol 1: Purification by Recrystallization

This technique is ideal for purifying solid compounds with moderate to high purity (>85%). It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. Impurities should ideally be either insoluble in the hot solvent or very soluble at room temperature. (See Table 1).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.

  • Hot Filtration (if needed): If there are insoluble impurities (or if you used charcoal), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Table 1: Common Solvents for Recrystallization of Benzothiophene Derivatives

Solvent Polarity Boiling Point (°C) Notes
Heptane/Hexane Non-polar 98 / 69 Good for non-polar compounds. Often used as the "poor" solvent in a pair.
Toluene Non-polar 111 Higher boiling point can aid in dissolving difficult compounds.
Ethyl Acetate Medium 77 A versatile solvent, often used with heptane as a co-solvent.[9]
Ethanol Polar 78 Effective for more polar compounds. Often used with water as a co-solvent.[9]

| Isopropanol | Polar | 82 | Similar to ethanol but less volatile. |

Protocol 2: Purification by Flash Column Chromatography

This is the workhorse technique for purifying both solid and liquid compounds, especially complex mixtures.[8][14][15]

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rƒ value of ~0.3 for your desired compound. A common starting point for benzothiophene derivatives is a Hexane/Ethyl Acetate mixture.[8]

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent. Ensure there are no cracks or air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (or the eluent itself). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the eluent through the column, collecting fractions in test tubes. You can either run it isocratically (constant solvent mixture) or with a gradient (gradually increasing the polarity of the eluent).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

References
  • Wikipedia. Thiophene. [Online] Available at: [Link].

  • Adolfsson, H., et al. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed [Online] Available at: [Link].

  • Lu, Y., et al. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate [Online] Available at: [Link].

  • Crucianelli, M., et al. (2009). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems.
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  • Okuma, K., et al. SYNTHESIS OF BENZO[c]THIOPHEN-1(3H)-IMINE AND 2,3-DIHYDRO-1H-ISOINDOLE. Semantic Scholar [Online] Available at: [Link].

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Technical Support Center: Alternative Catalysts for Benzo[c]thiophen-1(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Benzo[c]thiophen-1(3H)-one. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions concerning the use of alternative catalytic systems. Our goal is to move beyond traditional, often harsh, synthetic methods and explore more efficient, versatile, and robust catalytic alternatives. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in sound scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the limitations of traditional methods for synthesizing this compound that necessitate alternative catalysts?

Traditional syntheses often rely on multi-step sequences involving harsh reagents like Lawesson's reagent for thionation or strong acids/bases for cyclization, which can lead to limited substrate scope, low functional group tolerance, and significant waste generation.[1] Alternative transition-metal-catalyzed approaches, particularly those utilizing palladium, copper, or rhodium, offer milder reaction conditions, improved atom economy, and the potential for direct C-H functionalization or cross-coupling strategies, enabling access to a wider array of derivatives.[2][3][4]

Q2: What are the most promising alternative catalytic systems for this synthesis?

Several transition-metal systems have shown significant promise for the synthesis of benzothiophene scaffolds. While direct synthesis of this compound is a specific application, the principles from related syntheses are highly applicable. The leading alternatives include:

  • Palladium Catalysis: Excellent for carbonylation and cross-coupling reactions. A plausible route is the palladium-catalyzed carbonylation of a 2-halobenzylthiol derivative. This method is powerful for installing the key carbonyl group.[5][6]

  • Copper Catalysis: Cost-effective and highly efficient for C-S bond formation (Ullmann-type couplings). This is ideal for coupling a sulfur source with an ortho-functionalized benzene ring.[3][7][8]

  • Rhodium Catalysis: Known for its ability to catalyze C-H activation and annulation reactions, offering novel synthetic pathways from simpler precursors.[2][9]

  • Gold Catalysis: Can catalyze unique cycloisomerization reactions under mild conditions, particularly with alkyne-containing substrates.[10][11]

Q3: How do I select the best alternative catalyst for my specific derivative?

The choice of catalyst depends heavily on your starting materials and desired functional groups on the final molecule. The following decision tree provides a general guideline.

G start What is your primary starting material? sm1 o-Halobenzylthiol or related precursor? start->sm1 sm2 o-Alkynyl Thioether or related structure? start->sm2 sm3 Aryl Thioamide with an alkyne coupling partner? start->sm3 sm4 o-Functionalized arene and a separate sulfur source? start->sm4 cat1 Consider Palladium-catalyzed carbonylation/cyclization. Excellent for carbonyl insertion. sm1->cat1 cat2 Consider Gold-catalyzed cycloisomerization. Very mild conditions. sm2->cat2 cat3 Consider Rhodium-catalyzed de-hydrogenative annulation. Good for C-H activation. sm3->cat3 cat4 Consider Copper-catalyzed Ullmann coupling. Cost-effective for C-S bond formation. sm4->cat4

Caption: Catalyst selection decision tree.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis using alternative catalytic systems.

Guide 1: Palladium-Catalyzed Carbonylative Cyclization

This approach is highly effective but sensitive to several parameters. A typical reaction involves the cyclization of a substrate like S-(2-iodobenzyl) ethanethioate with carbon monoxide.

Problem: Low or No Yield of this compound

If you are experiencing poor conversion of your starting material, consider the following troubleshooting workflow.

G start Low Yield check_catalyst Check Catalyst & Ligand Is Pd(0) source fresh? Is phosphine ligand air-stable or handled under inert gas? Is ligand:metal ratio correct (typically 2:1 to 4:1)? start->check_catalyst Step 1 check_base Evaluate Base Is the base strong enough (e.g., Cs2CO3, K3PO4)? Is it anhydrous? Moisture can inhibit the reaction. check_catalyst->check_base If catalyst is OK check_co Verify CO Atmosphere Is the CO pressure sufficient (e.g., 30-40 atm)? Was the vessel properly purged? Is the CO source pure? check_base->check_co If base is OK check_solvent Assess Solvent & Temp Is the solvent polar aprotic (e.g., Dioxane, DMF)? Is it anhydrous? Is the temperature high enough (80-120 °C) for oxidative addition? check_co->check_solvent If CO is OK solution Reaction Optimized check_solvent->solution If solvent/temp OK

Caption: Troubleshooting workflow for Pd-catalyzed synthesis.
  • Possible Cause 1: Inactive Catalyst or Ligand Degradation

    • Explanation: The catalytic cycle for this reaction typically involves a Pd(0)/Pd(II) cycle. Oxidative addition of the aryl halide to Pd(0) is a critical step. If the Pd(0) source has been oxidized or the phosphine ligand has degraded, this step will fail.[12]

    • Solution: Use a fresh source of the palladium precursor (e.g., Pd(OAc)₂, which is reduced in situ, or [Pd₂(dba)₃]). Ensure phosphine ligands are stored under an inert atmosphere and handled in a glovebox or using Schlenk techniques.

  • Possible Cause 2: Incorrect Base or Presence of Moisture

    • Explanation: The base plays a crucial role, often in the final reductive elimination step or in regenerating the active catalyst. Weak bases may not be effective. Moisture can react with the organopalladium intermediates and quench the catalytic cycle.

    • Solution: Switch to a stronger, non-nucleophilic base like Cs₂CO₃. Ensure all reagents and the solvent are rigorously dried before use.

  • Possible Cause 3: Insufficient Carbon Monoxide Pressure

    • Explanation: The concentration of CO in the solution is pressure-dependent. Low pressure leads to a slow rate of CO insertion into the aryl-palladium intermediate, favoring side reactions like proto-dehalogenation.[5][6]

    • Solution: Ensure your autoclave or pressure vessel is properly sealed and pressurized. A typical pressure range is 30-40 atm.[6] Purge the vessel with CO multiple times before heating to remove all oxygen, which can oxidize the catalyst.

Guide 2: Copper-Catalyzed C-S Coupling and Cyclization

Copper-catalyzed reactions are attractive due to the low cost of the metal. A common route involves the intramolecular cyclization of a pre-formed thioester.

Problem: Inefficient C-S Bond Formation or Failed Cyclization

  • Possible Cause 1: Incorrect Copper Source or Oxidation State

    • Explanation: Ullmann-type couplings typically rely on Cu(I) salts (e.g., CuI).[3][7] Using Cu(II) salts may require an in-situ reduction step which can be inefficient. The active catalytic species is often a Cu(I)-thiolate.

    • Solution: Use a high-purity CuI source. If using a Cu(II) salt, consider adding a reducing agent. It is critical to degas the reaction mixture thoroughly, as oxygen can oxidize Cu(I) to the less active Cu(II).

  • Possible Cause 2: Poor Ligand Choice

    • Explanation: While some copper-catalyzed reactions are ligand-free, many benefit significantly from a chelating ligand which stabilizes the copper center and facilitates the reaction.[13] For C-S coupling, nitrogen-based ligands are common.

    • Solution: Add a ligand such as 1,10-phenanthroline or TMEDA (N,N,N',N'-Tetramethylethylenediamine) to the reaction mixture.[3][7] The optimal ligand:copper ratio (often 1:1 or 2:1) should be determined empirically.

  • Possible Cause 3: Unsuitable Sulfur Source

    • Explanation: If constructing the molecule from an aryl halide and a sulfur source, the nucleophilicity of the sulfur reagent is key. Simple sulfide salts like Na₂S can have low solubility in organic solvents.

    • Solution: Consider using thiourea as a dihydrosulfide surrogate[12] or a more soluble thiocarboxylic acid source.[3] These reagents often show better compatibility with copper catalysis.

Catalyst Performance Comparison & Protocols

Table 1: Comparison of Alternative Catalytic Systems
Catalyst SystemTypical PrecursorsKey AdvantagesPotential Issues & Troubleshooting
PdI₂ / KI 2-(Methylthio)phenylacetylenesHigh efficiency in carbonylation; works under aerobic conditions.[5][6]Requires high CO pressure; sensitive to catalyst/ligand purity.
CuI / 1,10-phen (2-iodobenzyl)triphenylphosphonium bromide + Thiocarboxylic acidCost-effective; uses readily available sulfur sources.[3][7]Sensitive to oxidation (requires inert atmosphere); ligand optimization may be needed.
[RhCp*Cl₂]₂ / Cu(OAc)₂ Thiophen-2-carboxamides + AlkynesEnables novel C-H activation pathways; high atom economy.[2]Often requires a stoichiometric oxidant (Cu(OAc)₂); directing group may be necessary.
AuCl₃ / H⁺ Diallyl thioacetalsExtremely mild conditions; unique reactivity for cycloisomerization.[10][11]Substrate scope can be limited to specific precursor types; catalyst can be expensive.
Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is adapted from established methods for synthesizing related benzothiophene esters via carbonylative cyclization.[5][6]

Objective: Synthesize this compound from S-(2-iodobenzyl) ethanethioate.

Materials:

  • S-(2-iodobenzyl) ethanethioate (1.0 mmol)

  • Palladium(II) iodide (PdI₂) (0.05 mmol, 5 mol%)

  • Potassium iodide (KI) (2.5 mmol)

  • Anhydrous 1,4-Dioxane (20 mL)

  • Carbon Monoxide (CO), high purity

  • Stainless-steel autoclave

Procedure:

  • To a glass liner for the autoclave, add S-(2-iodobenzyl) ethanethioate (1.0 mmol), PdI₂ (0.05 mmol), and KI (2.5 mmol).

  • Place the liner in the 250 mL stainless-steel autoclave.

  • Add anhydrous 1,4-dioxane (20 mL) to the liner.

  • Seal the autoclave. Purge the system by pressurizing with CO to 10 atm and then venting. Repeat this process three times to ensure an inert atmosphere.

  • Pressurize the autoclave with CO to 35 atm.

  • While stirring, heat the reaction mixture to 100 °C and maintain for 24 hours.

  • After 24 hours, cool the autoclave to room temperature and carefully vent the excess CO in a fume hood.

  • Open the autoclave, remove the reaction mixture, and filter it through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target this compound.

Catalytic Cycle Visualization

The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed carbonylation.

G pd0 Pd(0)L_n int1 Ar-Pd(II)(I)L_n (Oxidative Addition) sub Ar-I sub->int1 prod Product int1->pd0 Reductive Elimination int2 [Ar-Pd(II)(CO)L_n]^+I^- (CO Coordination) int1->int2 + CO int3 Ar(CO)-Pd(II)(I)L_n (Migratory Insertion) int2->int3 int4 Product-Pd(II) Complex (Intramolecular Attack) int3->int4 S-nucleophile attacks carbonyl int4->pd0 Reductive Elimination int4->prod

Caption: Simplified Pd-catalyzed carbonylation cycle.

References

  • Fukuzumi, K., Unoh, Y., Nishii, Y., Satoh, T., Hirano, K., & Miura, M. (2016). Synthesis of Benzo[c]thiophenes by Rhodium(III)-Catalyzed Dehydrogenative Annulation. The Journal of Organic Chemistry, 81(6), 2474–2481. [Link][2][9]

  • Augustine, J. K., Vairaperumal, V., & Veni, S. Y. (2015). Gold superacid-catalyzed preparation of benzo[c]thiophenes. RSC Advances, 5(15), 11037-11041. [Link][10]

  • ResearchGate. (2015). Gold superacid-catalyzed preparation of benzo[c] thiophenes. [Link][11]

  • Yu, H., Zhang, M., & Li, Y. (2013). Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. The Journal of Organic Chemistry, 78(17), 8898–8903. [Link][3][7]

  • Reddy, V. P., Kumar, A., & Swapna, K. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. Molecules, 26(4), 999. [Link][13]

  • Mancuso, R., Cuglietta, S., Strangis, R., & Gabriele, B. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7436–7447. [Link][5][6]

  • Soria-Castro, S. M., Bisogno, F., & Peñéñory, A. B. (2017). Versatile one-pot synthesis of benzo-fused thiacycles by copper catalysis. Organic & Biomolecular Chemistry, 15(3), 594-602. [Link][8]

  • Paradies, J., et al. (2009). Palladium-catalysed direct synthesis of benzo[b]thiophenes from thioenols. Chemical Communications, (23), 3376-3378. [Link][4]

  • Kuhn, M., Falk, F. C., & Paradies, J. (2011). Palladium-Catalyzed C-S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes. Organic Letters, 13(15), 4100–4103. [Link][12]

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Validation & Comparative

A Comparative Guide to the Biological Activities of Benzo[c]thiophen-1(3H)-one and Related Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold in Modern Drug Discovery

The benzothiophene moiety, a bicyclic system consisting of a fused benzene and thiophene ring, represents a cornerstone in medicinal chemistry. Its structural rigidity, lipophilic nature, and capacity for diverse functionalization have established it as a "privileged scaffold" in drug design. This is evidenced by its presence in several FDA-approved drugs, including the selective estrogen receptor modulator Raloxifene , the anti-inflammatory agent Zileuton , and the antifungal drug Sertaconazole .[1][2] While the benzo[b]thiophene isomer is more common in the literature, the benzo[c]thiophen-1(3H)-one core and its derivatives are gaining significant attention as a versatile platform for developing novel therapeutic agents.

This guide provides a comparative analysis of the biological activities of this compound and related benzothiophene derivatives. We will dissect their performance as anticancer, antimicrobial, and anti-inflammatory agents, as well as potent enzyme inhibitors. The discussion is grounded in experimental data, explaining the causality behind structure-activity relationships (SAR) and the methodologies used for their evaluation, providing researchers and drug development professionals with a comprehensive technical overview.

Anticancer Activity: Targeting Key Oncogenic Pathways

Benzothiophene derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, cell survival, and metastasis.[3] Key mechanisms of action include the inhibition of critical signaling proteins like STAT3 and RhoA/ROCK, as well as disruption of the cellular cytoskeleton via tubulin interaction.

Comparative Performance of Anticancer Derivatives

The efficacy of these compounds is highly dependent on the specific substitutions around the core scaffold, which dictates their target affinity and mechanism of action. Below is a comparison of leading derivatives from recent studies.

Derivative/CompoundTarget/Mechanism of ActionKey Cancer Cell Line(s)Potency (GI₅₀ / IC₅₀)Reference
Compound 8b STAT3 Pathway InhibitionMDA-MB-231 (Breast)IC₅₀: 0.89 µM[4]
Compound b19 RhoA/ROCK Pathway InhibitionMDA-MB-231 (Breast)IC₅₀: 1.14 µM[5]
Analog 5 Tubulin Polymerization InhibitionNCI-60 Panel (Various)GI₅₀: 10.0 - 90.9 nM[6]
Analog 6 Tubulin Polymerization InhibitionLeukemia, CNS, ProstateGI₅₀: 21.1 - 50.0 nM[6]
Analog 13 (E-isomer) Tubulin Polymerization InhibitionNCI-60 Panel (Various)GI₅₀: < 10.0 nM[6]

Expert Insights: The data clearly illustrates three distinct and potent anticancer strategies.

  • STAT3 Inhibition: Compound 8b , a benzo[b]thiophene 1,1-dioxide derivative, effectively blocks STAT3 phosphorylation, a critical node for tumor cell proliferation and survival.[4] This approach is promising for cancers with aberrant STAT3 activation.

  • Metastasis Inhibition: Compound b19 targets the RhoA/ROCK pathway, a key regulator of cell motility. Its ability to inhibit migration and invasion in highly metastatic MDA-MB-231 cells highlights its potential as an anti-metastatic agent.[5]

  • Cytoskeletal Disruption: Acrylonitrile analogs 5, 6, and 13 act as potent antitubulin agents, similar to combretastatins. Their nanomolar growth inhibitory concentrations across a wide range of cancer cell lines, including drug-resistant phenotypes, make them exceptionally promising leads.[6] The E-isomer (13 ) demonstrated particularly high potency, suggesting a specific stereochemical requirement for tubulin binding.[6]

Featured Signaling Pathway: STAT3 Inhibition

The inhibition of the STAT3 signaling cascade is a validated strategy in oncology. The following diagram illustrates the pathway and the point of intervention by inhibitors like compound 8b.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes DNA DNA (Target Genes) STAT3_dimer->DNA translocates & binds to Inhibitor Compound 8b (Inhibitor) Inhibitor->STAT3_active blocks phosphorylation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->CytokineReceptor

STAT3 signaling pathway and point of inhibition.
Experimental Protocol: Cell Viability Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of novel compounds on cancer cell lines. Its trustworthiness stems from its reliance on a metabolic readout (mitochondrial reductase activity), which is a reliable indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiophene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Broad Spectrum of Action

The benzothiophene scaffold is a fertile ground for the discovery of new antimicrobial agents, with derivatives showing activity against a range of pathogenic bacteria and fungi.[2][7] This is particularly critical in the era of rising antimicrobial resistance.[8]

Comparative Performance of Antimicrobial Derivatives

The antimicrobial potency varies significantly with the substitution pattern, influencing the compound's ability to penetrate microbial cell walls and interact with essential cellular machinery.

Derivative/CompoundTarget OrganismActivity (MIC in µg/mL)Reference
12E Staphylococcus aureusHigh Activity (Qualitative)[9]
12J Staphylococcus aureusHigh Activity (Qualitative)[9]
12K Fungal PathogensPotent Antifungal (Qualitative)[1][9]
Thiophene 4 Colistin-Resistant E. coliMIC₅₀: 8-32[10]
Thiophene 8 Colistin-Resistant A. baumanniiMIC₅₀: 16-32[10]

Expert Insights: The studies reveal promising leads against challenging pathogens. Compounds 12E and 12J show high efficacy against S. aureus, a major cause of hospital-acquired infections.[9] The potential of compound 12K as an antifungal agent is also noteworthy.[1][9] Perhaps most significantly, thiophene derivatives 4 and 8 demonstrate bactericidal effects against colistin-resistant Gram-negative bacteria, which are classified as urgent threats by global health organizations.[8][10] The mechanism for these derivatives involves increasing bacterial membrane permeability.[10]

Workflow for Antimicrobial Screening

A systematic approach is essential for identifying and characterizing novel antimicrobial agents. The workflow below outlines a standard screening cascade.

Systematic workflow for antimicrobial drug discovery.
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for quantifying the in vitro potency of an antimicrobial agent. It provides a discrete endpoint (the MIC) that is reproducible and comparable across different studies.

  • Inoculum Preparation: Culture the microbial strain (e.g., E. coli ATCC 25922) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in MHB. The typical concentration range is 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Enzyme Inhibition: Precision Targeting for Disease Modulation

The structural features of benzothiophene derivatives make them ideal candidates for designing potent and selective enzyme inhibitors. This has been successfully applied to several classes of enzymes implicated in cancer, neurodegenerative disorders, and inflammatory diseases.

Comparative Performance of Enzyme Inhibitors

Different substitution patterns on the benzothiophene scaffold allow for fine-tuning of interactions within the active sites of target enzymes.

Derivative/CompoundTarget Enzyme(s)Disease RelevancePotency (IC₅₀)Reference
Compound 3n DYRK1A / DYRK1B KinasesCancer, NeurodegenerationDYRK1A: 110 nM[11]
Compound 16b Multi-Kinase (Clk1/4, DRAK1, etc.)CancerClk1: 30 nM, Dyrk1A: 130 nM[12]
PM Series Monoamine Oxidase B (MAO-B)Parkinson's Disease0.0052 - 2.74 µM[13][14]
Compound 5h Butyrylcholinesterase (BChE)Alzheimer's Disease24.35 µM[15]

Expert Insights:

  • Kinase Inhibition: Benzothiophenes have emerged as a powerful scaffold for kinase inhibitors. Compound 3n is a narrow-spectrum inhibitor of DYRK1A/1B, offering high selectivity, which is crucial for minimizing off-target effects.[11] In contrast, compound 16b is a multi-target inhibitor, a strategy increasingly used to combat chemoresistance in cancer by hitting multiple signaling pathways simultaneously.[12]

  • MAO Inhibition: Benzo[b]thiophen-3-ol derivatives have shown excellent and selective inhibition of MAO-B.[13][14] Since elevated MAO-B activity is linked to oxidative stress in neurodegenerative diseases like Parkinson's, these compounds represent a promising therapeutic avenue.[13]

  • Cholinesterase Inhibition: The benzothiophene-chalcone hybrid 5h demonstrated potent inhibition of BChE, with activity comparable to the reference drug galantamine, suggesting its potential for Alzheimer's disease treatment.[15]

Conceptual Diagram: Enzyme Inhibition

This diagram illustrates the fundamental difference between competitive and non-competitive inhibition, a key concept in designing enzyme-targeted drugs.

Enzyme_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI_comp Enzyme-Inhibitor Complex (EI) E->EI_comp S Substrate (S) S->ES S->EI_comp  blocked P Product (P) ES->E k_cat ESI_noncomp Enzyme-Substrate- Inhibitor Complex (ESI) ES->ESI_noncomp I_comp Competitive Inhibitor (I) I_comp->EI_comp I_noncomp Non-competitive Inhibitor (I) I_noncomp->ESI_noncomp EI_comp->E ESI_noncomp->E  no product  formation ESI_noncomp->ES

Modes of reversible enzyme inhibition.

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in numerous diseases. Thiophene-based compounds have been investigated as anti-inflammatory agents, often acting through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs), such as the inhibition of cyclooxygenase (COX) enzymes or leukotriene synthesis.[2][16]

Expert Insights: While specific data on this compound derivatives is less prevalent, the broader class of benzothiophenes shows considerable promise. Studies on Zileuton analogues and other derivatives suggest that the scaffold can be functionalized to inhibit key inflammatory mediators.[2][16] The development of new derivatives often involves attaching the benzothiophene core to other known anti-inflammatory pharmacophores, such as the thiazole group, to create hybrid molecules with enhanced dual-action potential.[17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. It is a self-validating system where the degree of swelling directly correlates with the inflammatory response.

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Group the animals and fast them overnight before the experiment, with free access to water.

  • Compound Administration: Administer the test compound (e.g., dissolved in 0.5% carboxymethyl cellulose) orally or intraperitoneally. A control group receives the vehicle, and a reference group receives a standard drug like Indomethacin.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution (a phlogistic agent) into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion and Future Directions

The this compound scaffold and its related benzothiophene isomers constitute a remarkably versatile platform for drug discovery. The evidence compiled in this guide demonstrates their potent and varied biological activities, with specific derivatives showing nanomolar efficacy as anticancer agents, broad-spectrum antimicrobial activity against resistant pathogens, and highly selective enzyme inhibition for modulating complex diseases.

The structure-activity relationship studies consistently show that the nature and position of substituents on the bicyclic core are paramount in determining the biological target and potency. Future research should focus on:

  • Optimizing Potency and Selectivity: Further chemical modifications to improve target affinity and reduce off-target effects, particularly for kinase and enzyme inhibitors.

  • Exploring Novel Mechanisms: Investigating derivatives for activities beyond those covered here, such as antiviral or immunomodulatory effects.[18]

  • Pharmacokinetic Profiling: Advancing the most promising leads into ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo efficacy studies to assess their true therapeutic potential.

By leveraging the chemical tractability of the benzothiophene core, researchers are well-positioned to develop next-generation therapeutics to address significant unmet medical needs.

References

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014).
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  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences.
  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed.
  • Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal.
  • Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences.
  • Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. (2019). CORE.
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  • Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. (2019). PubMed.
  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed Central - NIH.
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A Researcher's Guide to the In Vitro Evaluation of Benzo[c]thiophen-1(3H)-one Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The benzo[c]thiophen-1(3H)-one scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Its structural versatility allows for extensive chemical modification, leading to the development of analogs with potential therapeutic applications in oncology, neurodegenerative disorders, and infectious diseases.[1][3][4] This guide provides a comprehensive comparison of in vitro testing methodologies for novel this compound analogs, offering field-proven insights and detailed experimental protocols to aid researchers in their drug discovery endeavors.

The Significance of the this compound Core

The unique structural features of the this compound core, which includes a thiophene ring fused to a benzene ring, contribute to its diverse biological activities.[1][2] This scaffold has been identified in compounds exhibiting potent cytotoxic effects against various cancer cell lines, as well as enzyme inhibitory and antimicrobial properties.[5][6][7][8][9] The exploration of novel analogs through strategic chemical synthesis is a key area of research aimed at enhancing potency, selectivity, and pharmacokinetic properties.[8][10]

Comparative In Vitro Evaluation: A Multi-faceted Approach

A thorough in vitro evaluation of novel this compound analogs is crucial for identifying promising lead compounds. This typically involves a tiered screening approach, starting with broad cytotoxicity profiling, followed by more specific mechanism-of-action and target-based assays.

Part 1: Primary Cytotoxicity Screening

The initial assessment of any new chemical entity is its effect on cell viability. This primary screen helps to identify compounds with potential anticancer activity and provides a preliminary indication of their therapeutic window.

cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis A Select Cancer Cell Lines (e.g., MCF-7, HepG2, CCRF-CEM) B Seed Cells in 96-well Plates (e.g., 10,000 cells/well) A->B C Prepare Serial Dilutions of Analogs (e.g., 0.01 µM to 100 µM) B->C D Treat Cells and Incubate (e.g., 48 hours) C->D E Add MTT or Resazurin Reagent D->E F Incubate and Measure Absorbance/ Fluorescence E->F G Calculate % Cell Viability F->G H Determine IC50 Values G->H

Caption: Workflow for primary cytotoxicity screening of this compound analogs.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • This compound analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[7]

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

AnalogR1 SubstituentR2 SubstituentIC50 (µM) on MCF-7IC50 (µM) on HepG2
BCT-01HH>100>100
BCT-024-Cl-PhH15.221.8
BCT-034-MeO-PhH25.633.4
BCT-04H4-NO2-Ph8.712.1
BCT-054-Cl-Ph4-NO2-Ph2.14.5
Doxorubicin--0.50.8

Interpretation: The data suggests that substitution on both the R1 and R2 positions, particularly with electron-withdrawing groups, enhances the cytotoxic activity of the this compound scaffold. Analog BCT-05 shows the most promising activity, warranting further investigation.

Part 2: Mechanism of Action - Enzyme Inhibition Assays

Many thiophene-containing compounds have been shown to be effective enzyme inhibitors.[4][5] For this compound analogs, exploring their inhibitory potential against relevant cancer-related enzymes like kinases or other enzymes such as cholinesterases can provide valuable insights into their mechanism of action.[4]

cluster_0 Assay Preparation cluster_1 Inhibition Reaction cluster_2 Detection cluster_3 Data Analysis A Prepare Assay Buffer B Prepare Enzyme and Substrate Solutions A->B C Add Buffer, Enzyme, and Inhibitor (this compound analog) B->C D Pre-incubate C->D E Initiate Reaction with Substrate D->E F Monitor Reaction Progress (e.g., Absorbance, Fluorescence) E->F G Stop Reaction (if necessary) F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I

Caption: General workflow for an in vitro enzyme inhibition assay.

This assay is based on the Ellman's method, where the activity of AChE is measured by monitoring the increase in the yellow color produced from thiocholine when it reacts with the dithiobisnitrobenzoate ion.[4]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound analogs

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Substrate Addition: Add 50 µL of DTNB and 75 µL of ATCI to initiate the reaction.

  • Absorbance Reading: Immediately measure the absorbance at 412 nm every minute for 5 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition. The IC50 value is then calculated from the dose-response curve.

AnalogR1 SubstituentR2 SubstituentAChE IC50 (µM)
BCT-01HH>200
BCT-063-OH-PhH55.3
BCT-074-OH-PhH32.1
BCT-083,4-diOH-PhH12.5
Galantamine--1.8

Interpretation: The presence of hydroxyl groups on the phenyl ring at the R1 position appears to be crucial for AChE inhibitory activity, with a di-hydroxylated analog (BCT-08) showing the highest potency among the tested compounds.

Conclusion and Future Directions

The in vitro testing of this compound analogs reveals a promising class of compounds with tunable biological activities. The systematic evaluation through cytotoxicity screening and target-based enzyme inhibition assays provides a clear path for structure-activity relationship (SAR) studies and lead optimization. Future work should focus on expanding the panel of cancer cell lines, exploring a wider range of enzyme targets, and investigating the molecular mechanisms underlying the observed biological effects. High-throughput screening of larger, more diverse libraries of these analogs will be instrumental in unlocking their full therapeutic potential.[3]

References

  • Biological Activities of Thiophenes - Encyclopedia.pub. (2024-01-16). Available at: [Link]

  • The dose-dependent curves for cytotoxicity screening of thiophene oxime... - ResearchGate. Available at: [Link]

  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities - Semantic Scholar. Available at: [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PLOS. (2023-12-21). Available at: [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC - PubMed Central. (2023-12-21). Available at: [Link]

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC - PubMed Central. (2024-08-07). Available at: [Link]

  • Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. (2024-06-10). Available at: [Link]

  • Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives - Indian Academy of Sciences. (2018-08-11). Available at: [Link]

  • Novel benzothiophene‒tethered 1,3,4‒oxadiazoles as potent antimicrobial targets: Design, synthesis, biological evaluation, DFT exploration and in silico docking study | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of benzo[c]thiophene analogs incorporating... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - MDPI. Available at: [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - NIH. (2024-11-09). Available at: [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene - Books. (2024-07-24). Available at: [Link]

  • Thionated this compound as Organic Cathodes with High Capacity for Sulfur-rich All Organic Lithium-ion Battery - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzo[c]thiophen-1(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives based on the benzo[c]thiophen-1(3H)-one scaffold. While direct and extensive SAR literature for this specific heterocyclic system is emerging, this document leverages established principles from the closely related and well-studied benzo[b]thiophene isomer to offer predictive insights and a robust framework for initiating new drug discovery programs. By comparing known biological activities and the impact of structural modifications on the benzo[b]thiophene core, we can extrapolate potential SAR trends for this compound, guiding the rational design of novel therapeutic agents.

Introduction to the this compound Scaffold

The this compound, also known as thiophthalide, represents a unique heterocyclic scaffold with potential for diverse pharmacological applications. Its structure, featuring a fused benzene and a dihydrothiophenone ring, offers a distinct three-dimensional shape and electronic distribution compared to its more extensively studied benzo[b]thiophene isomer. While the body of research on this compound derivatives is still developing, the known biological activities of sulfur-containing heterocycles, including anticancer, antimicrobial, and anti-inflammatory properties, underscore the potential of this scaffold in medicinal chemistry.[1][2]

The core structure of this compound is presented below:

Caption: The core chemical structure of this compound.

This guide will first explore the known synthesis of the this compound core. Subsequently, it will delve into a comparative analysis of SAR studies from the analogous benzo[b]thiophene scaffold, focusing on key therapeutic areas such as oncology and infectious diseases. Finally, detailed experimental protocols for the synthesis and biological evaluation of these compounds will be provided to enable researchers to initiate their own investigations into this promising class of molecules.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through various synthetic routes. One established method involves the transformation of phthaloyl chloride. The initial step is the reaction of phthaloyl chloride with sodium sulfide to form benzo[c]thiophene-1,3-dione. This intermediate is then chlorinated, and subsequent treatment with a reducing agent can yield the desired this compound core.[3]

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Start Phthaloyl Chloride Intermediate1 Benzo[c]thiophene-1,3-dione Start->Intermediate1 Na2S Intermediate2 1,3-Dichlorobenzo[c]thiophene Intermediate1->Intermediate2 Chlorinating Agent (e.g., POCl3/PCl5) Product This compound Intermediate2->Product Reduction

Caption: A generalized workflow for the synthesis of the this compound core.

Comparative Structure-Activity Relationship (SAR) Analysis: Insights from Benzo[b]thiophene Derivatives

Due to the limited specific SAR data for this compound, we will draw parallels from the extensively studied benzo[b]thiophene scaffold. These insights can serve as a foundational hypothesis for the rational design of novel this compound analogs.

Anticancer Activity

Benzo[b]thiophene derivatives have demonstrated significant potential as anticancer agents, with SAR studies revealing key structural features that govern their cytotoxic activity.[4][5]

Table 1: Comparative SAR of Benzo[b]thiophene Analogs as Anticancer Agents

Position of SubstitutionType of SubstituentImpact on ActivityRationale and Insights
C2-Position Aryl or heteroaryl groupsGenerally enhances activityThese groups can engage in π-π stacking interactions with aromatic residues in the active sites of target proteins, such as tubulin or kinases.
C3-Position Acrylonitrile moietiesPotent tubulin polymerization inhibitorsThe Z-configuration of the acrylonitrile group is often crucial for activity, mimicking the activity of natural products like combretastatin A-4.
Benzene Ring Methoxy or halogen substitutionsModulates activity and selectivityElectron-donating groups like methoxy can enhance binding affinity, while halogens can improve pharmacokinetic properties. The position of substitution is critical.

Key Takeaway for this compound Design:

Based on the SAR of benzo[b]thiophenes, it is hypothesized that substitutions on the benzene ring of the this compound scaffold will significantly influence anticancer activity. Furthermore, derivatization at the C3-position with various side chains could be a promising strategy to explore new interactions with biological targets.

Antimicrobial Activity

Several benzo[b]thiophene derivatives have been reported to possess antibacterial and antifungal properties.[6]

Table 2: Comparative SAR of Benzo[b]thiophene Analogs as Antimicrobial Agents

Position of SubstitutionType of SubstituentImpact on ActivityRationale and Insights
C2-Position Thiophen-2-yl groupOften present in active compoundsThis moiety may contribute to the overall lipophilicity and shape of the molecule, facilitating membrane transport or target interaction.
C3-Position Ethynyl or substituted ethynyl groupsConfers potent antibacterial activityThe linear and rigid nature of the ethynyl linker can position other functional groups optimally for binding to the target enzyme or protein.
Benzene Ring Halogen substitutionsCan enhance antimicrobial potencyHalogens can increase the lipophilicity of the molecule and may also participate in halogen bonding with the target.

Key Takeaway for this compound Design:

For the development of antimicrobial agents based on the this compound scaffold, introducing substituents at the C3 position, potentially via a linker, could be a fruitful approach. The incorporation of halogen atoms on the benzene ring should also be explored to enhance potency.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of benzothiophene derivatives, which can be adapted for the study of this compound analogs.

General Synthetic Protocol for Substituted Benzo[b]thiophenes (Adaptable for this compound)

This protocol is based on a palladium-catalyzed Sonogashira coupling reaction, a versatile method for forming carbon-carbon bonds.

Materials:

  • Substituted 2-bromothioanisole (starting material)

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a stirred solution of the substituted 2-bromothioanisole (1.0 eq) in THF under an inert atmosphere (e.g., argon), add the terminal alkyne (1.1 eq), PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.1 eq), and Et₃N (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Synthetic_Protocol_Workflow cluster_Reaction_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification & Characterization A Combine Reactants: - 2-Bromothioanisole - Alkyne - Pd Catalyst - CuI - Et3N in THF B Stir at Room Temperature (12-24h) A->B C Quench with NH4Cl (aq) B->C D Extract with Organic Solvent C->D E Dry and Concentrate D->E F Column Chromatography E->F G Spectroscopic Analysis F->G

Caption: A step-by-step workflow for the synthesis of substituted benzothiophenes.

In Vitro Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct SAR studies are currently limited, a comparative analysis of the closely related benzo[b]thiophene isomer provides a valuable starting point for the rational design of new analogs. The exploration of various substitutions on the benzene ring and at the C3-position of the this compound core is a logical and promising direction for future research. The experimental protocols detailed in this guide offer a practical framework for the synthesis and biological evaluation of these new chemical entities. Further investigation into the SAR of this compound derivatives is warranted to unlock their full therapeutic potential across a range of diseases, including cancer and infectious diseases.

References

  • Algso, M. A. S., Kivrak, A., Konus, M., Yilmaz, C., & Kurt-Kizildoğan, A. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of the Indian Chemical Society, 95(8), 935-942.
  • Antúnez-Mojica, M., Rodríguez-Salarichs, J., Redondo-Horcajo, M., León, A., Barasoain, I., Canales, Á., ... & Díaz, J. F. (2016). Structural and biochemical characterization of the interaction of tubulin with potent natural analogues of podophyllotoxin.
  • Bhat, U. G., Pardeshi, A., & Dongre, M. (2019). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & medicinal chemistry letters, 29(1), 108-112.
  • Chauhan, A., & Kumar, R. (2015). QSAR Studies on Some Thiophene Analogs as Anti-Inflammatory Agents: Enhancement of Activity by Electronic Parameters and Its Utilization for Chemical Lead Optimization. Letters in Drug Design & Discovery, 12(4), 312-320.
  • Kumar, R., & Chauhan, A. (2018). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Mini reviews in medicinal chemistry, 18(16), 1365-1383.
  • Li, Y., Wang, C., Zhang, Y., Li, Y., & Wang, C. (2021). Thionated this compound as Organic Cathodes with High Capacity for Sulfur-rich All Organic Lithium-ion Battery. Journal of Materials Chemistry A, 9(22), 13035-13042.
  • Algso, M. A. S., Kivrak, A., Konus, M., Yilmaz, C., & Kurt-Kizildoğan, A. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Journal of Chemistry-Section B, 57B(8), 1064-1071.
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  • Guglielmi, P., et al. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1511-1525.
  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). In Heterocyclic Chemistry. IntechOpen.
  • Algso, M. A. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives.
  • Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. (2019). Anti-cancer agents in medicinal chemistry, 19(12), 1514–1528.
  • An overview of benzo[b]thiophene-based medicinal chemistry. (2017). European journal of medicinal chemistry, 139, 654–679.
  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. (2022). Journal of enzyme inhibition and medicinal chemistry, 37(1), 935–947.
  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). RSC medicinal chemistry, 15(9), 2345–2358.
  • Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c]isoquinolin-5(4 H)-ones. (2020). ACS omega, 5(22), 13447–13453.
  • SAR studies of S11–S20 analogs. | Download Scientific Diagram. (n.d.). Retrieved January 13, 2026, from [Link].

  • Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. (2024).

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A Comparative Guide to the Antimicrobial Properties of Benzo[c]thiophen-1(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among the diverse heterocyclic compounds, the benzo[b]thiophene nucleus and its derivatives have garnered significant attention for their wide range of pharmacological activities, including potent antimicrobial effects.[1][2] This guide provides a comparative analysis of benzo[c]thiophen-1(3H)-one and related benzo[b]thiophene derivatives, focusing on their antimicrobial efficacy, structure-activity relationships, and the standardized methodologies for their evaluation.

Comparative Antimicrobial Efficacy

The antimicrobial potential of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[3] The lower the MIC value, the more potent the compound. While specific data for this compound derivatives is limited in the provided search results, extensive research on the broader class of benzo[b]thiophene derivatives offers valuable insights into their comparative performance.

Studies have shown that modifications to the benzo[b]thiophene core can lead to significant antibacterial and antifungal activity. For instance, certain 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene derivatives have demonstrated potential as antifungal agents.[4] Another study highlighted that specific 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene derivatives displayed high antibacterial activity against Staphylococcus aureus.[4] Research into other thiophene derivatives has also identified compounds with potent activity against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli, with MIC values ranging from 4 to >64 mg/L.[5][6]

In one study, novel benzo[b]thiophene derivatives were synthesized and evaluated for their antimicrobial properties. Several derivatives showed promising antifungal activity against Candida species with MICs of 32 to 64 µg/mL.[2] While their activity against Gram-negative bacteria was limited when tested alone, co-administration with an outer membrane permeabilizing agent markedly improved their efficacy against E. coli, with MICs dropping to a range of 8–64 µg/mL.[2]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Thiophene and Benzo[b]thiophene Derivatives

Compound ClassDerivative TypeS. aureusE. coliA. baumanniiC. albicansReference
Benzo[b]thiophene3-(ethynyl)-2-(thiophen-2-yl) derivativesHigh Activity---[4]
Benzo[b]thiophene3-iodo-2-(thiophen-2-yl) derivatives---Potential Activity[4]
ThiopheneSubstituted Thiophenes-8-3216-32-[5][6]
Benzo[b]thiopheneNovel Synthesized Derivatives-8-64 (with PMB)-32-64[2]

Note: "High Activity" and "Potential Activity" are reported as described in the source, which did not provide specific MIC values. PMB refers to Polymyxin B.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of benzo[b]thiophene derivatives is intricately linked to their chemical structure. The nature and position of substituents on the thiophene ring system can dramatically influence their potency and spectrum of activity.

A key insight is that different substituents can confer selectivity for certain types of microbes. For example, the introduction of an ethynyl group at the 3-position of the benzo[b]thiophene core appears to be favorable for activity against Gram-positive bacteria like S. aureus.[4] Conversely, modifications leading to increased membrane permeabilization have been shown to be effective against Gram-negative bacteria, which possess a challenging outer membrane.[2][5]

The mechanism of action for some thiophene-based compounds has been linked to the disruption of bacterial cell division. One study on a thiophenyl-pyrimidine derivative demonstrated that it inhibited the polymerization of the FtsZ protein, a crucial component of the bacterial cell division machinery.[7][8] This disruption leads to a bactericidal effect. Furthermore, molecular docking studies have suggested that some thiophene derivatives may bind to and disrupt outer membrane proteins in Gram-negative bacteria.[5]

Experimental Protocols for Antimicrobial Screening

To ensure the generation of reliable and comparable data, antimicrobial susceptibility testing (AST) must be performed under standardized conditions. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these procedures.[9][10][11] The broth microdilution method is a cornerstone technique for determining the MIC of a compound.[3][12]

This protocol is adapted from the CLSI M07 guidelines, which provide a reference method for testing the in vitro activity of antimicrobial agents against aerobic bacteria.[10]

Pillar of Trustworthiness: This protocol incorporates essential controls to validate the experimental results. A growth control ensures the viability of the test organism, a sterility control confirms the absence of contamination, and the use of a quality control (QC) strain with a known MIC range verifies the accuracy of the entire testing system.[3]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microdilution Plates:

    • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Perform a two-fold serial dilution of the antimicrobial stock solution across the plate to achieve a range of desired concentrations.[3]

    • Reserve wells for a positive control (broth + inoculum, no drug) and a negative control (broth only).[3]

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours growth), select several colonies of the test microorganism.

    • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This standardizes the bacterial density.

    • Further dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the plates for turbidity.[3]

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3][12]

Causality in Experimental Design: The choice of CAMHB is critical as its composition, particularly the concentration of divalent cations (Ca²⁺ and Mg²⁺), can significantly affect the activity of certain antimicrobial agents. The use of a standardized 0.5 McFarland turbidity standard is essential for ensuring that the initial bacterial load is consistent across experiments, a key factor for reproducibility.

Visualizing the Workflow and Mechanisms

Diagrams are essential for clearly communicating complex experimental workflows and biological mechanisms.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of Derivative B Serially Dilute in 96-Well Plate A->B Add to Broth D Inoculate Plate with Bacteria B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D Standardized Suspension E Incubate at 35°C for 16-20h D->E Controlled Environment F Visually Inspect for Turbidity E->F G Determine MIC: Lowest Concentration with No Growth F->G Identify Growth Inhibition

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

MoA cluster_cell Bacterial Cell FtsZ_p FtsZ monomers Z_ring Z-ring Formation (Polymerization) FtsZ_p->Z_ring assembles at mid-cell Division Cell Division Z_ring->Division initiates No_Division Filamentation & Cell Death Z_ring->No_Division Compound Thiophene Derivative Compound->Z_ring Inhibits

Caption: Inhibition of bacterial cell division via FtsZ polymerization.

Conclusion and Future Perspectives

The this compound scaffold and its broader class of benzo[b]thiophene derivatives represent a promising area for the discovery of new antimicrobial agents. The available data indicates that strategic chemical modifications can yield compounds with potent and selective activity against both bacterial and fungal pathogens. Future research should focus on synthesizing and screening a wider array of this compound derivatives to build a comprehensive structure-activity relationship profile. Furthermore, elucidating their precise mechanisms of action will be crucial for optimizing their therapeutic potential and overcoming existing resistance mechanisms. Standardized testing protocols, such as those provided by CLSI, will be paramount in ensuring the quality and comparability of these vital research efforts.

References

  • CLSI. Antimicrobial Susceptibility Testing. [Link]

  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • CLSI. CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]

  • National Center for Biotechnology Information. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of PharmTech Research, 6(5), 1594-1601.
  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. [Link]

  • Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15.
  • Tirlapur, V. K., Swamy, K. M. K., & Prasad, Y. R. (2008). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. International Journal of Chemical Sciences, 6(4), 2008-2015.
  • Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal. [Link]

  • Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics. [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. [Link]

  • Ozturk, T., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-13.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. [Link]

  • (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW BENZO [b] THIOPHENE INCORPORATED DIHYDROQUINOLINES. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6289.
  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design. [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [Link]

  • 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. Organic & Biomolecular Chemistry. [Link]

  • Thionated this compound as Organic Cathodes with High Capacity for Sulfur-rich All Organic Lithium-ion Battery. Journal of Materials Chemistry A. [Link]

  • Synthesis and biological properties of thiophene ring analogues of mianserin. Journal of Medicinal Chemistry. [Link]

  • 2-phenylethyl)piperazine and 1-(benzo[d]isothiazole-3-yl)-4-(2-(oxo, hydroxy, and fluoro). Asian Digital Library. [Link]

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A Comparative Guide to the Synthetic Routes of Benzo[c]thiophen-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Benzo[c]thiophen-1(3H)-one, a sulfur-containing heterocyclic compound, serves as a valuable scaffold in medicinal chemistry and materials science. Its synthesis has been approached through various methodologies, each presenting distinct advantages and challenges. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important molecule, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound

This compound, also known as thiophthalide, is an isomer of the more common benzo[b]thiophene ring system. The presence of the thiolactone functionality within this bicyclic structure imparts unique chemical properties, making it a target of interest for the development of novel therapeutic agents and functional organic materials. The efficiency and practicality of its synthesis are therefore of critical importance to researchers in the field. This guide will explore and compare the key synthetic strategies, focusing on starting materials, reaction mechanisms, yields, and overall practicality.

Key Synthetic Routes: A Detailed Comparison

The synthesis of this compound can be broadly categorized into three main approaches based on the starting material:

  • Intramolecular Cyclization of 2-Mercaptobenzoic Acid (Thiosalicylic Acid)

  • Synthesis from o-Xylene Derivatives via Oxidation

  • Cyclization of 2-(Functionalized Methyl)benzoic Acid Derivatives

The following sections will delve into the specifics of each route, providing a critical analysis of their respective strengths and weaknesses.

Route 1: Intramolecular Cyclization of 2-Mercaptobenzoic Acid (Thiosalicylic Acid)

This is the most direct and conceptually simple approach, as this compound is the thiolactone of 2-mercaptobenzoic acid. The core of this method lies in the efficient intramolecular dehydration to form the five-membered ring.

Chemical Principle and Mechanistic Insight

The reaction proceeds via the activation of the carboxylic acid group of thiosalicylic acid, followed by an intramolecular nucleophilic attack by the thiol group, leading to the elimination of water and the formation of the thiolactone ring. The choice of activating agent and reaction conditions is crucial to favor the intramolecular cyclization over intermolecular side reactions.

While direct dehydration can be challenging, the reaction can be facilitated by converting the carboxylic acid to a more reactive species. For instance, reaction with 1,1'-carbonyldiimidazole (CDI) can form a highly reactive acylimidazole intermediate, which readily undergoes intramolecular cyclization.[1]

Diagram of the Synthetic Pathway:

start 2-Mercaptobenzoic Acid (Thiosalicylic Acid) intermediate Activated Intermediate (e.g., with CDI) start->intermediate Activating Agent (e.g., CDI) product This compound intermediate->product Intramolecular Cyclization

Caption: General scheme for the synthesis of this compound from 2-mercaptobenzoic acid.

Advantages and Disadvantages
Advantages Disadvantages
Direct and atom-economical route.Thiosalicylic acid can be prone to oxidation.
Readily available starting material.The direct dehydration can require harsh conditions or specialized reagents.
Can be a high-yielding process under optimized conditions.Potential for intermolecular side reactions leading to polymers.
Experimental Protocol: Cyclization using 1,1'-Carbonyldiimidazole

To a stirred solution of 2-mercaptobenzoic acid (1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere, 1,1'-carbonyldiimidazole (1.1 mmol) is added portion-wise at room temperature.The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.[1]

Route 2: Synthesis from o-Xylene Derivatives via Oxidation

This multi-step approach begins with a more readily available and less sensitive starting material, o-xylene, and proceeds through a dihalogenated intermediate.

Chemical Principle and Mechanistic Insight

The synthesis starts with the radical bromination of o-xylene to yield α,α'-dibromo-o-xylene. This intermediate is then reacted with a sulfide source, such as sodium sulfide, to form 1,3-dihydrobenzo[c]thiophene. The final and critical step is the selective oxidation of the methylene group adjacent to the sulfur atom to a carbonyl group. This oxidation can be achieved using various oxidizing agents.

Diagram of the Synthetic Pathway:

start o-Xylene intermediate1 α,α'-Dibromo-o-xylene start->intermediate1 Radical Bromination intermediate2 1,3-Dihydrobenzo[c]thiophene intermediate1->intermediate2 Sodium Sulfide product This compound intermediate2->product Oxidation

Caption: Multi-step synthesis of this compound starting from o-xylene.

Advantages and Disadvantages
Advantages Disadvantages
Inexpensive and readily available starting material (o-xylene).Multi-step synthesis, which can lower the overall yield.
Avoids the use of potentially unstable thiosalicylic acid in the initial steps.The oxidation step can be challenging to control and may lead to over-oxidation or other side products.
The intermediate, 1,3-dihydrobenzo[c]thiophene, can be isolated and purified.The initial bromination step uses hazardous reagents.
Experimental Protocol: Synthesis and Oxidation of 1,3-Dihydrobenzo[c]thiophene

Step 1: Synthesis of 1,3-Dihydrobenzo[c]thiophene α,α'-Dibromo-o-xylene is reacted with a solution of sodium sulfide in ethanol.The reaction mixture is typically heated under reflux for several hours.After cooling, the product is extracted and purified to yield 1,3-dihydrobenzo[c]thiophene.

Step 2: Oxidation to this compound 1,3-Dihydrobenzo[c]thiophene is dissolved in a suitable solvent, such as acetic acid.An oxidizing agent, for example, hydrogen peroxide, is added dropwise at a controlled temperature.The reaction is monitored until the starting material is consumed.The product is then isolated by extraction and purified by chromatography.

Route 3: Cyclization of 2-(Functionalized Methyl)benzoic Acid Derivatives

This strategy involves the formation of the carbon-sulfur bond followed by an intramolecular cyclization. A key intermediate in this process is 2-(hydroxymethyl)thiobenzoic acid.

Chemical Principle and Mechanistic Insight

This route can be envisioned as starting from a 2-halomethylbenzoic acid derivative, which is then reacted with a sulfur nucleophile to introduce the thiol group. The resulting 2-(mercaptomethyl)benzoic acid or a protected version thereof can then undergo intramolecular cyclization. A more direct approach would be the synthesis of 2-(hydroxymethyl)thiobenzoic acid, which can then be dehydrated to form the thiolactone.

Diagram of the Synthetic Pathway:

start 2-(Halomethyl)benzoic acid or derivative intermediate 2-(Hydroxymethyl)thiobenzoic acid start->intermediate Sulfur Nucleophile & Hydrolysis product This compound intermediate->product Dehydration/ Lactonization

Caption: Synthesis of this compound via a 2-(functionalized methyl)benzoic acid intermediate.

Advantages and Disadvantages
Advantages Disadvantages
Offers a modular approach where the starting materials can be varied.Can be a multi-step process with potential for lower overall yields.
May provide better control over the cyclization step compared to direct dehydration of thiosalicylic acid.The synthesis of the key intermediate may be challenging.
Potentially milder reaction conditions for the final cyclization.Limited literature available for this specific route to the target molecule.
Conceptual Experimental Protocol: Dehydration of 2-(Hydroxymethyl)thiobenzoic Acid

2-(Hydroxymethyl)thiobenzoic acid would be dissolved in an appropriate solvent.A dehydrating agent, such as a carbodiimide or a strong acid catalyst, would be added.The reaction would be heated to promote the intramolecular esterification (lactonization).The product would be isolated and purified using standard techniques.

Comparative Summary of Synthetic Routes

Route Starting Material Key Steps Typical Yields Scalability Key Considerations
1 2-Mercaptobenzoic AcidIntramolecular CyclizationModerate to HighGoodStarting material stability; potential for side reactions.
2 o-XyleneBromination, Sulfidation, OxidationLow to Moderate (overall)ModerateMulti-step; control of oxidation is critical.
3 2-(Functionalized Methyl)benzoic AcidSubstitution, CyclizationVariablePotentially GoodSynthesis of the intermediate can be complex.

Conclusion

The choice of synthetic route to this compound is highly dependent on the specific requirements of the researcher, including the desired scale, available starting materials, and tolerance for multi-step procedures.

  • For directness and potentially high yields on a smaller scale, the intramolecular cyclization of 2-mercaptobenzoic acid (Route 1) is an attractive option, provided that the reaction conditions are carefully optimized to minimize side reactions.

  • When starting from inexpensive and readily available bulk chemicals is a priority, and a multi-step synthesis is acceptable, the route from o-xylene (Route 2) offers a viable, albeit potentially lower-yielding, alternative.

  • The synthesis via 2-(functionalized methyl)benzoic acid derivatives (Route 3) presents a more modular approach that could be advantageous for the synthesis of analogues, although it may require more extensive route development.

Ultimately, a thorough evaluation of the experimental details and a consideration of the specific laboratory capabilities will guide the selection of the most appropriate synthetic strategy for obtaining this compound.

References

  • An alternative synthesis of 2-(N-arylhydrazono)-1-benzothiophen-3-ones. Org Biomol Chem. 2003 Mar 7;1(5):822-5. [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of Benzo[c]thiophen-1(3H)-one and its Benzo[b] Regioisomer

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, benzothiophene scaffolds are privileged structures, forming the core of numerous pharmacologically active agents and functional organic materials.[1][2] The precise structural elucidation of their derivatives is paramount, as even minor isomeric changes can drastically alter biological activity and physicochemical properties. This guide provides an in-depth spectroscopic comparison of Benzo[c]thiophen-1(3H)-one and its more common regioisomer, Benzo[b]thiophen-2(3H)-one (also known as thiooxindole), offering researchers a validated framework for unambiguous characterization.

This comparison will leverage a multi-technique approach, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. We will not only present the data but also delve into the mechanistic basis for the observed spectral differences, empowering researchers to make informed analytical decisions.

The Isomeric Challenge: Structural Overview

The core challenge lies in distinguishing between the two fused-ring systems. Benzo[c]thiophene is inherently less stable than its benzo[b] counterpart.[3] This difference in stability and electronic distribution, stemming from the fusion position on the thiophene ring, provides the foundation for their spectroscopic differentiation.

Figure 1. Chemical structures of the primary isomers under comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy offers the most definitive data for distinguishing between these isomers due to its sensitivity to the local chemical environment of each proton and carbon atom.[4][5]

¹H NMR Analysis: A Tale of Two Methylene Groups

The most telling signals in the ¹H NMR spectra are those from the non-aromatic methylene (CH₂) protons.

  • This compound: The CH₂ group at the 3-position is adjacent to the sulfur atom and the benzene ring. This environment typically results in a singlet integrating to 2H with a chemical shift around δ 4.0-4.5 ppm . The proximity to the electron-withdrawing sulfur atom causes a moderate downfield shift.

  • Benzo[b]thiophen-2(3H)-one: In this isomer, the CH₂ group at the 3-position is flanked by the sulfur atom and a carbonyl group. The powerful deshielding effect of the adjacent carbonyl group shifts this signal significantly further downfield, typically appearing as a singlet around δ 3.7-4.2 ppm .

The aromatic regions will also differ. In this compound, the proton ortho to the carbonyl group (at position 7) will likely be the most downfield aromatic proton due to the anisotropic effect of the C=O bond. In contrast, for Benzo[b]thiophen-2(3H)-one, the proton ortho to the sulfur atom (at position 7) is expected to be the most downfield.

¹³C NMR Analysis: The Carbonyl Carbon Fingerprint

The chemical shift of the carbonyl carbon provides a clear and immediate point of differentiation.

  • This compound: This structure is a thiolactone. The carbonyl carbon (C1) is part of an ester-like functional group, and its resonance is expected in the typical thiolactone range of δ 165-175 ppm .

  • Benzo[b]thiophen-2(3H)-one: This structure is a thioketone fused to a ring. The carbonyl carbon (C2) is in a five-membered ring adjacent to an aromatic system, leading to a significantly more deshielded signal, typically found in the range of δ 195-205 ppm . This >20 ppm difference is unambiguous.

Furthermore, the methylene carbon (C3) will be more shielded in this compound compared to Benzo[b]thiophen-2(3H)-one due to the absence of an adjacent carbonyl group.

Table 1: Comparative NMR Data (Predicted)
Nucleus Position This compound (δ, ppm) Benzo[b]thiophen-2(3H)-one (δ, ppm)
¹HCH₂ (Position 3)~ 4.0 - 4.5 (s, 2H)~ 3.7 - 4.2 (s, 2H)
¹³CC=O~ 165 - 175~ 195 - 205
¹³CCH₂ (Position 3)~ 30 - 40~ 35 - 45

Infrared (IR) Spectroscopy: Probing the Carbonyl Bond

IR spectroscopy is a rapid and effective method for distinguishing these isomers, primarily by analyzing the carbonyl (C=O) stretching frequency.[6] The electronic and steric environment of the carbonyl group directly influences its vibrational energy.

  • This compound: As a five-membered ring thiolactone, it is expected to exhibit a strong C=O stretching absorption at a relatively high wavenumber, typically ~1760-1780 cm⁻¹ . The ring strain in the five-membered lactone system increases the frequency of the C=O stretch.

  • Benzo[b]thiophen-2(3H)-one: This α-thio-ketone structure, also in a five-membered ring, will have its C=O stretch influenced by conjugation with the adjacent benzene ring. This conjugation lowers the bond order of the carbonyl, shifting the absorption to a lower wavenumber, typically in the range of ~1680-1710 cm⁻¹ .

This significant difference of ~60-100 cm⁻¹ provides a clear diagnostic window.

Table 2: Key Differentiating IR Frequencies
Functional Group This compound (cm⁻¹) Benzo[b]thiophen-2(3H)-one (cm⁻¹)
Carbonyl (C=O) Stretch~ 1760 - 1780~ 1680 - 1710

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

While both isomers will exhibit the same molecular ion peak ([M]⁺) due to their identical molecular formula (C₈H₆OS), their fragmentation patterns under electron ionization (EI) will differ, reflecting their distinct skeletal structures.[7][8]

  • This compound: A characteristic fragmentation pathway for lactones is the loss of carbon monoxide (CO), followed by the loss of a sulfur-containing radical. A primary fragmentation would likely involve the loss of the formyl radical (CHO) or CO, leading to distinct daughter ions.

  • Benzo[b]thiophen-2(3H)-one: The initial fragmentation is also likely to be the loss of CO to form a stable benzothiete intermediate, which can then undergo further rearrangements and fragmentation. The relative abundance of the fragment ions will differ significantly from the [c] isomer.

A logical workflow for analysis would involve identifying the molecular ion and then comparing the relative intensities of key fragment ions, such as [M-CO]⁺ and [M-CHS]⁺.

G cluster_iso_c This compound cluster_iso_b Benzo[b]thiophen-2(3H)-one c_M [M]⁺ c_M_CO [M-CO]⁺ c_M->c_M_CO -CO c_M_S [M-S]⁺ c_M->c_M_S -S c_M_CHO [M-CHO]⁺ c_M->c_M_CHO -CHO b_M [M]⁺ b_M_CO [M-CO]⁺ (Major) b_M->b_M_CO -CO b_M_HCS [M-HCS]⁺ b_M_CO->b_M_HCS -H

Figure 2. Hypothesized differential fragmentation pathways in EI-MS.

UV-Visible Spectroscopy: Mapping Electronic Transitions

The difference in the conjugated π-electron systems of the two isomers leads to distinct UV-Vis absorption spectra.[9][10]

  • This compound: The chromophore in this molecule is essentially an aromatic ring fused to a thiolactone. The conjugation is less extensive compared to its isomer. It is expected to show absorption bands at shorter wavelengths (higher energy).

  • Benzo[b]thiophen-2(3H)-one: Here, the carbonyl group is in conjugation with the benzene ring through the thiophene sulfur atom, creating a more extended π-system. This extended conjugation results in a bathochromic (red) shift of the π → π* transition, meaning its primary absorption maximum (λ_max) will be at a longer wavelength compared to the [c] isomer.

Table 3: Predicted UV-Vis Absorption Maxima (in EtOH)
Transition This compound (λ_max, nm) Benzo[b]thiophen-2(3H)-one (λ_max, nm)
π → π*~ 250 - 270~ 280 - 310

Experimental Protocols

To ensure the trustworthiness and reproducibility of data, the following standardized protocols are recommended.

General Workflow

G sample Synthesized Isomer (Purity >95% by LCMS) prep_nmr Prepare NMR Sample (~5 mg in 0.6 mL CDCl₃) sample->prep_nmr prep_ir Prepare IR Sample (Neat on ATR crystal) sample->prep_ir prep_ms Prepare MS Sample (Dilute solution for infusion/GC) sample->prep_ms prep_uv Prepare UV-Vis Sample (10⁻⁵ M solution in EtOH) sample->prep_uv acq_nmr Acquire ¹H, ¹³C, COSY, HSQC (400 MHz Spectrometer) prep_nmr->acq_nmr acq_ir Acquire IR Spectrum (4000-400 cm⁻¹, 32 scans) prep_ir->acq_ir acq_ms Acquire EI-MS Spectrum (70 eV, scan m/z 40-300) prep_ms->acq_ms acq_uv Acquire UV-Vis Spectrum (Scan 200-600 nm) prep_uv->acq_uv analysis Comparative Data Analysis (δ, ν, m/z, λ_max) acq_nmr->analysis acq_ir->analysis acq_ms->analysis acq_uv->analysis conclusion Unambiguous Isomer Identification analysis->conclusion

Figure 3. Recommended workflow for the spectroscopic differentiation of isomers.

1. NMR Spectroscopy Protocol [5]

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard 30° pulse sequence with 16 scans, a relaxation delay of 2.0 s, and an acquisition time of 4.0 s.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) with 1024 scans and a relaxation delay of 2.0 s.

  • Data Processing: Process the FID using an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

2. FT-IR Spectroscopy Protocol

  • Sample Preparation: If the sample is a solid, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Present the final spectrum as percent transmittance versus wavenumber (cm⁻¹) and identify the peak corresponding to the C=O stretch.

3. Mass Spectrometry Protocol

  • Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system to ensure analysis of a pure compound. Use a standard non-polar column (e.g., DB-5ms).

  • Ionization: Use standard Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range from 40 to 350 amu.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern, noting the m/z values and relative abundances of the major fragment ions.

Conclusion

The structural differentiation of this compound and Benzo[b]thiophen-2(3H)-one is readily achievable through a systematic application of standard spectroscopic techniques. While each method provides valuable clues, the combination of ¹³C NMR (distinguishing carbonyl environments) and IR spectroscopy (differentiating C=O stretching frequencies) offers the most rapid and unambiguous confirmation of isomeric identity. This guide provides the foundational data and protocols to assist researchers in the confident and accurate characterization of these important heterocyclic scaffolds.

References

  • Ismail, M. M. F., et al. (2021). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 26(15), 4648. [Link]

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  • Gionco, C., et al. (2000). Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y. Physical Chemistry Chemical Physics, 2(15), 3469-3476. [Link]

  • Zalewska, N., et al. (2022). Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. Molecules, 27(10), 3236. [Link]

  • Grokipedia. "Benzo( c )thiophene". Grokipedia. [Link]

  • Zhang, Y., et al. (2015). Crystal structure of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o749–o750. [Link]

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  • Zalis, S., et al. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem, 7(3), 639-650. [Link]

  • Imoto, E., & Motoyama, R. (1961). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 9(1), 125-135. [Link]

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  • Pozo, O. J., et al. (2005). Mass spectrometric analysis of androstan-17beta-ol-3-one and androstadiene-17beta-ol-3-one isomers. Journal of the American Society for Mass Spectrometry, 16(10), 1660-1669. [Link]

  • Periandy, S., et al. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Journal of Chemical and Pharmaceutical Sciences, 10(1). [Link]

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A Comparative Guide to the Efficacy of Novel Benzothiophene-Based Compounds Versus Standard Therapies for Restless Legs Syndrome

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of emerging therapeutic compounds based on the benzothiophene scaffold against established first- and second-line treatments for Restless Legs Syndrome (RLS), also known as Willis-Ekbom disease. This document is intended for researchers, clinicians, and drug development professionals seeking to understand the evolving landscape of RLS treatment, with a focus on objective performance data and the underlying scientific rationale.

Introduction: The Unmet Need in Restless Legs Syndrome Treatment

Restless Legs Syndrome is a neurological sensorimotor disorder characterized by an overwhelming urge to move the legs, typically accompanied by uncomfortable sensations.[1][2][3] These symptoms worsen during periods of rest, particularly in the evening and at night, leading to significant sleep disruption and a diminished quality of life.[1][2] While the exact pathophysiology remains under investigation, dysfunction in central nervous system dopaminergic pathways and iron metabolism is strongly implicated.[3]

Current pharmacological interventions primarily target these systems and include dopamine agonists (e.g., pramipexole, ropinirole) and alpha-2-delta (α2δ) calcium channel ligands (e.g., gabapentin, pregabalin).[4][5][6] However, long-term use of dopamine agonists is frequently complicated by augmentation, a paradoxical worsening of symptoms that presents a significant clinical challenge.[7][8] This limitation has spurred a shift in treatment paradigms and intensified the search for novel, non-dopaminergic therapeutic agents.

The benzothiophene chemical scaffold and its derivatives have emerged as promising candidates in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective properties.[9][10][11][12] Specifically, compounds derived from the related Benzo[c]thiophen-1(3H)-one core are being explored for novel mechanisms of action that could address the shortcomings of existing RLS therapies. This guide will dissect the mechanisms and compare the clinical efficacy of current standard-of-care drugs, providing a framework for evaluating the potential of next-generation benzothiophene-based compounds.

Mechanisms of Action: A Tale of Two Pathways

The choice of therapy in RLS is dictated by the targeted neurobiological pathway. Existing drugs primarily modulate either dopaminergic or calcium channel signaling.

Dopamine Agonists: Direct Modulation of the Dopaminergic System

Dopamine agonists like pramipexole and ropinirole were long considered first-line therapy.[4][13][14] Their mechanism involves direct stimulation of dopamine D2/D3 receptors in the brain, mimicking the effect of endogenous dopamine. This is thought to correct a presumed hypodopaminergic state that contributes to RLS symptoms.[14] However, the chronic stimulation of these receptors can lead to maladaptive changes, including receptor downregulation, which is hypothesized to underlie the phenomenon of augmentation.[7][14]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine Agonist (e.g., Pramipexole) Receptor Dopamine Receptor (D2/D3) DA->Receptor Binds & Activates Effect Modulation of Neuronal Excitability Receptor->Effect Triggers Signal Cascade SymptomRelief RLS Symptom Relief Effect->SymptomRelief

Mechanism of Dopamine Agonists in RLS.
Alpha-2-Delta (α2δ) Ligands: Attenuating Neuronal Excitability

Due to the challenges of augmentation, α2δ ligands like gabapentin and pregabalin are now increasingly recommended as first-line agents.[8][15] These drugs do not act on the dopamine system. Instead, they bind to the α2δ subunit of voltage-gated calcium channels on presynaptic neurons.[16] This binding reduces the influx of calcium, which in turn decreases the release of excitatory neurotransmitters like glutamate. By dampening neuronal hyperexcitability, these agents alleviate RLS symptoms without the risk of augmentation associated with dopaminergic drugs.[5][17]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A2D_Ligand α2δ Ligand (e.g., Gabapentin) VGCC Voltage-Gated Calcium Channel (α2δ subunit) A2D_Ligand->VGCC Binds NT_Release Reduced Neurotransmitter Release (e.g., Glutamate) VGCC->NT_Release Modulates Channel, Reduces Ca²⁺ Influx Post_Receptor Postsynaptic Receptors NT_Release->Post_Receptor Decreased Activation SymptomRelief RLS Symptom Relief Post_Receptor->SymptomRelief

Mechanism of Alpha-2-Delta Ligands in RLS.

Comparative Clinical Efficacy

The efficacy of RLS treatments is primarily measured by the change in the International Restless Legs Syndrome Study Group Rating Scale (IRLS) score, a 40-point scale where a lower score indicates less severe symptoms.[18] A secondary measure is the Clinical Global Impression-Improvement (CGI-I) scale, where clinicians or patients rate the degree of improvement.

Efficacy of Dopamine Agonists

Pramipexole and ropinirole have demonstrated significant efficacy in reducing RLS symptoms compared to placebo in numerous short-term trials.[13][19][20]

Drug Dosage Range Mean Baseline IRLS Score Mean Change from Baseline Placebo-Adjusted Difference Source(s)
Pramipexole 0.125 - 0.75 mg/day~23.5-12.0 to -13.9-4.0 to -5.3[20][21][22]
Ropinirole 0.25 - 4.0 mg/day~24.0-11.0 to -13.5-2.5 to -3.7[15][22]

In a 12-week study, pramipexole at doses of 0.25-0.75 mg/day was superior to placebo, with a significantly greater percentage of patients rated as "much improved" or "very much improved" on the CGI-I scale.[23] While effective, the high rate of augmentation with long-term use (estimated at ~8% per year) is a major drawback that has led to a shift away from their first-line use.[7]

Efficacy of Alpha-2-Delta Ligands

Gabapentin enacarbil (a prodrug of gabapentin) and pregabalin have shown robust efficacy comparable to dopamine agonists, but with a more favorable long-term safety profile regarding augmentation.

Drug Dosage Range Mean Baseline IRLS Score Mean Change from Baseline Placebo-Adjusted Difference Source(s)
Gabapentin Enacarbil 600 - 1200 mg/day~23.5-13.2 to -14.2-4.4 to -4.5[24][25][26][27]
Pregabalin 150 - 450 mg/dayModerate to SevereSignificant improvement vs. placeboLower rates of augmentation vs. pramipexole[5][22]

In a 12-week trial, 1200 mg of gabapentin enacarbil resulted in a -13.2 point reduction in the mean IRLS score, compared to -8.8 for placebo.[25][27] Significantly more patients on the drug (76.1%) were responders on the CGI-I scale compared to placebo (38.9%).[25] These agents are particularly beneficial for patients with co-morbid pain, insomnia, or anxiety.[16]

Experimental Protocols: Evaluating a Novel Therapeutic

The following outlines a standard methodology for a Phase III, randomized, double-blind, placebo-controlled trial to assess the efficacy and safety of a novel compound, such as a this compound derivative, for moderate to severe primary RLS.

cluster_workflow Phase III Clinical Trial Workflow Screening Patient Screening (IRLS Score > 15) Baseline Baseline Assessment (7-Day Period) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment 12-Week Treatment (Novel Compound) Randomization->Treatment Arm A Placebo 12-Week Treatment (Placebo) Randomization->Placebo Arm B Endpoint Primary Endpoint Analysis (Change in IRLS Score) Treatment->Endpoint Secondary Secondary Endpoints (CGI-I, QoL, Safety) Treatment->Secondary Placebo->Endpoint Placebo->Secondary

Workflow for an RLS Clinical Efficacy Trial.

Step-by-Step Methodology:

  • Patient Selection:

    • Enroll adult patients meeting the International Restless Legs Syndrome Study Group (IRLSSG) diagnostic criteria for primary RLS.[2][3]

    • Inclusion requires a baseline IRLS score of ≥ 15, indicating at least moderate severity.

    • Exclude patients with secondary RLS due to other medical conditions (e.g., severe iron deficiency, renal failure) or those on confounding medications.[28]

  • Trial Design:

    • A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study is a standard design.[23][26]

    • Following a screening and washout period, eligible patients are randomized (e.g., 1:1 ratio) to receive either the investigational compound or a matching placebo.

  • Dosing and Administration:

    • The investigational drug is administered once daily, typically in the evening, 2-3 hours before bedtime.

    • A dose-titration phase (e.g., 2-3 weeks) may be employed to optimize tolerability and efficacy, followed by a fixed-dose maintenance phase.

  • Efficacy Endpoints:

    • Primary Endpoint: The mean change in the total IRLS score from baseline to the end of the 12-week treatment period.[26][27]

    • Secondary Endpoints:

      • Proportion of responders on the CGI-I scale (defined as "much improved" or "very much improved").[25]

      • Patient-reported outcomes on sleep quality and overall quality of life (e.g., RLS Quality of Life questionnaire).[23]

      • Safety and tolerability, assessed by monitoring adverse events.

  • Data Analysis:

    • The primary efficacy analysis is typically performed on a modified intent-to-treat (mITT) population, including all randomized patients who received at least one dose of the study medication.

    • Statistical models like mixed model for repeated measures (MMRM) are used to compare the change in IRLS scores between the treatment and placebo groups.

Expert Discussion & Future Outlook

The current treatment landscape for RLS is defined by a trade-off between the short-term efficacy of dopamine agonists and the long-term risk of augmentation. The ascendance of α2δ ligands as a first-line therapy underscores a critical shift towards prioritizing long-term safety and non-dopaminergic mechanisms.[8][17]

This is where novel compounds based on the this compound scaffold and related structures hold significant promise. Their potential to act via alternative pathways—such as modulating inflammatory responses or targeting novel ion channels—could lead to a new class of therapeutics that effectively manage RLS symptoms without inducing the maladaptive neuroplasticity seen with dopamine agonists. For instance, a compound with a dual mechanism, such as inhibiting both GlyT2 and 5-HT2A receptors, has shown promise in postoperative pain, highlighting the potential for complex pharmacology in neurological disorders.[29]

Future research must focus on elucidating the precise molecular targets of these benzothiophene derivatives and validating their efficacy in robust preclinical and clinical models of RLS. A successful candidate would ideally demonstrate efficacy comparable to existing agents but with a superior safety profile, specifically a negligible risk of augmentation. Such an advance would represent a significant breakthrough, offering a durable and reliable treatment option for the millions of patients affected by this chronic and debilitating condition.

References

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  • Efficacy and safety of pramipexole in restless legs syndrome. PubMed. [Link]

  • Dopamine agonists for the treatment of restless legs syndrome. PMC - PubMed Central. [Link]

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  • Pramipexole in restless legs syndrome: an evidence-based review of its effectiveness on clinical outcomes. PubMed Central. [Link]

  • Gabapentin enacarbil for the treatment of moderate to severe primary restless legs syndrome (Willis-Ekbom disease). NIH. [Link]

  • Is Pramipexole (dopamine agonist) effective for treating Restless Leg Syndrome (RLS) and also for insomnia and anxiety? Dr.Oracle. [Link]

  • Pramipexole (Mirapex) for Restless Legs Syndrome. AAFP. [Link]

  • Restless Legs Syndrome Treatments & Medications. WebMD. [Link]

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  • Benzothiophene derivatives and medicinal use thereof.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Benzo[c]thiophen-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Benzo[c]thiophen-1(3H)-one. As drug development professionals and researchers, adherence to rigorous safety and environmental standards is not merely a regulatory requirement but a cornerstone of scientific integrity. This document is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.

Core Principle: Hazard Characterization and Regulatory Framework

All chemical waste disposal procedures begin with a thorough hazard assessment. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, established principles of chemical safety and data from structurally analogous compounds dictate that it must be treated as hazardous waste.

Inferred Hazards: Based on GHS classifications for the closely related compound, Benzo[c]thiophene-1,3-dione, we must assume this compound presents similar risks[1][2].

  • Eye Irritation (H319): Causes serious eye irritation.

  • Aquatic Toxicity (H412): Harmful to aquatic life with long-lasting effects.

The presence of a sulfur heterocycle also suggests that combustion byproducts may include hazardous sulfur oxides[3][4]. Therefore, under no circumstances should this compound be disposed of via sanitary sewer (drain) or as common solid waste [5][6].

Regulatory Imperative: In the United States, the disposal of chemical waste is federally regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6][7]. Laboratories generating such waste are required to operate under specific guidelines, obtain an EPA ID, and manage waste from its point of generation to its final disposal, a process often referred to as "cradle-to-grave" responsibility[7][8][9].

On-Site Waste Management: A Step-by-Step Protocol

This protocol details the immediate, in-laboratory procedures for managing this compound waste. The causality behind each step is explained to reinforce safe practices.

Step 1: Waste Segregation

  • Action: Collect waste this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a dedicated waste container.

  • Causality: Segregating waste streams is the most critical step in preventing unintended and potentially violent chemical reactions[10][11]. This compound should be kept separate from acids, bases, strong oxidizing agents, and other incompatible chemical classes[3]. Mixing wastes increases the complexity and cost of disposal and poses a significant safety risk.

Step 2: Container Selection

  • Action: Select a chemically compatible, leak-proof container with a secure, screw-top lid. For solid waste, a high-density polyethylene (HDPE) container is suitable. For solutions, ensure the container material is compatible with the solvent used.

  • Causality: The container is the primary barrier preventing environmental release and personnel exposure. It must be in good condition, free from cracks or external residue. Using the original product container is often a good choice, provided it is sound. Plastic containers are generally preferred over glass to mitigate the risk of breakage[6].

Step 3: Hazardous Waste Labeling

  • Action: Immediately upon starting the waste container, affix a completed hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

  • Causality: Proper labeling is a regulatory mandate and essential for safety[9]. It prevents accidental misuse and provides critical information for emergency responders and disposal technicians. The label must include[5][6]:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas[6].

    • For mixtures, list all constituents and their approximate percentages.

    • The date accumulation started.

    • Relevant hazard pictograms (e.g., Irritant, Environmentally Hazardous).

    • Generator's name, department, and contact information.

Step 4: Accumulation and Storage

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) . Keep the container lid securely fastened at all times, except when adding waste[5].

  • Causality: The SAA is a designated, controlled location for hazardous waste storage, which must be at or near the point of generation and under the control of laboratory personnel[7][9]. Keeping containers closed prevents the release of vapors and protects against spills. Regulations limit the volume of waste (typically 55 gallons) and the accumulation time in an SAA.

Step 5: Requesting Disposal

  • Action: Once the waste container is 90% full or has been in storage for the maximum allowable time (often up to one year for partially filled containers), submit a chemical waste pickup request to your institution's EHS office[5][10].

  • Causality: Timely removal of waste from the laboratory minimizes on-site risks and ensures compliance with storage time limits set by the EPA[9]. Do not move hazardous waste between different SAAs[9].

Data Summary and Disposal Workflow

For quick reference, the key operational parameters are summarized below.

ParameterGuidelineRationale
Waste Classification Hazardous WasteAssumed eye irritant and aquatic toxicant based on analogous compounds[1][2].
Required PPE Nitrile gloves, safety glasses/goggles, lab coat.Standard protection against skin/eye contact with chemical solids/residues[12].
Compatible Containers HDPE or other chemically resistant plastic bottles/drums. Glass if required for solvent compatibility.Prevents degradation of the container and potential leaks[6][7].
Incompatible Materials Strong Acids, Strong Bases, Strong Oxidizing Agents.Segregation prevents dangerous exothermic reactions or gas generation[3][11].
Prohibited Disposal Sink/Drain Disposal, Regular Trash. Prevents environmental contamination and damage to wastewater systems[5][6].
Final Disposal Method Licensed Professional Waste Disposal Service.Ensures compliance with all local, state, and federal regulations[13].
Disposal Decision Workflow

The following diagram illustrates the procedural logic for handling this compound waste from generation to final handoff.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs EHS / Contractor Procedures gen Waste Generation This compound char Characterize as Hazardous Waste gen->char container Select Compatible & Leak-Proof Container char->container label_node Affix Completed Hazardous Waste Label container->label_node store Store in Designated SAA (Keep Container Closed) label_node->store monitor Monitor Fill Level & Accumulation Date store->monitor decision Container >90% Full OR Max Time Reached? monitor->decision decision->monitor No request Submit Pickup Request to EHS/Waste Manager decision->request Yes pickup Scheduled Waste Pickup by Trained Personnel request->pickup transport Transport to Licensed TSDF* pickup->transport note *TSDF: Treatment, Storage, and Disposal Facility

Caption: Decision workflow for the safe disposal of this compound waste.

Final Disposal Pathway

Upon collection by your institution's EHS or a certified waste broker, the hazardous waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF)[8]. The responsibility of the generating researcher is to ensure the waste is correctly identified, packaged, and documented for this handoff. The typical final disposal method for sulfur-containing organic solids like this compound is high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion byproducts like sulfur oxides.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment, protect our ecosystem, and uphold the highest standards of professional scientific practice.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. EPA. [Link]

  • University of Colorado Boulder Environmental Health and Safety. How to Dispose of Chemical Waste. UCB EHS. [Link]

  • American Chemical Society. (2020, December 14). Managing Hazardous Chemical Waste in the Lab. ACS. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138569, Benzo(c)thiophene-1,3-dione. PubChem. [Link]

  • Suttons Group. Complete Guide To Chemical Waste Disposal. Suttons Group. [Link]

  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • Penta Chemicals. (2023, May 17). Sulfur powder Safety Data Sheet. Penta Chemicals. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%. Cole-Parmer. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.